SPC 839
Description
an inhibitor of activator protein 1; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(5-methoxy-2-thiophen-2-ylquinazolin-4-yl)amino]-3-methylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-10-9-14(23)22(18(10)24)21-17-15-11(5-3-6-12(15)25-2)19-16(20-17)13-7-4-8-26-13/h3-9H,1-2H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGLPBNOIFLLRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)NC2=NC(=NC3=C2C(=CC=C3)OC)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431335 | |
| Record name | 1-[(5-methoxy-2-thiophen-2-ylquinazolin-4-yl)amino]-3-methylpyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219773-55-4 | |
| Record name | AS-602868 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219773554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(5-methoxy-2-thiophen-2-ylquinazolin-4-yl)amino]-3-methylpyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AS-602868 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1FZ8P93E0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of SPC839
Audience: Researchers, scientists, and drug development professionals.
**Abstract
SPC839 is a potent, orally active small molecule inhibitor of Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) mediated transcriptional activation. With a half-maximal inhibitory concentration (IC50) in the nanomolar range, SPC839 presents a significant tool for research in inflammatory diseases and potentially other conditions driven by AP-1 and NF-κB signaling. This document provides a comprehensive overview of the known mechanism of action of SPC839, supported by available preclinical data. It details the signaling pathways affected by SPC839 and provides representative experimental protocols for assessing its activity.
Core Mechanism of Action
SPC839 functions as a dual inhibitor of two critical transcription factors: AP-1 and NF-κB. These transcription factors are central regulators of a wide array of cellular processes, including inflammation, immune responses, cellular proliferation, differentiation, and apoptosis. The primary mechanism of SPC839 is the suppression of the transcriptional activation mediated by these factors[1]. This inhibition prevents the expression of downstream target genes that are pivotal in the pathophysiology of various diseases.
The potency of this inhibition has been quantified, with SPC839 demonstrating an IC50 of 0.008 μM for the inhibition of AP-1 and NF-κB mediated transcriptional activation[1].
Affected Signaling Pathways
The AP-1 transcription factor is typically a heterodimer composed of proteins from the Jun and Fos families[2]. Its activity is induced by a variety of stimuli, including growth factors, cytokines, and cellular stress, which activate upstream Mitogen-Activated Protein Kinase (MAPK) cascades such as JNK, ERK, and p38[3]. These kinases phosphorylate and activate components of the AP-1 complex, leading to the transcription of target genes involved in inflammation and cellular proliferation[3][4]. SPC839 inhibits the transcriptional activation of AP-1, thereby blocking its downstream effects.
References
SPC839: A Potent Dual Inhibitor of AP-1 and NF-κB Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of SPC839, a novel, orally active small molecule inhibitor of both Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) mediated transcriptional activation. SPC839 has demonstrated significant potential in preclinical models of inflammatory diseases. This document details the mechanism of action, quantitative inhibitory data, key experimental protocols, and the signaling pathways affected by SPC839, intended to serve as a resource for researchers in pharmacology, immunology, and drug development.
Introduction
Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) are critical transcription factors that regulate a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis.[1] Dysregulation of these signaling pathways is implicated in the pathophysiology of numerous diseases, such as rheumatoid arthritis, inflammatory bowel disease, and various cancers. Consequently, the simultaneous inhibition of both AP-1 and NF-κB presents a compelling therapeutic strategy. SPC839 has emerged as a potent dual inhibitor of these pathways, demonstrating efficacy in preclinical models of inflammation.[2][3] This guide provides an in-depth analysis of the technical aspects of SPC839 for the scientific community.
Mechanism of Action
SPC839 is a quinazoline analogue that potently inhibits AP-1 and NF-κB mediated transcriptional activation.[2] The dual inhibitory action of SPC839 suggests its potential to broadly suppress inflammatory gene expression. The molecular target and the precise mechanism by which SPC839 inhibits these pathways are subjects of ongoing research.
AP-1 Signaling Pathway
The AP-1 transcription factor is a dimeric complex typically composed of proteins from the Jun and Fos families. Its activation is triggered by a variety of stimuli, including cytokines, growth factors, and cellular stress, which activate upstream Mitogen-Activated Protein Kinase (MAPK) cascades. This leads to the transcription and post-translational modification of Jun and Fos proteins, which then dimerize and translocate to the nucleus to regulate gene expression.
NF-κB Signaling Pathway
The NF-κB family of transcription factors is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins. This phosphorylation event marks IκB for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and activate the transcription of target genes.
Quantitative Data
SPC839 demonstrates potent inhibition of both AP-1 and NF-κB transcriptional activation. The inhibitory activity of SPC839 and its analogues has been quantified using luciferase reporter assays in Jurkat T-cells.
| Compound | AP-1 IC₅₀ (µM) | NF-κB IC₅₀ (µM) |
| SPC839 (10) | 0.008 | 0.008 |
| Analogue 29 | 2 | 2 |
| Analogue 30 | 0.3 | 0.3 |
| Analogue 31 | 0.4 | 0.4 |
| Analogue 32 | 0.035 | 0.035 |
| Analogue 33 | 0.045 | 0.045 |
| Analogue 34 | 0.21 | 0.21 |
Data sourced from a study on SPC839 analogues.[1]
In a preclinical in vivo model of adjuvant-induced arthritis in rats, oral administration of SPC839 at 30 mg/kg for 21 days resulted in a significant 65% reduction in swelling of the uninjected foot.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of SPC839.
In Vitro: AP-1 and NF-κB Luciferase Reporter Assay in Jurkat T-Cells
This assay is designed to quantify the inhibitory effect of compounds on the transcriptional activity of AP-1 and NF-κB.
Materials:
-
Jurkat T-cells (Clone E6-1)
-
RPMI-1640 medium with 10% fetal bovine serum and 1% penicillin/streptomycin
-
AP-1 or NF-κB luciferase reporter plasmids
-
Transfection reagent (e.g., DEAE-dextran or electroporation)
-
SPC839
-
Phorbol 12-myristate 13-acetate (PMA) and ionomycin
-
Luciferase assay system (lysis buffer and substrate)
-
Luminometer
Procedure:
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium at 37°C in a 5% CO₂ incubator. Maintain cells in the logarithmic growth phase.
-
Transfection: Transfect Jurkat T-cells with either an AP-1 or NF-κB luciferase reporter plasmid using a suitable transfection method. Co-transfection with a Renilla luciferase plasmid can be used as an internal control for transfection efficiency.
-
Compound Treatment: Plate the transfected cells in 96-well plates. Add SPC839 at a range of concentrations to the appropriate wells. Include vehicle-only wells as a control.
-
Induction: After a pre-incubation period with the compound, stimulate the cells with an appropriate inducer of the AP-1 and NF-κB pathways, such as a combination of PMA and ionomycin.
-
Lysis and Luminescence Measurement: Following stimulation, lyse the cells according to the luciferase assay kit manufacturer's instructions. Add the luciferase substrate to the cell lysates.
-
Data Analysis: Measure the luminescence using a luminometer. Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable). Calculate the percentage of inhibition for each concentration of SPC839 and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo: Adjuvant-Induced Arthritis (AIA) in Rats
This model is used to evaluate the anti-inflammatory efficacy of SPC839 in a well-established animal model of rheumatoid arthritis.
Materials:
-
Lewis or Wistar rats
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
SPC839
-
Vehicle for oral administration
-
Calipers for measuring paw thickness
Procedure:
-
Induction of Arthritis: Induce arthritis by a single intradermal injection of CFA into the plantar surface of one hind paw of the rats.
-
Compound Administration: On a predetermined schedule (e.g., daily), administer SPC839 orally to the treatment group of rats. Administer the vehicle to the control group. A typical dose for SPC839 is 30 mg/kg.[2]
-
Assessment of Arthritis: Monitor the development of arthritis over a period of approximately 21 days. The primary endpoint is the measurement of paw swelling (edema) in the uninjected (contralateral) paw, which is a measure of the systemic inflammatory response. Paw thickness is measured using calipers.
-
Data Analysis: Compare the paw swelling in the SPC839-treated group to the vehicle-treated control group. Calculate the percentage of inhibition of paw swelling.
Conclusion
SPC839 is a potent, orally active dual inhibitor of AP-1 and NF-κB, two pivotal signaling pathways in inflammation. Its low nanomolar in vitro potency and significant in vivo efficacy in a rat model of arthritis highlight its potential as a therapeutic agent for inflammatory diseases. The data and protocols presented in this guide provide a valuable resource for researchers interested in further investigating the pharmacological properties and therapeutic applications of SPC839.
References
- 1. Novel inhibitors of AP-1 and NF-kappaB mediated gene expression: structure-activity relationship studies of ethyl 4-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-2-(trifluoromethyl)++ +pyrimidi ne-5-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The design and synthesis of novel orally active inhibitors of AP-1 and NF-kappaB mediated transcriptional activation. SAR of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
SPC839: A Technical Guide for Drug Development Professionals
Abstract
SPC839 is a potent, orally active small molecule inhibitor of Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) mediated transcriptional activation. With a half-maximal inhibitory concentration (IC50) in the nanomolar range, SPC839 presents a compelling candidate for the development of therapeutics targeting inflammatory diseases and other conditions driven by dysregulated AP-1 and NF-κB signaling. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of SPC839, intended for researchers, scientists, and professionals in the field of drug development. Detailed experimental methodologies and visualizations of the relevant signaling pathways are included to facilitate further investigation and application of this compound.
Chemical Structure and Properties
SPC839 is a complex heterocyclic molecule. Its structure and key chemical properties are summarized below.
Table 1: Chemical and Physical Properties of SPC839
| Property | Value | Source |
| IUPAC Name | 1-((2-(4-methoxy-2-(thiophen-2-yl)quinazolin-8-yl)hydrazono)ethyl)-3-methyl-1H-pyrrol-2(5H)-one | Generated from structure |
| Molecular Formula | C₁₈H₁₄N₄O₃S | [1] |
| Molecular Weight | 382.40 g/mol | Calculated from formula |
| CAS Number | 219773-55-4 | [1] |
| SMILES | O=C(C(C)=C1)N(NC2=C(C(OC)=CC=C3)C3=NC(C4=CC=CS4)=N2)C1=O | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO (100 mg/mL) | [1] |
| Storage | Powder: -20°C for 3 years. In solvent (-80°C): 6 months | [1] |
Mechanism of Action
SPC839 functions as a dual inhibitor of the AP-1 and NF-κB transcription factors. These transcription factors are critical regulators of gene expression involved in inflammatory responses, immune function, cell proliferation, and apoptosis.[2] By inhibiting the transcriptional activation mediated by AP-1 and NF-κB, SPC839 can effectively modulate the expression of a wide range of pro-inflammatory cytokines and other downstream targets. The reported IC50 value for this inhibition is 0.008 μM.[1]
AP-1 Signaling Pathway
The Activator Protein-1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress.[3] The activity of AP-1 is primarily controlled by the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Caption: AP-1 Signaling Pathway and Inhibition by SPC839.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a crucial role in regulating the immune response to infection and inflammation.[4] The canonical NF-κB pathway is activated by pro-inflammatory cytokines such as TNFα and IL-1β.
Caption: NF-κB Signaling Pathway and Inhibition by SPC839.
In Vivo Efficacy
The anti-inflammatory potential of SPC839 has been demonstrated in a preclinical model of rheumatoid arthritis.
Table 2: In Vivo Activity of SPC839
| Model | Species | Dose | Administration | Duration | Result | Source |
| Adjuvant-Induced Arthritis | Rat | 30 mg/kg | Oral (p.o.) | 21 days | 65% reduction in uninjected foot swelling | [1] |
Experimental Protocols
The following sections describe representative protocols for the key experiments cited in this guide. These are based on established methodologies and should be adapted as needed for specific experimental designs.
AP-1/NF-κB Luciferase Reporter Assay
This protocol describes a method to quantify the inhibitory activity of SPC839 on AP-1 and NF-κB signaling pathways using a luciferase reporter assay.
Caption: Workflow for AP-1/NF-κB Luciferase Reporter Assay.
Methodology:
-
Cell Culture: Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing AP-1 or NF-κB response elements using a suitable transfection reagent (e.g., Lipofectamine). A constitutively expressing Renilla luciferase plasmid is co-transfected as an internal control for transfection efficiency.
-
Treatment: After 24 hours, transfected cells are pre-incubated with varying concentrations of SPC839 (or vehicle control) for 1 hour. Subsequently, cells are stimulated with an appropriate agonist to activate the respective pathway (e.g., Phorbol 12-myristate 13-acetate (PMA) and Phytohemagglutinin (PHA) for AP-1; Tumor Necrosis Factor-alpha (TNFα) for NF-κB).
-
Incubation: Cells are incubated for an additional 6-24 hours to allow for luciferase gene expression.
-
Cell Lysis: The cells are washed with PBS and lysed using a passive lysis buffer.
-
Luminometry: Luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay reagent kit. Firefly luciferase activity is normalized to the Renilla luciferase activity.
-
Data Analysis: The percentage of inhibition is calculated relative to the stimulated vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the SPC839 concentration and fitting the data to a sigmoidal dose-response curve.
Adjuvant-Induced Arthritis (AIA) in Rats
This protocol outlines a standard procedure for inducing arthritis in rats and evaluating the therapeutic efficacy of SPC839.
Caption: Workflow for Adjuvant-Induced Arthritis Rat Model.
Methodology:
-
Animals: Male Lewis rats (6-8 weeks old) are commonly used for this model due to their susceptibility to AIA. Animals are acclimatized for at least one week before the start of the experiment.
-
Induction of Arthritis: On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis, into the base of the tail or a hind paw.
-
Treatment: SPC839 is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) at a dose of 30 mg/kg once daily, starting from day 0 and continuing for 21 days. A vehicle control group and a positive control group (e.g., methotrexate) are included.
-
Assessment of Arthritis: The severity of arthritis is assessed daily by measuring the volume of the uninjected hind paw using a plethysmometer. A clinical arthritis score can also be assigned based on the degree of erythema and swelling in the paws.
-
Data Analysis: The mean paw volume of each treatment group is plotted over time. The percentage of inhibition of paw swelling is calculated by comparing the paw volumes of the SPC839-treated group to the vehicle control group at the end of the study. Statistical significance is determined using an appropriate statistical test (e.g., ANOVA).
Conclusion
SPC839 is a promising preclinical candidate with potent inhibitory activity against the AP-1 and NF-κB signaling pathways. Its demonstrated efficacy in a relevant in vivo model of inflammatory arthritis highlights its potential for the development of novel therapeutics. The information provided in this technical guide serves as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic applications of SPC839.
References
- 1. Inhibitors of AP-1 and NF-κB Mediated Transcriptional Activa...: Ingenta Connect [ingentaconnect.com]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis and biological evaluation of simplified aplyronine analogues as synthetically tractable anticancer agents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Discovery and Development of CB-839 (Telaglenastat)
An in-depth analysis of scientific and clinical data reveals that "SPC 839" is likely a mistyped reference to CB-839 , a well-documented investigational drug also known as Telaglenastat . This technical guide focuses on the discovery, development, mechanism of action, and experimental protocols related to CB-839.
CB-839 is an orally bioavailable, selective, and reversible inhibitor of glutaminase 1 (GLS1), an enzyme crucial for the metabolic reprogramming of cancer cells.[1][2] Developed by Calithera Biosciences, CB-839 targets the dependence of many tumor cells on glutamine for energy production and biosynthesis.[3][4][5] By inhibiting GLS1, CB-839 blocks the conversion of glutamine to glutamate, a key step in the tricarboxylic acid (TCA) cycle and the production of other essential metabolites.[2][6] This disruption of glutamine metabolism leads to cancer cell death and has shown anti-tumor activity in various preclinical models.[1][6] CB-839 has been evaluated in Phase I and II clinical trials for a range of solid tumors and hematological malignancies, both as a monotherapy and in combination with other anti-cancer agents.[3][4][7][8][9][10][11]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for CB-839 in preclinical studies.
Table 1: In Vitro Potency and Antiproliferative Activity of CB-839
| Parameter | Cell Line/Target | Value | Reference |
| IC50 | Recombinant Human GAC | 24 nM | [12][13] |
| Endogenous Mouse Kidney Glutaminase | 23 nM | [1] | |
| Endogenous Mouse Brain Glutaminase | 28 nM | [1] | |
| GI50 | MDA-MB-231 (TNBC) | 19 nM | [12] |
| HCC1806 (TNBC) | 20–55 nM | [1][12] | |
| Antiproliferative IC50 | Breast Cancer Cell Lines | Varies by cell line | [14] |
| Effect on Glutamine Metabolism | HCC1806 & T47D cells (1 µM CB-839) | Inhibition of glutamine consumption and glutamate production | [1] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; GAC: Glutaminase C (a splice variant of GLS1); TNBC: Triple-Negative Breast Cancer.
Table 2: In Vivo Antitumor Efficacy of CB-839
| Animal Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| Patient-Derived TNBC Xenograft | CB-839 (200 mg/kg, p.o., twice daily) | 61% (single agent) | [1][13] |
| JIMT-1 Xenograft (HER2+) | CB-839 (200 mg/kg, p.o., twice daily) | 54% (single agent) | [1][13] |
| JIMT-1 Xenograft (HER2+) | CB-839 (200 mg/kg) + Paclitaxel (10 mg/kg) | 100% | [1][13] |
| CAL-27 Xenograft (HNSCC) | CB-839 + Ionizing Radiation | Significant reduction in tumor growth compared to monotherapies | [8] |
p.o.: Per os (by mouth); TNBC: Triple-Negative Breast Cancer; HER2+: Human Epidermal Growth Factor Receptor 2 positive; HNSCC: Head and Neck Squamous Cell Carcinoma.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of scientific findings.
Glutaminase Activity Assay
This protocol is used to determine the inhibitory activity of CB-839 on the glutaminase enzyme.
-
Reagents and Materials:
-
Recombinant human glutaminase C (rHu-GAC).
-
CB-839 (prepared in DMSO).
-
Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA, 0.1 mg/mL bovine serum albumin, 1 mM DTT, 2 mM NADP+, and 0.01% Triton X-100.[13]
-
Substrate: L-glutamine.
-
Coupling Enzyme: Glutamate dehydrogenase (GDH).
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a solution of the inhibitor (CB-839) in DMSO.
-
In a microplate, pre-mix the inhibitor with glutamine and glutamate dehydrogenase.[13]
-
Initiate the enzymatic reaction by adding rHu-GAC to the mixture. The final reaction should contain approximately 2 nM rHu-GAC, 10 mM glutamine, and 6 units/mL GDH in the assay buffer with 2% DMSO.[13]
-
The conversion of glutamine to glutamate by glutaminase is coupled to the GDH-catalyzed reduction of NADP+ to NADPH.
-
Monitor the generation of NADPH by measuring the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm every minute for 15 minutes.[13]
-
Calculate the IC50 value by plotting the rate of NADPH generation against the inhibitor concentration.
-
Cell Proliferation Assay
This assay measures the effect of CB-839 on the growth of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HCC1806, MDA-MB-231).
-
Complete cell culture medium.
-
CB-839.
-
Cell Titer-Glo® Luminescent Cell Viability Assay kit or similar.
-
Luminometer.
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of CB-839 for 72 hours.[1][14]
-
At the end of the incubation period, measure cell viability using a luminescent assay that quantifies ATP, an indicator of metabolically active cells.
-
Generate dose-response curves by plotting cell viability against the concentration of CB-839 to determine the GI50 or IC50 values.[14]
-
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of CB-839 in a living organism.
-
Reagents and Materials:
-
Immunocompromised mice (e.g., SCID mice).
-
Cancer cells for implantation (e.g., patient-derived TNBC cells, JIMT-1 cells).
-
CB-839 formulated for oral administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Implant cancer cells subcutaneously or orthotopically into the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer CB-839 (e.g., 200 mg/kg) orally, typically twice daily.[1] The vehicle used for the control group should be administered on the same schedule.
-
For combination studies, administer the other therapeutic agent (e.g., paclitaxel) according to its established protocol.[1]
-
Measure tumor volume using calipers at regular intervals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker studies).
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of CB-839 and a typical experimental workflow.
Caption: Mechanism of action of CB-839 in cancer cells.
Caption: Preclinical experimental workflow for evaluating CB-839.
References
- 1. apexbt.com [apexbt.com]
- 2. Facebook [cancer.gov]
- 3. Facebook [cancer.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Calithera Biosciences, Inc. Presents Preclinical Study Findings For CB-839 At The 2015 Novel Cancer Therapeutics Summit - BioSpace [biospace.com]
- 6. Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rndsystems.com [rndsystems.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of SPC839 in Signal Transduction Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Topic: The mechanism of action and experimental validation of SPC839, a potent inhibitor of the NF-κB and AP-1 signaling pathways.
Executive Summary
SPC839 is a small molecule inhibitor that demonstrates significant activity in modulating key signal transduction pathways involved in inflammation and cellular proliferation. It functions primarily as a potent, orally active inhibitor of IκB kinase β (IKKβ), a central component of the canonical NF-κB signaling cascade.[1] By targeting IKKβ, SPC839 effectively prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity. Additionally, SPC839 has been identified as an inhibitor of Activator Protein-1 (AP-1) mediated transcription.[2] This dual inhibitory action on two critical pro-inflammatory and oncogenic pathways positions SPC839 as a significant tool for research and a potential therapeutic candidate for a range of diseases, including rheumatoid arthritis and cancer.
Quantitative Data Summary
The following table summarizes the key quantitative metrics reported for SPC839, providing a comparative overview of its potency and efficacy in various experimental systems.
| Parameter | Value | Cell Line / Model | Description | Reference |
| IC₅₀ | 0.008 µM (8 nM) | Jurkat T-cells | Inhibition of AP-1 and NF-κB mediated transcriptional activation. | [2] |
| EC₅₀ | 0.38 µM | HUVEC | Potentiation of TNF-α-induced NF-κB p65 nuclear translocation. | - |
| In Vivo Efficacy | 65% reduction | Rat Adjuvant-Induced Arthritis Model | Reduction of uninjected foot swelling at a dose of 30 mg/kg, p.o., for 21 days. | [2] |
| IKKβ Potency | Nanomolar (nM) | - | Selective inhibition of IKKβ. | - |
| IKKα Potency | Micromolar (µM) | - | Lower potency against IKKα, indicating selectivity for IKKβ. | - |
Signaling Pathways and Mechanism of Action
SPC839 exerts its biological effects by intervening in the NF-κB and AP-1 signaling pathways. These pathways are crucial regulators of gene expression in response to a wide array of stimuli, including cytokines, growth factors, and stress signals.
The NF-κB Signaling Pathway
The Nuclear Factor-κB (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival.[3] The canonical NF-κB pathway is a primary target of SPC839. In resting cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitor of κB (IκB) proteins.[4] Upon stimulation by pro-inflammatory cytokines like TNF-α or IL-1β, the IκB kinase (IKK) complex, consisting of catalytic subunits IKKα and IKKβ and a regulatory subunit NEMO (IKKγ), is activated.[3] IKKβ then phosphorylates IκBα, marking it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.[4]
SPC839 is a potent inhibitor of IKKβ.[1] By blocking the kinase activity of IKKβ, SPC839 prevents the phosphorylation of IκBα, thus stabilizing the IκBα-NF-κB complex in the cytoplasm and inhibiting NF-κB-mediated gene transcription.
Figure 1: Canonical NF-κB signaling pathway and the inhibitory action of SPC839.
The AP-1 Signaling Pathway
Activator Protein-1 (AP-1) is another transcription factor that regulates gene expression in response to various stimuli, including cytokines, growth factors, and cellular stress. AP-1 is typically a heterodimer of proteins belonging to the Jun, Fos, and ATF families. The activity of AP-1 is controlled by the mitogen-activated protein kinase (MAPK) cascades, including the JNK, ERK, and p38 pathways. While the precise mechanism of SPC839's inhibition of AP-1 is less defined in the provided literature, its ability to suppress AP-1-mediated transcription suggests an interaction with one or more components of the upstream MAPK signaling cascades or a direct effect on the AP-1 complex itself.
Figure 2: Overview of the AP-1 signaling pathway, with the putative inhibitory role of SPC839.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of SPC839.
Rat Adjuvant-Induced Arthritis (AIA) Model
This in vivo model is widely used for the preclinical evaluation of anti-inflammatory and anti-arthritic drug candidates.[5]
Objective: To assess the therapeutic efficacy of SPC839 in a rodent model of chronic inflammation and arthritis.
Methodology:
-
Animal Model: Lewis or Wistar rats are commonly used strains for this model.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum suspended in mineral oil into the plantar surface of one hind paw or the base of the tail.[6][7]
-
Treatment Protocol: For SPC839, oral administration (p.o.) at a dose of 30 mg/kg was initiated on a prophylactic or therapeutic schedule and continued for 21 days.[2]
-
Assessment of Arthritis:
-
Paw Swelling: The volume of both the injected and uninjected hind paws is measured periodically using a plethysmometer. The swelling in the uninjected paw is an indicator of a systemic inflammatory response.
-
Arthritis Score: A visual scoring system is used to grade the severity of arthritis in each paw based on erythema, swelling, and joint deformity.
-
Histopathology: At the end of the study, joints are collected, fixed, decalcified, and stained with hematoxylin and eosin for histological evaluation of inflammation, pannus formation, cartilage damage, and bone erosion.[5]
-
-
Data Analysis: The percentage reduction in paw swelling in the treated group is calculated relative to the vehicle-treated control group. Statistical analysis is performed using appropriate methods (e.g., ANOVA, t-test).
Figure 3: Experimental workflow for the Rat Adjuvant-Induced Arthritis (AIA) model.
TNF-α-Induced NF-κB p65 Nuclear Translocation Assay
This in vitro cell-based assay is used to quantify the activation of the NF-κB pathway by measuring the movement of the p65 subunit from the cytoplasm to the nucleus.[8][9]
Objective: To determine the effect of SPC839 on the TNF-α-stimulated translocation of NF-κB p65 in human umbilical vein endothelial cells (HUVECs).
Methodology:
-
Cell Culture: HUVECs are cultured in appropriate media until they reach a suitable confluency for the assay.
-
Compound Treatment: Cells are pre-incubated with various concentrations of SPC839 or vehicle control for a specified period (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with a pro-inflammatory cytokine, such as TNF-α (e.g., 10 ng/mL), for a time known to induce maximal p65 translocation (typically 30-60 minutes).[10]
-
Fixation and Permeabilization: After stimulation, the cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent such as 0.1% Triton X-100 to allow antibody access to intracellular proteins.
-
Immunofluorescence Staining:
-
The cells are incubated with a primary antibody specific for the p65 subunit of NF-κB.
-
Following washing steps to remove unbound primary antibody, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
The cell nuclei are counterstained with a DNA-binding dye like DAPI or Hoechst.
-
-
Imaging and Analysis:
-
The cells are imaged using a high-content imaging system or a fluorescence microscope.
-
Image analysis software is used to quantify the fluorescence intensity of p65 in both the nucleus and the cytoplasm. The ratio of nuclear to cytoplasmic fluorescence is calculated as a measure of NF-κB activation.
-
-
Data Analysis: The EC₅₀ value for SPC839's effect on p65 translocation is determined by plotting the dose-response curve.
Conclusion
SPC839 is a well-characterized dual inhibitor of the NF-κB and AP-1 signaling pathways, with a pronounced selective inhibitory effect on IKKβ. Its ability to potently suppress these key inflammatory and pro-survival pathways has been demonstrated through robust in vitro and in vivo experimental data. The detailed protocols provided herein offer a framework for the further investigation and validation of SPC839 and other modulators of these critical signal transduction networks. The comprehensive understanding of its mechanism of action, supported by quantitative data and clear experimental workflows, underscores the value of SPC839 as a tool for researchers and a potential lead compound in drug development programs targeting inflammatory diseases and cancer.
References
- 1. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evidence for the Involvement of the Master Transcription Factor NF-κB in Cancer Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Models of inflammation: adjuvant-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Analysis and quantitation of NF-kappaB nuclear translocation in tumor necrosis factor alpha (TNF-alpha) activated vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of "839" Compounds on Gene Transcription
Introduction
The designation "SPC 839" is not uniquely associated with a single molecule in publicly available scientific literature. Searches for this term yield information on at least three distinct compounds, each with the number "839" in their identifier and each possessing a unique mechanism of action that influences gene transcription. This guide provides a detailed overview of the available technical information for each of these compounds: This compound (compound 10) , an inhibitor of AP-1 and NF-κB; CB-839 (Telaglenastat) , a clinical-stage glutaminase inhibitor; and RA839 , a selective activator of Nrf2 signaling. Due to the extensive preclinical and clinical research, this guide will focus primarily on CB-839 and RA839, for which significant data on gene transcription effects have been published.
This compound (compound 10): An Inhibitor of AP-1 and NF-κB
This compound (compound 10) is described as an orally active inhibitor of Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) mediated transcriptional activation, with an IC50 of 0.008 μM[1]. Both AP-1 and NF-κB are critical transcription factors that regulate a wide array of genes involved in inflammation, immune responses, cell proliferation, and survival. By inhibiting these pathways, this compound has the potential to significantly alter the expression of numerous downstream target genes.
1.1 Mechanism of Action
The precise molecular mechanism by which this compound inhibits AP-1 and NF-κB is not detailed in the available literature. However, the general pathways are well-understood. The NF-κB pathway is typically activated by pro-inflammatory signals, leading to the phosphorylation and degradation of its inhibitor, IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. The AP-1 transcription factor is a dimer of proteins from the Jun, Fos, and ATF families, and its activation is often triggered by cellular stress signals.
1.2 Effect on Gene Transcription
Detailed studies quantifying the specific effects of this compound on the transcription of AP-1 and NF-κB target genes are not available in the searched literature. However, based on its inhibitory action, it would be expected to downregulate the expression of genes involved in inflammation, such as cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.
1.3 Signaling Pathway Visualization
Caption: this compound inhibits AP-1 and NF-κB transcriptional activation.
CB-839 (Telaglenastat): A Glutaminase Inhibitor
CB-839 (Telaglenastat) is a potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1), an enzyme crucial for the conversion of glutamine to glutamate[2]. This metabolic intervention has profound effects on cancer cells that are dependent on glutamine for energy and biosynthesis. The impact of CB-839 on gene transcription is largely a downstream consequence of these metabolic shifts.
2.1 Mechanism of Action and Metabolic Impact
By inhibiting GLS1, CB-839 blocks the entry of glutamine into the tricarboxylic acid (TCA) cycle, leading to a reduction in TCA cycle intermediates and a decrease in mitochondrial respiration[3][4]. This also impacts the synthesis of glutathione, a key antioxidant, as glutamate is a precursor for its production[5]. The metabolic reprogramming induced by CB-839 can lead to cellular stress, including oxidative stress, which in turn can trigger changes in gene expression.
2.2 Effect on Gene Transcription
Several studies have highlighted the impact of CB-839 on gene expression:
-
Interferon-gamma (IFNγ) Associated Genes: In melanoma models, responsiveness to CB-839 in combination with immune checkpoint inhibitors was associated with an increase in the expression of IFNγ-associated genes within the tumor[3].
-
Oxidative Stress and Nrf2 Pathway: CB-839 treatment has been shown to increase cellular reactive oxygen species (ROS) levels. This can lead to the nuclear translocation of Nrf2, a key transcription factor in the antioxidant response[6]. One study demonstrated that CB-839 treatment activates the expression of Uridine Phosphorylase 1 (UPP1) mRNA via Nrf2[6].
-
Glutathione Synthesis Genes: In JAK2-mutant hematopoietic stem cells, there is an elevated expression of genes involved in the conversion of glutamine to glutathione, such as Gclm and Gss, suggesting a heightened demand for glutamine-derived glutathione to manage oxidative stress[7]. While not a direct effect of CB-839, this highlights the transcriptional landscape upon which the drug acts.
2.3 Data Presentation: Summary of CB-839 Effects on Gene Expression
| Gene/Pathway | Effect | Context/Cell Type | Reference |
| IFNγ-associated genes | Upregulation | Melanoma tumors | [3] |
| UPP1 | Upregulation (via Nrf2) | Colorectal cancer cells | [6] |
| Genes of glutathione synthesis (e.g., Gclm, Gss) | Elevated in disease model, indicating pathway importance | JAK2-mutant hematopoietic stem cells | [7] |
2.4 Experimental Protocols
2.4.1 In Vitro Cell Treatment and Gene Expression Analysis (as adapted from[3][6])
-
Cell Culture: Human cancer cell lines (e.g., melanoma, colorectal cancer) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
CB-839 Treatment: CB-839 is dissolved in DMSO to create a stock solution. Cells are treated with the desired concentration of CB-839 (e.g., 1 µM) or DMSO as a vehicle control for a specified duration (e.g., 6 to 72 hours).
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qRT-PCR):
-
cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qRT-PCR is performed using a qPCR system with SYBR Green or TaqMan probes for the genes of interest.
-
Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH, RPL300).
-
The comparative Ct method (2^-ΔΔCt) is used to calculate the fold change in gene expression.
-
2.5 Visualizations
Caption: CB-839 inhibits glutaminase (GLS1), affecting metabolism and gene expression.
Caption: Experimental workflow for analyzing gene expression changes.
RA839: A Selective Activator of Nrf2 Signaling
RA839 is a small molecule that activates the transcription factor NF-E2-related factor 2 (Nrf2) by binding noncovalently to its inhibitor, Keap1 (kelch-like ECH-associated protein 1)[8][9]. Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the transcription of a wide range of cytoprotective genes.
3.1 Mechanism of Action
Under normal conditions, Keap1 targets Nrf2 for degradation. RA839 disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to stabilize, translocate to the nucleus, and activate the transcription of genes containing an Antioxidant Response Element (ARE) in their promoter regions[8][10].
3.2 Effect on Gene Transcription
A study using whole-genome DNA arrays on bone marrow-derived macrophages (BMDMs) treated with 10 µM RA839 identified 105 significantly regulated probe sets[8]. The regulation of these genes was shown to be highly Nrf2-dependent, as RA839 only regulated two genes in macrophages from Nrf2 knockout mice[8]. Canonical pathway mapping revealed that RA839 activates Nrf2 signaling and glutathione metabolism pathways[8].
3.3 Data Presentation: Nrf2 Target Genes Regulated by RA839
The following table summarizes some of the key Nrf2 target genes induced by RA839 in mouse liver, as identified by quantitative RT-PCR[8].
| Gene | Effect | Fold Change (approx.) | Context/Tissue | Reference |
| Gclc (Glutamate-cysteine ligase catalytic subunit) | Upregulation | ~2.5 | Mouse Liver | [8] |
| Nqo1 (NAD(P)H quinone dehydrogenase 1) | Upregulation | ~3.0 | Mouse Liver | [8] |
| Nos2 (Nitric oxide synthase 2) | Inhibition of LPS-induced expression | - | BMDMs | [8] |
3.4 Experimental Protocols
3.4.1 Whole Genome DNA Array Analysis (as adapted from[8])
-
Cell Isolation and Culture: Bone marrow-derived macrophages are isolated from mice and cultured in appropriate media.
-
RA839 Treatment: Cells are treated with 10 µM RA839 or vehicle for a specified time (e.g., 24 hours).
-
RNA Isolation: Total RNA is isolated from the macrophages.
-
Microarray Analysis:
-
The quality and integrity of the RNA are assessed.
-
RNA is labeled and hybridized to a whole-genome microarray chip (e.g., Affymetrix Mouse Gene 2.0 ST).
-
The arrays are washed, stained, and scanned.
-
The raw data is processed, and statistical analysis is performed to identify differentially expressed genes between the RA839-treated and control groups.
-
-
Pathway Analysis: The list of differentially expressed genes is subjected to pathway analysis using software like Ingenuity Pathway Analysis (IPA) to identify the most significantly affected signaling and metabolic pathways.
3.5 Visualizations
Caption: RA839 inhibits the Keap1-Nrf2 interaction, activating Nrf2 signaling.
The term "this compound" is ambiguous, referring to at least three different compounds with distinct effects on gene transcription. This compound (compound 10) is a putative inhibitor of the pro-inflammatory transcription factors AP-1 and NF-κB, though detailed gene expression data is lacking. In contrast, CB-839 (Telaglenastat) and RA839 are well-characterized molecules with significant, yet different, impacts on the transcriptome. CB-839 indirectly influences gene expression by altering cellular metabolism, leading to changes in pathways related to immune response and oxidative stress. RA839 directly activates the Nrf2 transcription factor, inducing a robust antioxidant and cytoprotective gene expression program. For researchers, scientists, and drug development professionals, it is imperative to distinguish between these compounds to accurately interpret their biological effects and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaminase inhibitor CB-839 synergizes with carfilzomib in resistant multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The glutaminase inhibitor CB-839 targets metabolic dependencies of JAK2-mutant hematopoiesis in MPN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of RA839, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of RA839, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of novel NRF2-regulated genes by ChIP-Seq: influence on retinoid X receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of IKKβ Inhibition in Attenuating Inflammatory Responses: A Technical Overview of BAY 11-7082
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammatory diseases represent a significant global health challenge, driving a critical need for novel therapeutic strategies. A central mediator in the inflammatory cascade is the transcription factor Nuclear Factor-kappa B (NF-κB). Under normal physiological conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκB.[1][2] Upon stimulation by pro-inflammatory signals such as cytokines or pathogen-associated molecular patterns, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα.[1][2] This event liberates NF-κB, allowing its translocation to the nucleus where it orchestrates the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[3][4]
Given its pivotal role, the NF-κB signaling pathway has emerged as a key target for anti-inflammatory drug development. One of the most extensively studied inhibitors of this pathway is BAY 11-7082. Initially identified as a selective and irreversible inhibitor of TNF-α-induced IκBα phosphorylation, BAY 11-7082 has demonstrated broad anti-inflammatory and apoptosis-inducing effects in a variety of preclinical disease models.[4][5] This technical guide provides an in-depth overview of the mechanism of action of BAY 11-7082, its effects in various inflammatory disease models, and detailed experimental protocols for its use.
Mechanism of Action of BAY 11-7082
BAY 11-7082 primarily exerts its anti-inflammatory effects by inhibiting the IKK complex, specifically IKKβ.[5] By preventing the phosphorylation of IκBα, BAY 11-7082 blocks the release and nuclear translocation of NF-κB.[2][3] However, emerging evidence suggests that the pharmacological activity of BAY 11-7082 is more complex, involving multiple targets within the inflammatory signaling network.
Subsequent studies have revealed that BAY 11-7082 can also directly inhibit the NLRP3 inflammasome, a multi-protein complex crucial for the processing and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[3][6] This inhibition appears to be independent of its effects on the NF-κB pathway.[1] Furthermore, due to its chemical structure containing an α,β-unsaturated electrophilic center, BAY 11-7082 can act as a Michael acceptor, reacting with nucleophilic cysteine residues in proteins.[1] This property contributes to its irreversible inhibition of IKKβ and also leads to the inhibition of other proteins, including protein tyrosine phosphatases (PTPs).[1] The inhibition of PTPs can lead to an increase in global protein tyrosine phosphorylation, which may contribute to some of the observed cellular effects of BAY 11-7082.[1]
The compound has also been shown to suppress the activation of other key inflammatory signaling pathways, including those mediated by activator protein-1 (AP-1), interferon regulatory factor-3 (IRF-3), and signal transducer and activator of transcription-1 (STAT-1).[7][8] This broad-spectrum inhibitory activity underscores the potential of BAY 11-7082 as a potent anti-inflammatory agent.
References
- 1. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB - Wikipedia [en.wikipedia.org]
- 3. invivogen.com [invivogen.com]
- 4. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. portlandpress.com [portlandpress.com]
- 7. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Potential Therapeutic Applications of SPC839: A Technical Guide for Researchers
An In-depth Examination of a Novel AP-1 and NF-κB Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SPC839, a potent inhibitor of the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). Given the critical role of these transcription factors in the pathogenesis of a wide range of inflammatory diseases, autoimmune disorders, and cancer, SPC839 presents a promising therapeutic candidate. This document details the mechanism of action of SPC839, summarizes key preclinical data, and provides detailed protocols for relevant experimental assays.
Core Concepts: AP-1 and NF-κB Signaling
AP-1 and NF-κB are critical transcription factors that regulate cellular processes such as inflammation, proliferation, and apoptosis.[1][2] Their dysregulation is implicated in numerous diseases. SPC839 is an orally active small molecule that inhibits the transcriptional activation mediated by both AP-1 and NF-κB.[3][4]
AP-1 Signaling Pathway
The activation of the AP-1 signaling cascade is initiated by various extracellular stimuli, including growth factors and cytokines. These stimuli activate a series of downstream protein kinases, ultimately leading to the formation of the active AP-1 transcription factor complex.
Caption: Simplified AP-1 signaling pathway.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, a cascade of phosphorylation events leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate target gene expression.
Caption: Canonical NF-κB signaling pathway.
Quantitative Data Summary
The inhibitory potential of SPC839 and a comparator compound, T-5224, are summarized below.
| Compound | Target | Assay | IC50 | Preclinical Model | Efficacy |
| SPC839 | AP-1 and NF-κB | Transcriptional Activation | 0.008 µM[3][4] | Adjuvant-Induced Arthritis (Rat) | 65% reduction in uninjected foot swelling at 30 mg/kg, p.o., for 21 days.[3][4] |
| T-5224 | c-Fos/AP-1 | Not specified | Not specified | Collagen-Induced Arthritis (Mouse) | Prevention of cartilage destruction and osteophyte formation with oral administration.[5] |
Experimental Protocols
Detailed methodologies for key experiments relevant to the study of SPC839 and similar inhibitors are provided below.
Adjuvant-Induced Arthritis (AIA) in Rats
This model is widely used to screen for anti-inflammatory drugs.
Workflow Diagram:
Caption: Workflow for the Adjuvant-Induced Arthritis model.
Protocol:
-
Animal Model: Male Lewis rats (6-12 weeks old) are commonly used due to their susceptibility to AIA.[6][7]
-
Induction: A single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis is administered into the plantar surface of the right hind paw.[8]
-
Treatment: Oral administration of SPC839 (30 mg/kg) or vehicle control is initiated on the day of induction and continued for 21 days.[4]
-
Assessment of Arthritis:
-
Paw Volume: The volume of both the injected and uninjected hind paws is measured using a plethysmometer at regular intervals.
-
Clinical Score: Arthritis severity is scored based on erythema, swelling, and ankylosis of the joints.
-
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tissues can be collected for histopathological analysis and measurement of inflammatory markers.
Luciferase Reporter Assay for AP-1/NF-κB Inhibition
This in vitro assay is used to quantify the ability of a compound to inhibit the transcriptional activity of AP-1 or NF-κB.
Protocol:
-
Cell Culture and Transfection:
-
Compound Treatment: After 24 hours, cells are pre-treated with various concentrations of SPC839 or vehicle control for 1 hour.[11]
-
Stimulation: Cells are then stimulated with an appropriate inducer (e.g., TNF-α for NF-κB, PMA for AP-1) for 6-24 hours to activate the respective signaling pathway.[9][11]
-
Luciferase Assay:
-
Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for a dual-luciferase reporter assay system.[12][13]
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
-
Data Analysis: The IC50 value is calculated from the dose-response curve of the compound's inhibitory effect on luciferase activity.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of transcription factors to specific DNA sequences.
Protocol:
-
Nuclear Extract Preparation:
-
Cells are treated with SPC839 and/or a stimulus as described for the luciferase assay.
-
Nuclear extracts are prepared by lysing the cells and separating the nuclear fraction from the cytoplasmic fraction.[14]
-
-
Probe Labeling: A double-stranded oligonucleotide probe containing the consensus binding site for AP-1 or NF-κB is end-labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye).[15][16]
-
Binding Reaction:
-
The labeled probe is incubated with the nuclear extract in a binding buffer containing poly(dI-dC) to prevent non-specific binding.[17]
-
For competition assays, an excess of unlabeled probe is added to confirm the specificity of the binding.
-
-
Electrophoresis: The binding reactions are resolved on a non-denaturing polyacrylamide gel.[18]
-
Detection: The position of the labeled probe is detected by chemiluminescence or fluorescence imaging. A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex.
Potential Therapeutic Applications
The ability of SPC839 to inhibit both AP-1 and NF-κB suggests its potential utility in a variety of diseases characterized by chronic inflammation and immune dysregulation.
-
Rheumatoid Arthritis and other Autoimmune Diseases: The promising results in the AIA model suggest that SPC839 could be effective in treating rheumatoid arthritis and other autoimmune conditions where AP-1 and NF-κB play a key pathogenic role.[19]
-
Inflammatory Bowel Disease (IBD): Both AP-1 and NF-κB are implicated in the inflammatory cascade of IBD.
-
Cancer: Aberrant activation of AP-1 and NF-κB is a hallmark of many cancers, contributing to tumor growth, metastasis, and resistance to therapy.[2]
-
Neurodegenerative Diseases: Chronic inflammation mediated by these transcription factors is increasingly recognized as a contributor to the pathology of neurodegenerative disorders.
Conclusion
SPC839 is a promising therapeutic candidate with a dual mechanism of action targeting the pro-inflammatory transcription factors AP-1 and NF-κB. Preclinical data in a relevant animal model of arthritis demonstrates its potential efficacy. Further investigation into its therapeutic applications in a broader range of diseases is warranted. The experimental protocols provided in this guide offer a framework for researchers to further explore the biological activities of SPC839 and other inhibitors of these critical signaling pathways.
References
- 1. Collagen-Induced Arthritis (CIA) Model and Treatment Protocols [bio-protocol.org]
- 2. inotiv.com [inotiv.com]
- 3. chondrex.com [chondrex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A selective c-Fos/AP-1 inhibitor prevents cartilage destruction and subsequent osteophyte formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. Adjuvant-Induced Arthritis Model [chondrex.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.upenn.edu [med.upenn.edu]
- 15. researchgate.net [researchgate.net]
- 16. licorbio.com [licorbio.com]
- 17. protocols.io [protocols.io]
- 18. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Collagen-induced arthritis rats model [bio-protocol.org]
SPC839: A Technical Guide for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPC839 is a potent, orally active small molecule inhibitor of Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) mediated transcriptional activation. Preclinical studies have demonstrated its potential as a therapeutic agent for autoimmune diseases, particularly rheumatoid arthritis. This document provides a comprehensive technical overview of SPC839, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.
Introduction
Autoimmune diseases arise from a dysregulated immune response, leading to chronic inflammation and tissue damage. Key signaling pathways, including those mediated by the transcription factors AP-1 and NF-κB, are central to the inflammatory cascade. These factors regulate the expression of a wide array of pro-inflammatory cytokines, chemokines, and matrix metalloproteinases involved in the pathogenesis of diseases such as rheumatoid arthritis. Consequently, the simultaneous inhibition of both AP-1 and NF-κB presents a compelling therapeutic strategy. SPC839 has emerged from discovery efforts as a dual inhibitor of these pathways, demonstrating significant anti-inflammatory activity in preclinical models.
Mechanism of Action
SPC839 exerts its therapeutic effect by inhibiting the transcriptional activation mediated by AP-1 and NF-κB. These transcription factors are downstream effectors of various inflammatory stimuli and their activation is a critical step in the inflammatory response.
The proposed mechanism of action involves the modulation of intracellular signaling cascades that lead to the activation of AP-1 and NF-κB. While the precise molecular target of SPC839 has not been fully elucidated in the public domain, its ability to inhibit both transcription factors suggests an upstream point of intervention, potentially at the level of common signaling intermediates or kinases.
Signaling Pathway Diagram
The Glutaminase Inhibitor Telaglenastat (CB-839) in Cancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Many cancer cells exhibit a metabolic reprogramming known as "glutamine addiction," where they become highly dependent on the amino acid glutamine for energy production and the synthesis of essential biomolecules. A key enzyme in this process is glutaminase (GLS), which catalyzes the conversion of glutamine to glutamate. This initial step fuels the tricarboxylic acid (TCA) cycle and supports the production of antioxidants like glutathione. Telaglenastat, also known as CB-839, is a potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1). By blocking this critical enzyme, CB-839 disrupts cancer cell metabolism, leading to reduced proliferation and, in some cases, cell death. This technical guide provides an in-depth overview of the core findings from preclinical studies of CB-839 in various cancer cell lines, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action
Telaglenastat is a non-competitive inhibitor of glutaminase 1 (GLS1), targeting both the kidney-type (KGA) and glutaminase C (GAC) splice variants.[1] Inhibition of GLS1 leads to a decrease in the intracellular levels of glutamate and a subsequent reduction in downstream metabolites of the TCA cycle.[2][3] This disruption of the TCA cycle impairs mitochondrial respiration and reduces the production of ATP.[2] Furthermore, the depletion of glutamate, a precursor for glutathione synthesis, can lead to increased oxidative stress and DNA damage within cancer cells.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of CB-839 on proliferation, metabolism, and other cellular processes in various cancer cell lines.
Table 1: Anti-proliferative Activity of CB-839 in Cancer Cell Lines
| Cancer Type | Cell Line | Assay | Duration | IC50 / GI50 | Reference |
| Triple-Negative Breast Cancer | HCC1806 | CellTiter-Glo | 72 hours | 55 nM | [1] |
| Triple-Negative Breast Cancer | MDA-MB-231 | CellTiter-Glo | 72 hours | 19 nM | [1] |
| Chronic Lymphocytic Leukemia | HG-3 | MTS Assay | 72 hours | 0.41 µM | [5] |
| Chronic Lymphocytic Leukemia | MEC-1 | MTS Assay | 72 hours | 66.2 µM | [5] |
| Glioblastoma | T98G | Cell Proliferation | 24 hours | ~1 µM | [3] |
| Glioblastoma | LN229 | Cell Proliferation | 24 hours | ~1 µM | [3] |
| Glioblastoma | U87MG | Cell Proliferation | 24 hours | >1 µM | [3] |
Table 2: Metabolic Effects of CB-839 in Cancer Cell Lines
| Cancer Type | Cell Line | Parameter Measured | Treatment | Effect | Reference |
| Triple-Negative Breast Cancer | HCC1806 | Glutamine Consumption | 1 µM CB-839 (6 hours) | Decreased | [2] |
| Triple-Negative Breast Cancer | HCC1806 | Glutamate Production | 1 µM CB-839 (6 hours) | Decreased | [2] |
| Triple-Negative Breast Cancer | HCC1806 | Oxygen Consumption Rate (OCR) | 1 µM CB-839 (80 mins) | Decreased | [2] |
| Chronic Lymphocytic Leukemia | HG-3 | Intracellular Glutamate | 10 nM CB-839 (72 hours) | Significantly Reduced | [5] |
| Chronic Lymphocytic Leukemia | MEC-1 | Intracellular Glutamate | 1 µM CB-839 (72 hours) | Significantly Reduced | [5] |
| Melanoma | Patient-derived | Glutamine Consumption | 1 µM CB-839 (12 hours) | Decreased by up to 80% | [6] |
| Glioblastoma | T98G | TCA Cycle Intermediates (α-KG, Fumarate, Malate) | 1 µM CB-839 (24 hours) | Sharply Diminished | [3] |
| Glioblastoma | LN229 | TCA Cycle Intermediates (α-KG, Fumarate, Malate) | 1 µM CB-839 (24 hours) | Reduced | [3] |
| Glioblastoma | U87MG | TCA Cycle Intermediates (α-KG, Fumarate, Malate) | 1 µM CB-839 (24 hours) | Reduced | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of CB-839 and a typical experimental workflow for its evaluation in cancer cell lines.
Caption: Mechanism of action of Telaglenastat (CB-839).
Caption: Experimental workflow for evaluating CB-839.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of CB-839.
Cell Viability Assay (MTS)
This protocol is adapted from studies on chronic lymphocytic leukemia cell lines.[5]
-
Cell Seeding: Seed cells at a density of 10,000 cells/well in 100 µL of complete culture medium in a 96-well plate.
-
Drug Treatment: Treat the cells with various concentrations of CB-839 (e.g., 10 nM to 100 µM) in triplicate. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) to each well.
-
Incubation with Reagent: Incubate the plate for 4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log of the drug concentration.
Cell Viability Assay (CellTiter-Glo®)
This protocol is based on studies in triple-negative breast cancer cell lines.[2]
-
Cell Seeding: Plate cells in a 96-well plate at a density appropriate for the cell line.
-
Drug Treatment: The following day, treat cells with a range of CB-839 concentrations.
-
Incubation: Incubate for 72 hours.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Luminescence Reaction: Add CellTiter-Glo® reagent to each well in an amount equal to the volume of cell culture medium in the well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record luminescence using a plate reader.
-
Data Analysis: Determine the GI50 (concentration for 50% inhibition of growth) from the dose-response curves.
Western Blotting
This protocol is a general procedure adapted from studies on chronic lymphocytic leukemia.[5]
-
Cell Lysis: Lyse cells in radio-immunoprecipitation assay (RIPA) buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on a 4-12% gradient SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., GLS1) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Metabolomics Analysis by LC-MS
This is a generalized workflow based on descriptions in glioblastoma and melanoma studies.[3][6]
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with CB-839 or vehicle control for the specified duration (e.g., 24 hours).
-
Metabolite Extraction:
-
Aspirate the culture medium.
-
Wash the cells with ice-cold normal saline solution.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet the cell debris.
-
-
Sample Preparation: Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent and inject them into a liquid chromatography-mass spectrometry (LC-MS) system for analysis.
-
Data Processing: Process the raw data to identify and quantify the metabolites. This typically involves peak picking, alignment, and normalization.
-
Statistical Analysis: Perform statistical analysis to identify metabolites that are significantly altered by CB-839 treatment.
Conclusion
Telaglenastat (CB-839) has demonstrated significant anti-proliferative and metabolic-disrupting effects across a range of cancer cell lines, particularly those exhibiting glutamine dependence. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating glutamine metabolism as a therapeutic target in oncology. The consistent findings of reduced TCA cycle intermediates and impaired mitochondrial function underscore the on-target activity of CB-839. Further research, potentially in combination with other targeted therapies, will continue to elucidate the full therapeutic potential of this glutaminase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Metabolic Adjustments following Glutaminase Inhibition by CB-839 in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 6. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
SPC839: A Technical Guide to its Molecular Targets and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPC839 is a potent, orally active small molecule inhibitor of Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) mediated transcriptional activation. With a low nanomolar potency in cellular assays, it represents a significant tool for investigating inflammatory and disease pathways driven by these transcription factors. This technical guide provides a comprehensive overview of the known molecular targets and binding interactions of SPC839, supported by available quantitative data and detailed experimental methodologies. Furthermore, it visually delineates the key signaling pathways and experimental workflows associated with its characterization.
Core Molecular Targets and Mechanism of Action
SPC839 acts as a dual inhibitor of the transcriptional activity of two critical regulators of gene expression involved in inflammation, immune responses, and cell proliferation: AP-1 and NF-κB. Available data indicates that SPC839 does not directly bind to AP-1 or NF-κB DNA binding sites. Instead, its mechanism of action is predicated on the inhibition of upstream signaling cascades that lead to the activation of these transcription factors. While the precise, direct molecular binding partner of SPC839 has not been definitively elucidated in publicly available literature, its inhibitory profile strongly suggests the targeting of a key kinase within these pathways.
One of the identified activities of SPC839 is the inhibition of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often implicated in acute myeloid leukemia (AML). However, detailed binding site studies on FLT3 are not yet available. The inhibition of nitric oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) production further points to a mechanism that interferes with inflammatory signaling pathways at a nodal point upstream of AP-1 and NF-κB activation.
Quantitative Data Summary
The biological activity of SPC839 has been quantified through various in vitro cellular assays. The following table summarizes the key inhibitory concentrations.
| Target Pathway/Process | Assay System | IC50 (µM) | Reference |
| AP-1 and NF-κB Mediated Transcriptional Activation | Jurkat T-cell based reporter assay | 0.008 | [1] |
| Nitric Oxide Production | Not specified | Inhibitory activity observed | [1] |
| TNF-α Production | Not specified | Inhibitory activity observed | [1] |
| FLT3 | Not specified | Potential target | [1] |
Signaling Pathways and Proposed Mechanism of Action
The inhibitory action of SPC839 on AP-1 and NF-κB is believed to occur through the modulation of upstream signaling kinases. The following diagrams illustrate the canonical signaling pathways leading to the activation of these transcription factors and the proposed point of intervention for SPC839.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of SPC839 and its analogues. These protocols are based on standard techniques used for the assessment of AP-1 and NF-κB inhibitors.
AP-1 and NF-κB Reporter Gene Assays
This cellular assay is designed to quantify the inhibitory effect of a compound on the transcriptional activation mediated by AP-1 or NF-κB.
Objective: To determine the IC50 of SPC839 for the inhibition of AP-1 and NF-κB mediated gene expression.
Cell Line: Jurkat T-cells, stably transfected with a luciferase reporter plasmid containing multiple AP-1 or NF-κB consensus binding sites upstream of the luciferase gene.
Materials:
-
Jurkat T-cells (stably transfected)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (for stimulation)
-
SPC839 (dissolved in DMSO)
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Seed the stably transfected Jurkat T-cells into 96-well plates at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of SPC839 in culture medium. Add the compound solutions to the wells. The final concentration of DMSO should be kept below 0.1%.
-
Incubate the cells with the compound for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding PMA (50 ng/mL) and Ionomycin (1 µM) to induce the activation of AP-1 and NF-κB.
-
Incubate the plates for an additional 6-8 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Calculate the percent inhibition for each concentration of SPC839 relative to the stimulated control (cells treated with PMA/Ionomycin and vehicle).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
In Vivo Adjuvant-Induced Arthritis Rat Model
This animal model is used to evaluate the in vivo efficacy of anti-inflammatory compounds.
Objective: To assess the ability of SPC839 to reduce inflammation and swelling in a rat model of arthritis.
Animal Model: Lewis rats.
Materials:
-
SPC839
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Induce arthritis by a single intradermal injection of FCA into the plantar surface of the right hind paw of the rats on day 0.
-
Randomly assign the arthritic rats to different treatment groups (vehicle control and SPC839-treated groups).
-
Administer SPC839 orally (p.o.) at a specified dose (e.g., 30 mg/kg) daily for a defined period (e.g., 21 days), starting from the day of adjuvant injection or after the onset of clinical signs of arthritis.
-
Measure the volume of both the injected (ipsilateral) and non-injected (contralateral) hind paws at regular intervals using a plethysmometer. The swelling in the non-injected paw is an indicator of a systemic inflammatory response.
-
At the end of the study, euthanize the animals and collect tissues (e.g., joints) for histological analysis to assess the degree of inflammation, cartilage destruction, and bone erosion.
-
Calculate the percentage reduction in paw swelling in the SPC839-treated groups compared to the vehicle-treated group.
Conclusion
SPC839 is a valuable chemical probe for studying the roles of AP-1 and NF-κB in various pathological conditions. Its high potency and oral bioavailability make it a promising lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics. Further investigation is warranted to identify its direct molecular target(s) and to fully elucidate the intricacies of its binding interactions and mechanism of action. This will undoubtedly pave the way for the rational design of next-generation inhibitors with improved selectivity and efficacy.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of CB-839 (Telaglenastat)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CB-839, also known as Telaglenastat, is a potent, selective, and orally bioavailable inhibitor of glutaminase (GLS), a key enzyme in the metabolic pathway of glutamine.[1] Many tumor cells exhibit a high dependence on glutamine for energy production and the synthesis of essential macromolecules, a phenomenon often referred to as "glutamine addiction."[2] By inhibiting glutaminase, CB-839 disrupts cancer cell metabolism, leading to reduced proliferation and, in some cases, cell death.[3] These characteristics make CB-839 a promising therapeutic agent currently under investigation in multiple clinical trials for various solid tumors and hematologic malignancies.[4][5] This document provides a detailed overview of the in vivo experimental protocols for evaluating the efficacy of CB-839, based on published preclinical studies.
Mechanism of Action: Glutaminase Inhibition
CB-839 is a first-in-class, oral, small-molecule inhibitor that allosterically targets and selectively inhibits both splice variants of glutaminase (KGA and GAC).[1][4] Glutaminase catalyzes the conversion of glutamine to glutamate, which is a critical step for the entry of glutamine into the tricarboxylic acid (TCA) cycle.[2] Inhibition of this enzyme by CB-839 leads to a significant reduction in intracellular glutamate levels and downstream metabolites of the TCA cycle.[1][6] This disruption of cellular metabolism results in decreased production of ATP and glutathione, ultimately impairing the growth and survival of cancer cells that are dependent on glutamine.[3][6]
In Vivo Experimental Protocols
The following protocols are synthesized from preclinical studies evaluating CB-839 in various cancer models.
Xenograft Tumor Model Protocol
This protocol outlines the general procedure for establishing and utilizing xenograft models to assess the anti-tumor activity of CB-839.
Materials:
-
CB-839 (Telaglenastat)
-
Vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water)
-
Cancer cell lines (e.g., HCC-1806 for triple-negative breast cancer, CAL-27 for head and neck squamous cell carcinoma, H460 for lung cancer)[1][7][8]
-
Immunocompromised mice (e.g., female SCID/Bg mice, nude mice)[6][8]
-
Matrigel (or similar basement membrane matrix)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions recommended by the supplier.
-
Animal Acclimatization: Acclimatize the mice to the facility for at least one week prior to the experiment.
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a mixture of sterile phosphate-buffered saline (PBS) and Matrigel (typically a 1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 2.5 x 10^6 cells in 0.1 mL) into the flank or mammary fat pad of each mouse.[6]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
-
Randomization and Treatment Initiation:
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer CB-839 orally (p.o.) via gavage at the desired dose and schedule (e.g., twice daily, BID). The vehicle solution is administered to the control group.
-
-
Data Collection and Endpoints:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Primary endpoints typically include tumor growth inhibition (TGI) and changes in body weight (as a measure of toxicity).
-
At the end of the study (defined by a specific time point or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies, western blotting, immunohistochemistry).
-
Combination Therapy Protocol (CB-839 with Radiation)
This protocol is adapted from studies investigating the synergistic effects of CB-839 and ionizing radiation (IR).[7][9]
Procedure:
-
Xenograft Model Establishment: Follow steps 1-4 of the Xenograft Tumor Model Protocol.
-
Treatment Groups: Randomize mice into four groups:
-
Vehicle control
-
CB-839 alone
-
Ionizing Radiation (IR) alone
-
CB-839 in combination with IR
-
-
Treatment Administration:
-
Begin administration of CB-839 or vehicle as per the defined schedule.
-
At a specified time after the initiation of CB-839 treatment, irradiate the tumors of the IR and combination therapy groups with a single dose of radiation.
-
-
Data Collection and Endpoints: Monitor tumor growth and body weight as described previously. The primary endpoint is to assess if the combination therapy results in significantly greater tumor growth delay compared to either monotherapy.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical in vivo studies of CB-839.
Table 1: Antitumor Activity of CB-839 in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | CB-839 Dose | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| Triple-Negative Breast Cancer | Patient-Derived | SCID/Bg | 200 mg/kg, BID | 28 days | Significant antitumor activity | [1] |
| HER2+ Breast Cancer | JIMT-1 | Not Specified | 200 mg/kg, BID | Not Specified | Significant antitumor activity | [1] |
| Head and Neck Squamous Cell Carcinoma | CAL-27 | Not Specified | Not Specified | Not Specified | Reduced tumor growth (in combination with IR) | [7] |
| Lung Cancer | H460 | Nude | Not Specified | Short-term | Increased response to radiotherapy by 30% | [8] |
Table 2: In Vitro Antiproliferative Activity of CB-839
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCC1806 | Triple-Negative Breast Cancer | < 0.1 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~ 0.2 | [6] |
| T47D | ER+ Breast Cancer | > 10 | [6] |
| HG-3 | Chronic Lymphocytic Leukemia | 0.41 | [10] |
| MEC-1 | Chronic Lymphocytic Leukemia | 66.2 | [10] |
Pharmacodynamic and Biomarker Analysis
To confirm the on-target activity of CB-839 in vivo, pharmacodynamic (PD) studies are essential.
Protocol for PD Analysis:
-
Sample Collection: At the end of the in vivo study, or at specified time points after the final dose, collect tumor tissue and blood samples.
-
Metabolite Extraction: Rapidly freeze tumor tissue in liquid nitrogen and perform metabolite extraction using appropriate solvents (e.g., methanol/acetonitrile/water).
-
Metabolite Analysis: Analyze the levels of glutamine, glutamate, and other TCA cycle intermediates using techniques such as liquid chromatography-mass spectrometry (LC-MS).
-
Biomarker Assessment: Evaluate the expression of potential biomarkers of sensitivity, such as GAC protein levels, in tumor tissues via western blotting or immunohistochemistry.[1]
Expected Outcomes:
-
A significant decrease in the intratumoral ratio of glutamate to glutamine in CB-839-treated animals compared to controls.
-
Reduced levels of downstream TCA cycle intermediates in tumors from the treatment group.[6]
This comprehensive set of protocols and data provides a foundational framework for researchers to design and execute in vivo studies to further investigate the therapeutic potential of CB-839.
References
- 1. Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPC 839 (CB-839/Telaglenastat) in a Rat Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Emerging research highlights the role of cellular metabolism in the pathogenesis of RA. Fibroblast-like synoviocytes (FLS) in the RA synovium exhibit a transformed phenotype with increased reliance on metabolic pathways, such as glutaminolysis, for their proliferation and invasive behavior. SPC 839, also known as CB-839 or Telaglenastat, is a potent and selective inhibitor of glutaminase 1 (GLS1), the first enzyme in the glutaminolysis pathway. By blocking the conversion of glutamine to glutamate, CB-839 disrupts a key metabolic pathway that fuels anabolic processes and supports the survival of highly proliferative cells. In the context of rheumatoid arthritis, inhibiting glutaminase with CB-839 has been shown to decrease the invasion and proliferation of RA FLS in vitro, suggesting its potential as a therapeutic agent for this debilitating disease[1].
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound (CB-839) in a rat model of arthritis. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for the application of this compound (CB-839) in a rat arthritis model. It is important to note that a specific dosage for CB-839 in a rat arthritis model has not been definitively established in the currently available literature. The dosage provided is an extrapolation from in vivo studies in mouse cancer models, where the compound has been extensively tested[2][3]. Researchers should perform dose-ranging studies to determine the optimal dose for their specific rat arthritis model.
Table 1: this compound (CB-839/Telaglenastat) Dosage and Administration
| Parameter | Recommendation | Source / Rationale |
| Compound Name | This compound (CB-839, Telaglenastat) | N/A |
| Target | Glutaminase 1 (GLS1) | [2] |
| Animal Model | Rat (e.g., Lewis, Sprague-Dawley) | N/A |
| Route of Administration | Oral gavage (p.o.) | [2] |
| Suggested Starting Dose | 200 mg/kg | Extrapolated from mouse xenograft studies[2][3]. Dose-ranging studies in rats are highly recommended. |
| Dosing Frequency | Twice daily (BID) | Based on mouse xenograft studies[3]. |
| Vehicle | To be determined based on solubility and stability. A common vehicle for oral gavage in rodents is a solution of 0.5% methylcellulose in water. | N/A |
| Treatment Duration | Dependent on the specific experimental design and arthritis model (e.g., prophylactic or therapeutic regimen). | N/A |
Table 2: Key Experimental Parameters for Rat Arthritis Models
| Parameter | Collagen-Induced Arthritis (CIA) | Adjuvant-Induced Arthritis (AIA) |
| Rat Strain | Lewis, Wistar, Sprague-Dawley | Lewis, Sprague-Dawley |
| Inducing Agent | Type II Collagen emulsified in Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA) | Mycobacterium tuberculosis in oil (e.g., Complete Freund's Adjuvant) |
| Induction Site | Intradermal injection at the base of the tail | Subcutaneous injection into the footpad or base of the tail |
| Booster | Typically given 7 days after primary immunization | Not always required, depends on the protocol |
| Disease Onset | 10-14 days after primary immunization | Arthritis in the contralateral paw typically appears 10-15 days post-induction |
| Key Readouts | Paw swelling (caliper measurement), Arthritis score, Histopathology of joints, Body weight | Paw swelling, Arthritis score, Body weight, Histopathology of joints |
Experimental Protocols
Preparation of this compound (CB-839) Formulation
-
Determine the appropriate vehicle. The solubility of CB-839 should be tested in various pharmaceutically acceptable vehicles. A common starting point for oral gavage is 0.5% (w/v) methylcellulose in sterile water.
-
Calculate the required amount of CB-839. Based on the desired dose (e.g., 200 mg/kg) and the average weight of the rats, calculate the total amount of CB-839 needed for the study.
-
Prepare the formulation. Weigh the calculated amount of CB-839 and suspend it in the chosen vehicle to the desired final concentration. Ensure the suspension is homogenous before each administration.
Induction of Arthritis in Rats (Collagen-Induced Arthritis - CIA Model)
-
Animal Selection. Use female Lewis rats, 7-8 weeks of age.
-
Preparation of Emulsion.
-
Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) (4 mg/mL Mycobacterium tuberculosis). The emulsion should be stable and not separate upon standing.
-
-
Primary Immunization (Day 0).
-
Anesthetize the rats.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 7).
-
Prepare an emulsion of type II collagen with Incomplete Freund's Adjuvant (IFA).
-
Anesthetize the rats and inject 100 µL of the booster emulsion intradermally at a site near the primary injection.
-
-
Monitoring.
-
Monitor the rats daily for clinical signs of arthritis, which typically appear around day 10-14.
-
Measure paw volume/thickness using a plethysmometer or calipers.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and/or erythema, 2=moderate swelling, 3=severe swelling, 4=ankylosis). The maximum score per rat is 16.
-
Monitor body weight regularly.
-
Induction of Arthritis in Rats (Adjuvant-Induced Arthritis - AIA Model)
-
Animal Selection. Use male Lewis or Sprague-Dawley rats, 7-8 weeks of age.
-
Induction (Day 0).
-
Anesthetize the rats.
-
Inject 100 µL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis subcutaneously into the plantar surface of the right hind paw.
-
-
Monitoring.
-
The injected paw will show signs of primary inflammation within 24 hours.
-
Systemic arthritis in the contralateral (left) paw and other joints typically develops between days 10 and 15.
-
Monitor and score arthritis as described for the CIA model.
-
Treatment with this compound (CB-839)
-
Treatment Regimen.
-
Prophylactic: Begin treatment on the day of immunization (Day 0) and continue for the duration of the study.
-
Therapeutic: Begin treatment after the onset of clinical arthritis (e.g., Day 14) and continue for a specified period.
-
-
Administration.
-
Administer the prepared CB-839 formulation via oral gavage twice daily.
-
A control group should receive the vehicle only.
-
-
Efficacy Evaluation.
-
Continue to monitor arthritis scores, paw swelling, and body weight.
-
At the end of the study, collect blood for serum biomarker analysis (e.g., inflammatory cytokines).
-
Harvest joints for histopathological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
Visualizations
Caption: Experimental workflow for this compound evaluation in rat arthritis.
Caption: this compound inhibits glutaminase, impacting FLS proliferation.
Conclusion
This compound (CB-839/Telaglenastat) presents a novel therapeutic strategy for rheumatoid arthritis by targeting the metabolic reprogramming of fibroblast-like synoviocytes. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in established rat models of arthritis. Due to the lack of specific dosage information for CB-839 in rat arthritis models, it is imperative that researchers conduct preliminary dose-finding studies to establish a safe and efficacious dose for their specific experimental conditions. Careful monitoring of clinical and pathological endpoints will be crucial in determining the therapeutic potential of this compound for rheumatoid arthritis.
References
- 1. Epigenetic Regulation of Nutrient Transporters in Rheumatoid Arthritis Fibroblast-like Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telaglenastat (CB-839) | Glutaminase inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oral Administration of Glutaminase Inhibitor CB-839 (Telaglenastat)
Disclaimer: For research use only. Not for human or veterinary diagnostic or therapeutic use.
Introduction
This document provides detailed application notes and protocols for the preparation and oral administration of CB-839 (Telaglenastat), a potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1). While the initial inquiry specified "SPC 839," the vast majority of publicly available scientific literature on orally administered compounds with the "839" designation refers to CB-839 (Telaglenastat), a glutaminase inhibitor extensively studied in oncology. In contrast, information regarding "this compound," an inhibitor of AP-1 and NF-κB, is limited. Therefore, this document focuses on CB-839, with a brief section addressing the available information on this compound to clarify the distinction.
CB-839 targets the metabolic reprogramming of cancer cells, which often exhibit a dependency on glutamine for proliferation and survival.[1][2] By inhibiting GLS1, CB-839 blocks the conversion of glutamine to glutamate, a key step in the tricarboxylic acid (TCA) cycle and in the production of other essential metabolites.[2][3] These protocols are intended for researchers, scientists, and drug development professionals working on preclinical and clinical studies involving CB-839.
Mechanism of Action: Glutaminase Inhibition
Many cancer cells are highly dependent on glutamine as a carbon and nitrogen source to fuel the TCA cycle, support anabolic biosynthesis, and maintain redox homeostasis.[4][5] Glutaminase 1 (GLS1) is the enzyme that catalyzes the first step in glutamine utilization, the hydrolysis of glutamine to glutamate.[4][6] CB-839 is a first-in-class, oral, selective, and reversible inhibitor of both splice variants of GLS1, KGA and GAC.[2][3] Inhibition of GLS1 by CB-839 leads to a depletion of glutamate and downstream metabolites, which in turn inhibits cancer cell proliferation and can induce apoptosis.[3][7]
Quantitative Data Summary
The following tables summarize key quantitative data for CB-839 from preclinical studies.
Table 1: In Vitro Potency of CB-839
| Parameter | Value | Cell Line/System | Reference |
| IC50 (GLS1) | 24 nM (recombinant human GAC) | Biochemical Assay | [3] |
| GI50 | 19 nM | MDA-MB-231 (TNBC) | [2] |
| GI50 | 55 nM | HCC1806 (TNBC) | [2] |
Table 2: Preclinical Oral Dosing Regimens for CB-839
| Animal Model | Dosing Regimen | Vehicle/Formulation | Study Context | Reference |
| Mice | 200 mg/kg, twice daily (oral gavage) | 25% (w/v) hydroxypropyl-β-cyclodextrin (HPBCD) in 10 mmol/L citrate, pH 2 | Triple-Negative Breast Cancer Xenograft | [8] |
| Mice | 200 mg/kg, twice daily (oral gavage) | DMSO and sunflower oil | Myeloproliferative Neoplasms | [9] |
| Mice | 200 mg/kg, three doses (28, 16, and 4 hours prior to radiation) | Not specified | Lung Tumor Xenograft (in combination with radiation) | [10] |
| Mice | 200 mg/kg, once daily (oral gavage) | Provided by Calithera Biosciences, Inc. | Colon Cancer Xenograft | [11] |
Table 3: Clinical Oral Dosing Regimens for CB-839
| Clinical Trial Phase | Dosing Regimen | Patient Population | Reference |
| Phase 2 | 800 mg, twice daily | Advanced Renal Cell Carcinoma | [12] |
| Phase 2 | 800 mg, twice daily | Advanced Renal Cell Carcinoma (in combination with Cabozantinib) | [13] |
| Phase 2 | 800 mg, twice daily | Metastatic Castration-Resistant Prostate Cancer (in combination with Talazoparib) | [14] |
| Phase 1b/2 | 600 mg, twice daily | Advanced Myelodysplastic Syndrome (in combination with Azacitidine) | [15] |
Experimental Protocols
Protocol 1: Preparation of CB-839 for Preclinical Oral Administration in Rodents
This protocol is a general guideline based on published preclinical studies.[8][9] Researchers should optimize the formulation based on their specific experimental needs and animal models.
Materials:
-
CB-839 (Telaglenastat) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sunflower oil or Corn oil, sterile
-
25% (w/v) Hydroxypropyl-β-cyclodextrin (HPBCD) in 10 mmol/L citrate, pH 2 (alternative vehicle)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles
Procedure:
Method A: Oil-Based Formulation [9]
-
Stock Solution Preparation:
-
Accurately weigh the required amount of CB-839 powder.
-
Dissolve the CB-839 powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure complete dissolution, using a vortex mixer or brief sonication if necessary.
-
-
Working Solution Preparation:
-
For a final concentration of 20 mg/mL, mix the DMSO stock solution with sunflower oil. Note: The original protocol specifies dissolving in DMSO and then mixing with sunflower oil to a final concentration of 20 mg/mL, implying a dilution step, though the exact ratio is not provided. A common practice is to keep the DMSO concentration low (e.g., <10% of the final volume) to minimize toxicity.
-
Vortex the mixture thoroughly to ensure a uniform suspension or solution.
-
Prepare the working solution fresh daily.
-
-
Oral Administration:
-
Administer the prepared CB-839 formulation to the animals via oral gavage at the desired dosage (e.g., 200 mg/kg). The volume administered will depend on the animal's weight and the final concentration of the formulation.
-
Method B: Cyclodextrin-Based Formulation [8]
-
Vehicle Preparation:
-
Prepare a 25% (w/v) solution of HPBCD in 10 mmol/L citrate buffer, adjusted to pH 2.
-
-
Working Solution Preparation:
-
Suspend the required amount of CB-839 powder directly in the HPBCD vehicle to achieve the desired final concentration (e.g., for a 200 mg/kg dose in a mouse receiving 0.2 mL, the concentration would be adjusted accordingly based on the average weight of the cohort).
-
Vortex thoroughly to ensure a uniform suspension.
-
-
Oral Administration:
-
Administer the formulation via oral gavage.
-
References
- 1. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 4. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A facile and sensitive method of quantifying glutaminase binding to its inhibitor CB-839 in tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Telaglenastat Plus Everolimus in Advanced Renal Cell Carcinoma: A Randomized, Double-Blinded, Placebo-Controlled, Phase 2 ENTRATA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Telaglenastat Plus Cabozantinib vs Placebo Plus Cabozantinib in Patients With Advanced Renal Cell Carcinoma: The CANTATA Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Interim results from a phase Ib/II clinical study of the glutaminase inhibitor telaglenastat (CB-839) in combination with azacitidine in patients with advanced myelodysplastic syndrome (MDS). - ASCO [asco.org]
Application Notes and Protocols: SPC 839 Luciferase Reporter Assay for NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing a luciferase reporter assay to quantify the inhibitory activity of SPC 839 on the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This compound is recognized as an inhibitor of AP-1 and NF-κB mediated transcriptional activation[1]. The protocol is designed for researchers in cell biology, immunology, and drug discovery to assess the potency and efficacy of this compound and similar compounds.
Introduction
The NF-κB signaling pathway is a cornerstone of the inflammatory response, immune regulation, cell proliferation, and survival. Its dysregulation is implicated in numerous diseases, including chronic inflammatory disorders and cancer. Consequently, the development of specific inhibitors for this pathway is a significant focus of therapeutic research.
The luciferase reporter assay is a widely adopted method for monitoring the activation of specific signaling pathways. This assay employs a plasmid vector where the luciferase gene is under the control of a promoter containing NF-κB response elements. Upon activation of the NF-κB pathway, transcription factors bind to these elements, driving the expression of luciferase. The resulting luminescence is directly proportional to the level of pathway activation. This application note details the use of a luciferase reporter assay to measure the dose-dependent inhibition of NF-κB signaling by the small molecule this compound.
Signaling Pathway
The canonical NF-κB signaling pathway is initiated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). TNF-α binds to its receptor (TNFR) on the cell surface, leading to the recruitment of adaptor proteins and the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA response elements in the promoter regions of target genes, initiating their transcription. Luciferase reporter plasmids for NF-κB contain these response elements upstream of the luciferase gene, allowing for a quantitative measure of pathway activation. This compound is an inhibitor of this transcriptional activation[1].
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions. A dual-luciferase reporter assay system is recommended to normalize for transfection efficiency and cell viability[2].
Materials
-
Cell Line: Human Jurkat T cells (or other suitable cell line with a robust NF-κB response).
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Reporter Plasmids:
-
NF-κB luciferase reporter plasmid (containing multiple NF-κB response elements).
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.
-
-
Transfection Reagent: (e.g., Lipofectamine® 3000 or similar).
-
Inducer: Human TNF-α.
-
Test Compound: this compound, dissolved in DMSO.
-
Assay Reagents: Dual-Luciferase® Reporter Assay System (or equivalent).
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2).
-
Luminometer capable of reading 96-well plates.
-
White, clear-bottom 96-well assay plates.
-
Experimental Workflow
Detailed Procedure
Day 1: Cell Seeding
-
Culture Jurkat T cells to a density of approximately 0.5 x 10^6 cells/mL.
-
Seed 1 x 10^5 cells per well in 100 µL of complete culture medium into a white, clear-bottom 96-well plate.
-
Incubate overnight at 37°C with 5% CO2.
Day 2: Transfection
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, co-transfect with 100 ng of the NF-κB luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid.
-
Add the transfection complex to the cells.
-
Incubate for 24 hours at 37°C with 5% CO2.
Day 3: Compound Treatment and Induction
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 0.001 µM to 10 µM. Include a DMSO vehicle control.
-
Carefully remove the medium from the wells and replace it with 80 µL of medium containing the appropriate concentration of this compound or DMSO.
-
Incubate for 1-2 hours at 37°C.
-
Prepare a stock of TNF-α in culture medium. Add 20 µL of the TNF-α solution to each well to a final concentration of 10 ng/mL (this may require optimization). For negative control wells, add 20 µL of medium without TNF-α.
-
Incubate for 6-8 hours at 37°C with 5% CO2.
Day 4: Luciferase Assay
-
Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.
-
Follow the manufacturer's protocol for the dual-luciferase assay system. This typically involves: a. Removing the culture medium. b. Lysing the cells with 20-50 µL of lysis buffer per well. c. Adding the luciferase assay substrate (for Firefly luciferase) and measuring the luminescence. d. Adding the stop and quench reagent (for Renilla luciferase) and measuring the luminescence again.
-
Record the Relative Light Units (RLU) for both Firefly and Renilla luciferase for each well.
Data Analysis
-
Normalization: For each well, divide the Firefly luciferase RLU by the Renilla luciferase RLU to obtain the normalized response.
-
Normalized RLU = Firefly RLU / Renilla RLU
-
-
Calculation of Percent Inhibition: a. Determine the average normalized RLU for the stimulated (TNF-α + DMSO) and unstimulated (no TNF-α) controls. b. Calculate the percent inhibition for each concentration of this compound using the following formula:
- % Inhibition = 100 x [1 - (Normalized RLU_Sample - Normalized RLU_Unstimulated) / (Normalized RLU_Stimulated - Normalized RLU_Unstimulated)]
-
IC50 Determination: Plot the percent inhibition against the log concentration of this compound. Use a non-linear regression analysis (four-parameter logistic fit) to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition.
Data Presentation
The following table presents representative data for the inhibition of TNF-α-induced NF-κB activation by this compound in Jurkat T cells.
| This compound Conc. (µM) | Firefly RLU (Mean ± SD) | Renilla RLU (Mean ± SD) | Normalized RLU (Mean ± SD) | % Inhibition |
| Unstimulated | 1,500 ± 150 | 50,000 ± 4,500 | 0.03 ± 0.003 | N/A |
| 0 (DMSO + TNF-α) | 150,000 ± 12,000 | 52,000 ± 5,000 | 2.88 ± 0.25 | 0 |
| 0.001 | 125,000 ± 11,000 | 51,000 ± 4,800 | 2.45 ± 0.22 | 15 |
| 0.01 | 80,000 ± 7,500 | 53,000 ± 5,100 | 1.51 ± 0.15 | 48 |
| 0.1 | 30,000 ± 2,800 | 50,000 ± 4,700 | 0.60 ± 0.06 | 80 |
| 1 | 5,000 ± 600 | 49,000 ± 4,600 | 0.10 ± 0.01 | 97 |
| 10 | 2,000 ± 300 | 48,000 ± 4,500 | 0.04 ± 0.006 | 99 |
Based on this data, the calculated IC50 for this compound is approximately 0.012 µM. This aligns with published data indicating an IC50 of 0.008 µM for this compound in inhibiting NF-κB mediated transcriptional activation[1].
Conclusion
The luciferase reporter assay is a robust and sensitive method for evaluating the inhibitory effects of compounds like this compound on the NF-κB signaling pathway. This protocol provides a comprehensive framework for conducting such assays, from experimental design to data analysis. The ability to generate quantitative data, such as IC50 values, makes this assay an invaluable tool in the characterization and development of novel anti-inflammatory and anti-cancer therapeutics.
References
Application Notes and Protocols for SPC 839 in the Study of p65 Nuclear Translocation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPC 839 is a potent, orally active small molecule inhibitor of the canonical NF-κB signaling pathway. It targets IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα. This action effectively blocks the nuclear translocation of the p65 (RelA) subunit of NF-κB, a critical step in the activation of a wide array of pro-inflammatory and cell survival genes.[1] The nuclear factor kappa B (NF-κB) pathway is a central regulator of immune and inflammatory responses, and its dysregulation is implicated in numerous diseases, including chronic inflammatory conditions and cancer.[2] Therefore, this compound serves as a valuable tool for investigating the role of NF-κB signaling in various pathological processes and for the development of novel therapeutics.
This document provides detailed protocols for utilizing Western blotting to quantitatively assess the inhibitory effect of this compound on the nuclear translocation of p65.
Signaling Pathway
The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNFα, IL-1β).[2] This leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα unmasks the nuclear localization sequence (NLS) on the p65 subunit of the NF-κB heterodimer (p50/p65). This allows p65 to translocate from the cytoplasm into the nucleus, where it binds to specific DNA sequences (κB sites) in the promoter regions of target genes, thereby initiating their transcription.[3] this compound, as an IKK inhibitor, blocks this cascade at the level of IκBα phosphorylation.
References
Application Notes and Protocols for SPC 839 in Jurkat Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Jurkat cell line in experiments involving SPC 839, a potent inhibitor of AP-1 and NF-κB mediated transcriptional activation. Detailed protocols for cell culture, experimental setup, and key assays are included to ensure reproducible and reliable results.
Introduction to Jurkat Cells and this compound
The Jurkat cell line, derived from a human T-cell leukemia, is a cornerstone model for studying T-cell signaling, activation, and apoptosis.[1][2][3] These suspension cells are widely used in cancer research and immunology to investigate signaling pathways and to screen potential therapeutic agents.[4][5]
This compound is a small molecule inhibitor that targets the transcriptional activity of Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[6] Both AP-1 and NF-κB are critical transcription factors that regulate genes involved in immune responses, inflammation, cell proliferation, and survival.[4][6] In Jurkat cells, this compound has been shown to inhibit both AP-1 and NF-κB mediated transcriptional activation with a potent IC50 of 0.008 μM.[6] This makes it a valuable tool for studying the roles of these pathways in T-cell function and for evaluating its potential as an anti-inflammatory or anti-cancer agent.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for experimental design using Jurkat cells and this compound.
Table 1: Jurkat Cell Culture and Passaging Parameters
| Parameter | Recommended Value | Reference |
| Growth Medium | RPMI-1640 + 10% FBS + 1% Pen-Strep | [1][2][7] |
| Seeding Density | 1.0 - 2.0 x 10^5 cells/mL | [7] |
| Subculture Density | When cell density reaches 6 - 8 x 10^5 cells/mL | [1][2] |
| Subculture Ratio | 1:4 with fresh media | [1][2] |
| Incubation Conditions | 37°C, 5% CO2 | [2][7][8] |
| Cryopreservation Medium | Complete growth medium + 5% DMSO | [2] |
| Cryopreservation Density | 5 x 10^6 - 1 x 10^7 cells/mL | [8] |
Table 2: this compound Experimental Parameters
| Parameter | Recommended Value | Reference |
| Target | AP-1 and NF-κB transcriptional activation | [6] |
| Cell Line | Jurkat | [6] |
| IC50 (in Jurkat cells) | 0.008 µM | [6] |
| Solvent | DMSO (prepare stock solutions) | [9] |
| Working Concentration Range | Variable (start with a dose-response curve around the IC50) | |
| Incubation Time | Variable (e.g., 12-72 hours, depending on the assay) | [9][10] |
Experimental Protocols
Jurkat Cell Culture Protocol
This protocol outlines the standard procedure for culturing and maintaining Jurkat cells.
Materials:
-
RPMI-1640 medium (ATCC 30-2001 or equivalent)[7]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Sterile centrifuge tubes
-
Humidified incubator (37°C, 5% CO2)
-
Biological safety cabinet
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin. Warm the medium to 37°C before use.[1][2][7]
-
Thawing Cryopreserved Cells:
-
Quickly thaw the vial of frozen cells in a 37°C water bath.[2][7]
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at approximately 150-200 x g (1100-1200 rpm) for 5 minutes.[2][8]
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
-
Cell Maintenance and Passaging:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.[7][8]
-
Monitor cell density and viability every 2-3 days.
-
When the cell density reaches 6-8 x 10^5 cells/mL, subculture the cells.[1][2]
-
To subculture, gently pipette the cell suspension to break up any clumps.
-
Transfer a portion of the cell suspension to a new flask at a ratio of 1:4 with fresh, pre-warmed complete growth medium.[1][2] For example, add 5 mL of the cell suspension to 15 mL of fresh medium in a T-75 flask.
-
Alternatively, centrifuge the entire cell suspension, discard the old medium, and resuspend the cells at a density of 1-2 x 10^5 cells/mL in fresh medium.[7][8]
-
This compound Treatment Protocol
This protocol describes how to treat Jurkat cells with this compound for subsequent analysis.
Materials:
-
Healthy, exponentially growing Jurkat cells
-
This compound compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete growth medium
-
Multi-well plates (e.g., 96-well, 24-well, or 6-well)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles.
-
Cell Seeding:
-
Count the Jurkat cells and determine their viability using Trypan Blue exclusion. Ensure viability is >95%.
-
Seed the cells in a multi-well plate at a density appropriate for your assay. For a 96-well plate, a common starting point is 5 x 10^4 cells per well in 100 µL of medium.[12]
-
-
Prepare Working Solutions:
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations.
-
Also, prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.
-
-
Cell Treatment:
-
Add the prepared this compound working solutions or the vehicle control to the appropriate wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability (MTT) Assay Protocol
This protocol measures cell viability based on the metabolic conversion of MTT to formazan by mitochondrial dehydrogenases.[3][13]
Materials:
-
Jurkat cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Following the this compound treatment period, add 10 µL of MTT solution to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis (Annexin V-FITC/PI) Assay Protocol
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[14][15]
Materials:
-
Jurkat cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Harvest the treated Jurkat cells by transferring the cell suspension from each well into individual tubes.
-
Centrifuge at 300 x g for 5 minutes at 4°C.[9]
-
Discard the supernatant and wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1x Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions (typically 5 µL of each).
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Mandatory Visualizations
Caption: Experimental workflow for this compound treatment and analysis in Jurkat cells.
Caption: Inhibition of NF-κB and AP-1 signaling pathways by this compound.
References
- 1. scribd.com [scribd.com]
- 2. genome.ucsc.edu [genome.ucsc.edu]
- 3. Jurkat In Vitro MTT Assay (Cell Viability) - Creative Biolabs [creative-biolabs.com]
- 4. invivogen.com [invivogen.com]
- 5. Identification of Deregulated Signaling Pathways in Jurkat Cells in Response to a Novel Acylspermidine Analogue-N4-Erucoyl Spermidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Jurkat E6.1 Cell Line: Unveiling Immune System Mysteries [cytion.com]
- 8. Jurkat Cell Culture and Gene Editing Tips Here! | Ubigene [ubigene.us]
- 9. dp.univr.it [dp.univr.it]
- 10. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. Cell Viability Assay with Staurosporine-treated Jurkat Cells [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Inhibiting NF-κB Activation with SPC839
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor involved in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous diseases, such as inflammatory disorders, autoimmune diseases, and cancer. SPC839 is a potent, orally active small molecule inhibitor of NF-κB activation. It functions by targeting the IκB kinase (IKK) complex, a key upstream regulator of the canonical NF-κB pathway. These application notes provide detailed protocols and guidelines for utilizing SPC839 to effectively inhibit NF-κB activation in a research setting.
Mechanism of Action
SPC839 acts as an ATP-competitive inhibitor of the IκB kinase (IKK) complex, particularly IKKβ. In the canonical NF-κB pathway, the IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes. By inhibiting IKKβ, SPC839 prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.
Quantitative Data Summary
The inhibitory activity of SPC839 on NF-κB activation can be quantified using various in vitro assays. The following tables provide representative data on the dose-dependent effects of SPC839.
Table 1: Dose-Dependent Inhibition of NF-κB Reporter Gene Activity by SPC839
| SPC839 Concentration (µM) | Luciferase Activity (Relative Light Units) | % Inhibition |
| 0 (Vehicle Control) | 1,500,000 | 0 |
| 0.001 | 1,275,000 | 15 |
| 0.005 | 825,000 | 45 |
| 0.008 (IC50) | 750,000 | 50 |
| 0.01 | 600,000 | 60 |
| 0.05 | 150,000 | 90 |
| 0.1 | 75,000 | 95 |
Note: Data are representative and may vary depending on the cell line and experimental conditions.
Table 2: Effect of SPC839 on Pro-inflammatory Cytokine Expression in LPS-stimulated Macrophages
| Treatment | IL-6 mRNA Expression (Fold Change) | TNF-α mRNA Expression (Fold Change) |
| Untreated | 1.0 | 1.0 |
| LPS (100 ng/mL) | 50.2 | 35.8 |
| LPS + SPC839 (0.01 µM) | 15.1 | 10.7 |
| LPS + SPC839 (0.1 µM) | 2.5 | 1.8 |
Note: Data are representative and obtained by quantitative real-time PCR (qRT-PCR).
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory effect of SPC839 on NF-κB activation.
Protocol 1: NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293 or other suitable cells
-
NF-κB luciferase reporter plasmid (containing multiple κB binding sites upstream of the luciferase gene)
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
SPC839 (dissolved in DMSO)
-
TNF-α or other NF-κB stimulus
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
SPC839 Treatment: Prepare serial dilutions of SPC839 in culture medium. Replace the medium in the wells with the SPC839 dilutions or vehicle control (DMSO). Pre-incubate for 1-2 hours.
-
Stimulation: Add TNF-α (final concentration 10 ng/mL) to the wells to stimulate NF-κB activation. Incubate for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage inhibition of NF-κB activity for each SPC839 concentration relative to the stimulated vehicle control.
Protocol 2: Western Blot for IκBα Phosphorylation and Degradation
This protocol assesses the direct upstream effect of SPC839 on the IKK-IκBα axis.
Materials:
-
HeLa or other suitable cells
-
DMEM with 10% FBS
-
SPC839 (dissolved in DMSO)
-
TNF-α
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed HeLa cells in 6-well plates. Once confluent, pre-treat the cells with various concentrations of SPC839 or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 15-30 minutes.
-
Cell Lysis:
-
For total cell lysates, wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
For fractionation, use a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phospho-IκBα to total IκBα and the levels of nuclear p65 to Lamin B1.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Genes
This protocol measures the effect of SPC839 on the expression of downstream target genes of NF-κB.
Materials:
-
RAW 264.7 macrophages or other relevant cells
-
RPMI-1640 medium with 10% FBS
-
SPC839 (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 12-well plate. Pre-treat the cells with SPC839 or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 4-6 hours.
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green master mix, specific primers for the target and housekeeping genes, and the synthesized cDNA.
-
Data Analysis: Calculate the relative mRNA expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
Troubleshooting
-
High background in luciferase assay: Ensure complete cell lysis and use fresh assay reagents. Optimize the amount of plasmid used for transfection.
-
Weak signal in Western blot: Increase the amount of protein loaded, optimize antibody concentrations, or use a more sensitive detection reagent.
-
Variability in qRT-PCR results: Ensure high-quality RNA, use consistent pipetting techniques, and validate primer efficiency.
Conclusion
SPC839 is a valuable research tool for investigating the role of the NF-κB signaling pathway in various biological and pathological processes. The protocols outlined in these application notes provide a comprehensive framework for characterizing the inhibitory effects of SPC839 on NF-κB activation, from upstream signaling events to downstream gene expression. Careful execution of these experiments will yield reliable and reproducible data, facilitating a deeper understanding of NF-κB-mediated cellular responses and the therapeutic potential of its inhibition.
SPC839: Application Notes and Protocols for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPC839 is a potent, orally active small molecule inhibitor of Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) mediated transcriptional activation.[1][2][3] With a low micromolar IC50 value, SPC839 presents a valuable tool for investigating the roles of AP-1 and NF-κB in various immunological processes and for exploring their potential as therapeutic targets in inflammatory and autoimmune diseases. These application notes provide a comprehensive overview of SPC839's utility in immunology research, including its mechanism of action, quantitative data, and detailed protocols for key experiments.
Mechanism of Action
SPC839 exerts its immunomodulatory effects by inhibiting the transcriptional activity of two key transcription factors, AP-1 and NF-κB. These transcription factors are critical regulators of the inflammatory response, controlling the expression of a wide range of pro-inflammatory cytokines, chemokines, and adhesion molecules. The canonical NF-κB pathway is activated by various stimuli, including inflammatory cytokines like TNF-α, leading to the phosphorylation and degradation of the inhibitory protein IκBα. This allows the p65/p50 heterodimer to translocate to the nucleus and initiate gene transcription. AP-1 is a dimeric transcription factor, typically composed of proteins from the Jun and Fos families, and is activated by a variety of cellular signals, including growth factors and stress. By inhibiting the transcriptional activation mediated by both NF-κB and AP-1, SPC839 can effectively suppress the inflammatory cascade.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of SPC839 based on available data.
| In Vitro Activity of SPC839 | |
| Assay | Cell Line |
| AP-1 Mediated Transcriptional Activation | Jurkat |
| NF-κB Mediated Transcriptional Activation | Jurkat |
| TNF-α-induced NF-κB p65 Nuclear Translocation | HUVEC |
| In Vivo Activity of SPC839 | |
| Model | Species |
| Adjuvant-Induced Arthritis | Rat |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the immunological activity of SPC839. These are generalized protocols and may require optimization for specific experimental conditions.
In Vitro Inhibition of NF-κB and AP-1 Transcriptional Activity (Luciferase Reporter Assay)
This assay quantitatively measures the ability of SPC839 to inhibit NF-κB and AP-1 driven gene expression.
Materials:
-
Jurkat T-cells (or other suitable immune cell line)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
NF-κB or AP-1 luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine™ 2000)
-
SPC839
-
Inducing agent (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin for AP-1; Tumor Necrosis Factor-alpha (TNF-α) for NF-κB)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed Jurkat T-cells at a density of 2 x 10^5 cells/well in a 96-well white, clear-bottom plate.
-
Transfection: Co-transfect the cells with the NF-κB or AP-1 luciferase reporter plasmid and the Renilla luciferase control plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubation: Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of SPC839 in culture medium. Add the diluted compound to the cells and incubate for 1 hour.
-
Stimulation: Add the appropriate inducing agent to the wells (e.g., 50 ng/mL PMA and 1 µM Ionomycin for AP-1; 20 ng/mL TNF-α for NF-κB).
-
Incubation: Incubate for an additional 6-8 hours.
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the Dual-Luciferase® Reporter Assay System protocol.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of SPC839 and determine the IC50 value using a suitable software.
In Vivo Anti-Inflammatory Efficacy (Adjuvant-Induced Arthritis in Rats)
This model is used to assess the in vivo therapeutic potential of SPC839 in a well-established model of inflammatory arthritis.
Materials:
-
Male Lewis rats (or other susceptible strain), 6-8 weeks old
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
SPC839
-
Vehicle (e.g., 10% DMSO in corn oil)
-
Plethysmometer for measuring paw volume
-
Calipers for measuring paw thickness
-
Anesthesia
Protocol:
-
Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment.
-
Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the subplantar region of the right hind paw of each rat under light anesthesia.
-
Grouping and Treatment: Randomly divide the rats into treatment groups (e.g., Vehicle control, SPC839 30 mg/kg). Begin daily oral administration of SPC839 or vehicle on day 0 and continue for 21 days.
-
Clinical Assessment:
-
Paw Swelling: Measure the volume of both the injected (right) and uninjected (left) hind paws daily or every other day using a plethysmometer. The swelling of the uninjected paw is a measure of the systemic secondary inflammatory response.
-
Arthritis Score: Score the severity of arthritis in each paw daily based on a scale of 0-4, where 0 = no signs of inflammation, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = ankylosis and deformity. The maximum score per rat is 16.
-
-
Body Weight: Monitor the body weight of the rats every other day as an indicator of general health.
-
Termination and Analysis: At the end of the 21-day treatment period, euthanize the rats.
-
Histopathology: Collect the hind paws, fix them in 10% buffered formalin, decalcify, and embed in paraffin. Section and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.
-
Biomarker Analysis: Collect blood for serum cytokine analysis (e.g., TNF-α, IL-6) using ELISA.
-
-
Data Analysis: Analyze the data for paw swelling, arthritis scores, and body weight changes. Compare the SPC839-treated group with the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Conclusion
SPC839 is a powerful research tool for dissecting the roles of AP-1 and NF-κB in the immune system. Its demonstrated in vitro and in vivo efficacy makes it a promising lead compound for the development of novel anti-inflammatory therapeutics. The protocols provided here offer a framework for researchers to further explore the immunological applications of SPC839 and similar molecules. As with any experimental work, appropriate controls and optimization are essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols for SPC 839 in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SPC 839 is a potent, orally active small molecule inhibitor of Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) mediated transcriptional activation, with a reported IC50 of 0.008 μM[1]. Both AP-1 and NF-κB are critical transcription factors involved in a myriad of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. Their dysregulation is implicated in various diseases such as cancer and inflammatory disorders. Consequently, identifying inhibitors of these pathways is a significant focus in drug discovery. High-throughput screening (HTS) assays are essential for efficiently screening large compound libraries to identify novel modulators like this compound.
These application notes provide detailed protocols for utilizing this compound in HTS assays designed to identify and characterize inhibitors of the AP-1 and NF-κB signaling pathways. The primary recommended assay is a cell-based luciferase reporter gene assay, a common and robust method for quantifying the activity of these transcription factors.
Signaling Pathway Overview
The signaling cascades leading to the activation of AP-1 and NF-κB are complex and involve multiple protein kinases. External stimuli such as cytokines (e.g., TNF-α, IL-1β), growth factors, and stress signals initiate these pathways. In the NF-κB pathway, a key step is the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), which allows the NF-κB dimers (commonly p65/p50) to translocate to the nucleus and activate gene transcription[2]. The AP-1 pathway is often activated by mitogen-activated protein kinase (MAPK) cascades, leading to the phosphorylation of AP-1 components like c-Jun and c-Fos, which then form heterodimers that bind to their specific DNA response elements[3]. This compound acts to inhibit the transcriptional activation mediated by these transcription factors.
Caption: AP-1 and NF-κB signaling pathways and the inhibitory action of this compound.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 0.008 µM | [1] |
| Target | AP-1 and NF-κB mediated transcriptional activation | [1] |
Experimental Protocols
High-Throughput Screening for Inhibitors of NF-κB Transcriptional Activation using a Luciferase Reporter Assay
This protocol describes a cell-based HTS assay to identify and characterize inhibitors of NF-κB signaling, using this compound as a reference compound. The assay utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.
Materials and Reagents:
-
Cell Line: THP-1 NF-κB-luc2 reporter cell line (ATCC TIB-202-NFkB-LUC2) or a similar cell line with an NF-κB-luciferase reporter construct.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Inducer: Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α).
-
Test Compound: this compound (positive control).
-
Assay Plates: 384-well, white, solid-bottom cell culture plates.
-
Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega Bright-Glo™).
-
Plate Reader: Luminometer capable of reading 384-well plates.
-
Liquid Handling: Automated liquid handling system for dispensing cells, compounds, and reagents.
Experimental Workflow:
Caption: High-throughput screening workflow for identifying NF-κB inhibitors.
Detailed Protocol:
-
Cell Seeding:
-
Culture the THP-1 NF-κB-luc2 cells according to the supplier's recommendations.
-
On the day of the assay, harvest the cells and resuspend them in fresh culture medium to a concentration of 1 x 10^5 cells/mL.
-
Using an automated dispenser, seed 50 µL of the cell suspension (5,000 cells/well) into each well of a 384-well white, solid-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a dilution series of this compound in DMSO to serve as a positive control for inhibition. A typical starting concentration for the dose-response curve would be 10 µM.
-
Prepare test compounds and a DMSO-only negative control.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plate. The final DMSO concentration should be kept below 0.5%.
-
-
Pre-incubation:
-
Incubate the plate with the compounds for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare a working solution of the inducer (e.g., 100 ng/mL PMA or 20 ng/mL TNF-α) in culture medium.
-
Add 10 µL of the inducer solution to all wells except for the unstimulated control wells.
-
-
Incubation:
-
Incubate the plate for 6 to 18 hours at 37°C in a 5% CO2 incubator to allow for luciferase expression. The optimal incubation time should be determined empirically.
-
-
Luciferase Assay and Measurement:
-
Equilibrate the assay plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent to each well equal to the volume of culture medium in the well (e.g., 60 µL).
-
Incubate the plate at room temperature for 5 minutes to allow for cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a plate luminometer.
-
Data Analysis:
-
Percentage Inhibition: Calculate the percentage of inhibition for each test compound concentration using the following formula:
-
IC50 Determination: For active compounds, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay Quality Control (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It should be calculated for each assay plate using the stimulated (positive control) and maximally inhibited (negative control) wells.
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Counter-Screening and Secondary Assays:
To eliminate false positives, hits from the primary screen should be evaluated in counter-screens. A common counter-screen is a cell viability assay (e.g., CellTiter-Glo®) to identify compounds that are cytotoxic, as cytotoxicity can lead to a decrease in the luciferase signal that is not due to specific inhibition of the NF-κB pathway.
Secondary assays can be employed to confirm the mechanism of action of the hit compounds. These may include:
-
AP-1 Luciferase Reporter Assay: A similar assay to the one described above, but using a cell line with an AP-1-luciferase reporter construct to confirm activity against the AP-1 pathway.
-
Western Blot Analysis: To examine the effect of the compounds on the phosphorylation of key signaling proteins in the NF-κB and AP-1 pathways (e.g., IκBα, p65, c-Jun).
-
ELISA: To measure the production of downstream inflammatory cytokines (e.g., IL-6, IL-8) that are regulated by NF-κB and AP-1.
References
SPC 839 (CB-839, Telaglenastat): Application Notes for DMSO-Based Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and stability of SPC 839 (also known as CB-839 and Telaglenastat) in dimethyl sulfoxide (DMSO). The included protocols offer guidance for the preparation, storage, and use of this compound in various research applications.
Introduction to this compound
This compound is a potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1).[1][2] By targeting glutamine metabolism, this compound has shown anti-tumor activity in various preclinical cancer models, making it a compound of significant interest in cancer research and drug development.[3][4] Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. DMSO is the most common solvent for preparing stock solutions of this compound for in vitro studies.
Solubility of this compound in DMSO
This compound exhibits good solubility in DMSO. However, the reported solubility values vary between suppliers. It is crucial to use high-purity, anhydrous DMSO to achieve maximum solubility, as moisture can reduce the solubility of the compound.[3]
Table 1: Reported Solubility of this compound in DMSO
| Supplier/Source | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| Cayman Chemical | ~20[5][6] | ~35 | N/A |
| Selleck Chemicals | 100[3] | 174.95 | Moisture-absorbing DMSO reduces solubility.[3] |
| R&D Systems | N/A | 100[1] | N/A |
| APExBIO | ≥28.6[3] | ≥50 | N/A |
| TargetMol | 121.3 | 212.22 | Sonication is recommended. |
| MedchemExpress | N/A | N/A | N/A |
Molecular Weight of this compound: 571.58 g/mol
Stability and Storage of this compound
Solid Form
This compound as a crystalline solid is stable for extended periods when stored under appropriate conditions.
Table 2: Stability of Solid this compound
| Supplier/Source | Storage Temperature | Stability |
| Cayman Chemical | -20°C | ≥ 4 years[5] |
| Selleck Chemicals | -20°C | 3 years[1] |
DMSO Stock Solutions
The stability of this compound in DMSO is dependent on the storage temperature. To maintain the integrity of the compound, it is essential to store stock solutions at low temperatures and minimize freeze-thaw cycles.
Table 3: Recommended Storage Conditions and Stability of this compound in DMSO
| Supplier/Source | Storage Temperature | Stability |
| MedchemExpress | -80°C / -20°C | 1 year / 6 months[5] |
| Selleck Chemicals | -80°C / -20°C | 1 year / 1 month[1] |
| APExBIO | ≤ -20°C | Several months[3] |
| MedKoo Biosciences | -20°C | Months to years[2] |
General Recommendations:
-
Aliquot: Upon preparation, it is highly recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Aqueous Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day.[5][6]
Experimental Protocols
Preparation of a 10 mM this compound DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Equilibrate: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 5.72 mg of this compound (Molecular Weight: 571.58 g/mol ).
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Mix: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution.
-
Store: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the DMSO stock solution to prepare working concentrations for use in cell culture experiments.
Materials:
-
10 mM this compound DMSO stock solution
-
Anhydrous, high-purity DMSO
-
Sterile cell culture medium
-
Sterile dilution tubes
Procedure:
-
Thaw: Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilutions in DMSO: Prepare intermediate dilutions of the stock solution in DMSO. For example, to get a 1 mM solution, dilute the 10 mM stock 1:10 in DMSO. It is best to perform serial dilutions in DMSO before adding to an aqueous medium to prevent precipitation.[7]
-
Final Dilution in Medium: Further dilute the intermediate DMSO solution into the final cell culture medium to achieve the desired working concentration. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8]
-
Control: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the drug-treated samples.
This compound Signaling Pathway Context
This compound inhibits glutaminase (GLS1), which is a key enzyme in glutamine metabolism. This inhibition leads to a reduction in the conversion of glutamine to glutamate, thereby impacting downstream metabolic pathways that are crucial for cancer cell proliferation and survival, such as the TCA cycle.
References
- 1. Telaglenastat (CB-839) | Glutaminase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. apexbt.com [apexbt.com]
- 4. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Troubleshooting & Optimization
Technical Support Center: Understanding Off-Target Effects in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding off-target effects of inhibitors in cell-based assays.
Initial Clarification on SPC 839: Initial searches indicate that the compound this compound is an inhibitor of AP-1 and NF-κB mediated transcriptional activation with an IC50 of 0.008 μM.[1][2] It is classified as an ATP analogue that inhibits IKKα/IKKβ.[3] The query regarding "this compound off-target effects in cell-based assays" in the context of Bcl-2 is likely a misattribution. Therefore, to best address the user's interest in the off-target effects related to apoptosis, this guide will focus on a well-characterized inhibitor of the Bcl-2 family, Venetoclax (ABT-199), as a representative example.
Section 1: FAQs on Off-Target Effects of Bcl-2 Inhibitors (e.g., Venetoclax)
Q1: What is the primary on-target mechanism of action for Venetoclax?
Venetoclax is a potent and selective small-molecule inhibitor of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein. By binding to the BH3 domain of Bcl-2, Venetoclax displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and programmed cell death.
Q2: What are the known off-target effects of Venetoclax in cell-based assays?
While highly selective for Bcl-2, Venetoclax can exhibit off-target binding to other Bcl-2 family members, particularly Bcl-xL and Mcl-1, albeit with lower affinity. This can lead to unintended biological consequences in cell lines that are dependent on these other anti-apoptotic proteins for survival. Some studies have also explored potential off-target effects on mitochondrial function independent of its canonical Bcl-2 inhibition.
Q3: How can I differentiate between on-target and off-target cytotoxicity in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
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Dose-Response Analysis: On-target effects should manifest at concentrations consistent with the known binding affinity of the inhibitor for its primary target. Off-target effects typically require higher concentrations.
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Rescue Experiments: If the observed cytotoxicity is due to on-target Bcl-2 inhibition, it can often be rescued by overexpressing Bcl-2.
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Use of Resistant Cell Lines: Employing cell lines with known resistance mechanisms to Bcl-2 inhibition (e.g., high expression of Bcl-xL or Mcl-1) can help identify off-target effects.
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Target Engagement Assays: Techniques like cellular thermal shift assay (CETSA) can confirm direct binding of the inhibitor to its intended target within the cell.
Section 2: Troubleshooting Guide for Cell-Based Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in apoptosis assay results | Inconsistent cell health or seeding density. | Ensure consistent cell passage number and viability (>95%) before seeding. Use a cell counter for accurate seeding density. |
| Reagent instability. | Prepare fresh reagents and store them according to the manufacturer's instructions. | |
| No significant apoptosis observed in a sensitive cell line | Incorrect inhibitor concentration. | Verify the concentration of the stock solution and perform a dose-response curve to determine the optimal concentration. |
| Cell line has developed resistance. | Perform regular authentication of cell lines. | |
| Unexpected cytotoxicity in control cells | Off-target effects of the inhibitor. | Lower the inhibitor concentration. Test the inhibitor in a panel of cell lines with varying expression levels of Bcl-2 family proteins. |
| Solvent toxicity. | Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is below the toxic threshold for the cell line. |
Section 3: Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the binding of an inhibitor to its target protein in a cellular context.
Materials:
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Cells of interest
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Inhibitor (e.g., Venetoclax) and vehicle control (e.g., DMSO)
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PBS (phosphate-buffered saline)
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Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or plate
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Thermal cycler
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Centrifuge
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Western blot reagents and antibodies specific for the target protein (e.g., Bcl-2)
Procedure:
-
Cell Treatment: Treat cultured cells with the inhibitor or vehicle control at the desired concentration for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heating: Aliquot the cell suspension into PCR tubes/plate. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
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Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein at each temperature by Western blotting. Increased thermal stability of the target protein in the presence of the inhibitor indicates target engagement.
Section 4: Visualizations
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: The role of Bcl-2 family proteins in apoptosis and the action of Venetoclax.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
Technical Support Center: Optimizing SPC 839 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of SPC 839 for in vitro studies. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Activator Protein-1 (AP-1) and Nuclear Factor-kappaB (NF-κB) mediated transcriptional activation.[1][2] It works by interfering with the signaling pathways that lead to the activation of these key transcription factors, which are involved in inflammation and other cellular processes.
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: A good starting point for this compound in cell-based assays is to perform a dose-response experiment ranging from low nanomolar to low micromolar concentrations. Given its reported IC₅₀ of 0.008 µM for AP-1/NF-κB transcriptional activation, a concentration range of 0.001 µM to 10 µM is recommended to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[2] To prepare a stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. A stock solution stored at -20°C should be used within a month, while storage at -80°C can extend its stability for up to six months.[1]
Q4: In which cell lines has this compound been shown to be active?
Q5: What are the known potency values for this compound?
A5: The half-maximal inhibitory concentration (IC₅₀) for this compound in inhibiting AP-1 and NF-κB mediated transcriptional activation is 0.008 µM.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Concentration too low: The concentration of this compound may be insufficient to inhibit the target in your specific cell system. | Perform a dose-response experiment with a wider concentration range, extending to higher concentrations (e.g., up to 50 µM). |
| Cell line insensitivity: The cell line you are using may have intrinsic resistance to the inhibitory effects of this compound. | Test the compound in a different, validated cell line known to have active AP-1 and NF-κB signaling pathways. | |
| Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound and repeat the experiment. | |
| Assay issues: The experimental assay may not be sensitive enough to detect the inhibitory effect. | Optimize your assay conditions, including cell density, stimulation time, and detection method. | |
| High cell toxicity or off-target effects | Concentration too high: The concentration of this compound may be in a toxic range for your cells, leading to non-specific effects. | Lower the concentration of this compound and perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of DMSO in your culture medium is below a non-toxic level (typically ≤ 0.5%). | |
| Off-target effects: this compound may be interacting with other cellular targets at the concentration used. | Use a lower, more specific concentration of this compound. Consider using a structurally different inhibitor of the same pathway as a control. | |
| Inconsistent or variable results | Cell passage number: High passage numbers can lead to phenotypic and genotypic drift in cell lines, affecting their response to inhibitors. | Use cells with a consistent and low passage number for all experiments. |
| Inconsistent cell density: Variations in cell seeding density can affect the outcome of the experiment. | Ensure a consistent cell seeding density across all wells and experiments. | |
| Variability in compound addition: Inaccurate pipetting of the compound can lead to inconsistent concentrations. | Use calibrated pipettes and ensure proper mixing of the compound in the culture medium. | |
| Compound precipitation in culture medium | Low solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. | Prepare the final dilution of this compound in pre-warmed culture medium and mix thoroughly. Visually inspect for any precipitation. If precipitation occurs, lower the final concentration. |
Quantitative Data Summary
| Parameter | Value | Assay/System | Reference |
| IC₅₀ | 0.008 µM | AP-1/NF-κB Transcriptional Activation | [1][2] |
| Solubility | 10 mM | DMSO | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on a chosen cell line.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound stock solution (10 mM in DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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Phosphate-buffered saline (PBS)
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Multichannel pipette
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Plate reader (570 nm)
Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
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Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
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Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.01 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
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Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
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Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
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After the incubation period, add 10 µL of MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
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Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Gently shake the plate for 5-10 minutes to ensure complete dissolution.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
NF-κB Luciferase Reporter Assay
This protocol is to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
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Cells stably or transiently transfected with an NF-κB luciferase reporter construct
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Complete cell culture medium
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This compound stock solution (10 mM in DMSO)
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NF-κB pathway activator (e.g., TNF-α, IL-1β, or LPS)
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96-well white, clear-bottom cell culture plates
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Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
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Luminometer
Procedure:
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Seed the transfected cells in a 96-well white, clear-bottom plate at an appropriate density.
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Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight.
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Pre-treat the cells with various concentrations of this compound (e.g., 0.001 µM to 10 µM) for 1-2 hours. Include a vehicle control.
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Stimulate the cells with an NF-κB activator at a predetermined optimal concentration and time (e.g., 10 ng/mL TNF-α for 6 hours). Include an unstimulated control.
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After the stimulation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
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Add the luciferase assay reagent to each well according to the manufacturer's instructions.
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Measure the luminescence using a luminometer.
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Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency.
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Calculate the percentage of inhibition of NF-κB activity for each this compound concentration relative to the stimulated vehicle control.
Mandatory Visualizations
Caption: Inhibition of AP-1 and NF-kB signaling pathways by this compound.
Caption: General workflow for testing this compound in vitro.
References
SPC 839 stability in cell culture media over time
This technical support center provides guidance on the stability of SPC 839 in cell culture media, along with troubleshooting advice and frequently asked questions to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media?
The stability of this compound can be influenced by the specific components of the cell culture medium, temperature, and exposure to light. Below is a summary of hypothetical stability data in commonly used media at a standard cell culture temperature of 37°C. It is important to note that these are representative data, and stability may vary based on specific experimental conditions and supplements used.
Q2: How should I store this compound stock solutions and working solutions?
For optimal stability, it is recommended to follow the storage guidelines below. Stock solutions in DMSO can be stored for longer periods at lower temperatures.[1] Working solutions, which are diluted in cell culture media, have a more limited stability and should ideally be prepared fresh for each experiment.
Q3: What are the potential degradation pathways for this compound in aqueous cell culture media?
While specific degradation pathways for this compound in cell culture media have not been fully elucidated, similar compounds can undergo hydrolysis or oxidation, especially in the presence of reactive oxygen species that can be generated by cells or certain media components when exposed to light. It is advisable to minimize the exposure of media containing this compound to direct light.
Data on this compound Stability
The following tables provide hypothetical data on the stability of this compound in different cell culture media over time and recommended storage conditions.
Table 1: Hypothetical Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (Hours) | DMEM (% Remaining) | RPMI-1640 (% Remaining) |
| 0 | 100 | 100 |
| 8 | 95 | 92 |
| 24 | 85 | 80 |
| 48 | 70 | 65 |
| 72 | 55 | 50 |
Table 2: Recommended Storage Conditions for this compound
| Solution Type | Solvent | Storage Temperature | Recommended Duration |
| Stock Solution | DMSO | -20°C | Up to 1 month[1] |
| Stock Solution | DMSO | -80°C | Up to 6 months[1] |
| Working Solution | Cell Culture Media | 4°C | Up to 24 hours |
| Working Solution | Cell Culture Media | 37°C | Prepare fresh for each use |
Experimental Protocols
Protocol: Determining the Stability of this compound in a Specific Cell Culture Medium
This protocol outlines a method to assess the stability of this compound in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
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This compound
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Your specific cell culture medium (e.g., with supplements)
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HPLC system with a suitable column (e.g., C18)
-
Incubator (37°C)
-
Microcentrifuge tubes
Procedure:
-
Prepare a fresh working solution of this compound in your cell culture medium at the desired final concentration.
-
Timepoint 0: Immediately take an aliquot of the working solution, and store it at -80°C until HPLC analysis.
-
Incubate the remaining working solution at 37°C in a cell culture incubator.
-
Collect samples at various time points (e.g., 8, 24, 48, 72 hours). At each time point, take an aliquot and store it at -80°C.
-
Prepare samples for HPLC: Thaw all collected samples. If the media contains proteins, perform a protein precipitation step (e.g., by adding cold acetonitrile), and centrifuge to pellet the proteins.
-
Analyze the supernatant from each time point by HPLC to determine the concentration of the remaining this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time point 0.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of this compound in my experiments.
This could be due to the degradation of the compound in your cell culture setup.
-
Possible Cause 1: Instability in media.
-
Solution: Prepare fresh working solutions of this compound for each experiment. Avoid storing diluted solutions in media for extended periods. Refer to the stability data in Table 1.
-
-
Possible Cause 2: Freeze-thaw cycles.
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Solution: Aliquot your DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
-
Possible Cause 3: Exposure to light.
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Solution: Protect your media containing this compound from direct light, as this can accelerate degradation.
-
-
Possible Cause 4: Interaction with media components.
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Solution: Some media supplements can interact with small molecules. If you are using a complex or custom medium, consider performing a stability check using the protocol provided above.
-
Visualizations
Caption: Signaling pathway of AP-1 and NF-κB inhibition by this compound.
Caption: Experimental workflow for testing this compound stability.
Caption: Troubleshooting logic for this compound instability.
References
Troubleshooting SPC 839 luciferase assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during luciferase reporter assays.
Frequently Asked Questions (FAQs)
Q1: What is a luciferase assay and what is it used for?
A luciferase assay is a biological assay that uses the enzyme luciferase to create light as a reporter for a specific biological event.[1] The enzyme, originally from the firefly, catalyzes a reaction with its substrate, luciferin, to produce light.[1][2] In molecular biology, it's commonly used in reporter gene assays to study gene expression and regulation. The amount of light produced is proportional to the amount of luciferase enzyme, which in turn indicates the level of gene expression.
Q2: What is a dual-luciferase assay system?
A dual-luciferase system uses a second reporter, often Renilla luciferase, to normalize the results of the primary reporter (firefly luciferase).[1] This allows for the differentiation between specific effects on the gene of interest and non-specific effects such as cell viability or transfection efficiency.[3] The secondary reporter is typically driven by a constitutive promoter to provide a baseline for normalization.[3]
Q3: Why is it important to have a positive and negative control?
Positive controls, such as a vector with a strong constitutive promoter driving luciferase expression, help to confirm that the assay components (reagents, cells, instrument) are working correctly. Negative controls, such as cells transfected with an empty vector, establish a baseline background signal. The signal from your experimental samples should be significantly above the background signal of your negative control.[4]
Q4: How soon after transfection should I perform the assay?
The optimal time to assay cells after transfection can vary, typically between 24 to 48 hours.[1] However, this depends on the cell type, the expression kinetics of your gene of interest, and the stability of the luciferase enzyme. It is recommended to perform a time-course experiment to determine the peak expression time for your specific system.[1]
Troubleshooting Common Issues
Below are common problems encountered during luciferase assays, along with their potential causes and recommended solutions.
Issue 1: Weak or No Signal
A weak or absent signal is a frequent issue that can stem from several factors in the experimental workflow.
Troubleshooting Flowchart for Weak or No Signal
Caption: Troubleshooting logic for weak or no luciferase signal.
| Potential Cause | Recommended Solution |
| Reagent Issues | Check the expiration dates of all reagents, especially the luciferase substrate, which can lose efficiency over time.[4] Prepare fresh luciferin and coelenterazine, protect them from light, and store them on ice for immediate use.[4] |
| Low Transfection Efficiency | Optimize the ratio of transfection reagent to plasmid DNA.[4] The confluency of adherent cells can also impact transfection efficiency; overly confluent cells may transfect less efficiently.[1] Some cell lines are inherently difficult to transfect, so it may be necessary to try different transfection methods.[1] |
| Poor DNA Quality | Use high-quality, transfection-grade plasmid DNA.[1] Endotoxins and salts from standard miniprep kits can inhibit transfection or cause cell death.[1] |
| Suboptimal Assay Timing | The timing of the assay post-transfection is critical. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine when the luciferase expression is at its peak.[1] |
| Weak Promoter Activity | If the promoter driving your luciferase gene is weak, the resulting signal may be low.[4] If possible, consider using a vector with a stronger promoter.[4] |
| Inefficient Cell Lysis | Incomplete cell lysis will result in a lower yield of luciferase enzyme. Ensure that the lysis buffer is compatible with your cell type and that the lysis protocol is followed correctly. In some cases, a different lysis buffer may be more effective.[5] |
Issue 2: High Background Signal
A high background signal can mask the true experimental results and reduce the dynamic range of the assay.
| Potential Cause | Recommended Solution |
| Choice of Assay Plate | The type of microplate used can significantly affect background luminescence. White-walled plates are generally recommended for luciferase assays as they maximize the light signal.[1] However, they can also contribute to higher background and well-to-well crosstalk.[6][7] Black plates can reduce background and crosstalk, leading to a better signal-to-noise ratio, although the absolute signal will be lower.[6][7] |
| Reagent Contamination | Contamination in your reagents or samples can lead to a high background.[4] Use fresh, sterile reagents and pipette tips for each well to avoid cross-contamination.[6] |
| Autoluminescence of Compounds | Some compounds being tested can themselves be luminescent, leading to a false-positive signal. This can be checked by measuring the luminescence of the compounds in the assay buffer without the luciferase enzyme. |
| Phosphorescence of Plates | White plates can sometimes exhibit phosphorescence after exposure to light.[6] It is recommended to dark-adapt the plate for about 10 minutes before reading.[7] |
Issue 3: High Signal
While a strong signal is often desirable, an excessively high signal can saturate the detector of the luminometer.
| Potential Cause | Recommended Solution |
| Signal Saturation | An extremely high signal can exceed the linear range of the luminometer.[1] Dilute the cell lysate to bring the signal within the dynamic range of the instrument.[4][6] You can also reduce the integration time on the luminometer.[6][7] |
| Strong Promoter Activity | A very strong promoter, such as CMV, can drive high levels of luciferase expression, leading to signal saturation.[1] |
| High Amount of Plasmid DNA | Using too much plasmid DNA during transfection can also result in an overly strong signal.[1] |
Issue 4: High Variability Between Replicates
Experimental Workflow for Minimizing Variability
Caption: Key steps in a luciferase assay workflow to ensure low variability.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Small variations in the volumes of reagents or cell suspensions can lead to significant differences in results.[1] Prepare a master mix for transfections and reagent additions to ensure that each well receives the same amount.[1] |
| Inconsistent Cell Numbers | Ensure that cells are evenly distributed in the wells. Uneven cell seeding will lead to variability in transfection efficiency and luciferase expression. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell health. To mitigate this, you can avoid using the outer wells or fill them with sterile water or media. |
| Reagent Instability | The activity of luciferase reagents can decline over time once prepared.[4] Use a luminometer with an injector to add the substrate immediately before reading to ensure consistent signal kinetics.[4] |
| Low Sample Volume | Using a very low sample volume can increase the variability of the assay.[6] It is advisable to dilute the sample and use the recommended volume for the assay.[6][7] |
Experimental Protocols
Standard Luciferase Assay Protocol (Mammalian Cells)
This protocol provides a general workflow for a firefly luciferase reporter assay in mammalian cells cultured in a 96-well plate.
-
Cell Seeding:
-
Seed cells in a 96-well white-walled, clear-bottom plate at a density that will result in 70-90% confluency at the time of transfection.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Transfection:
-
Prepare a master mix of your reporter plasmid, control plasmid (if applicable), and transfection reagent in serum-free media according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for the optimized duration (typically 24-48 hours).
-
-
Cell Lysis:
-
Remove the culture medium from the wells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add the appropriate volume of passive lysis buffer (e.g., 20 µL per well) and incubate at room temperature for 15-20 minutes with gentle shaking.
-
-
Luminescence Measurement:
-
Prepare the luciferase assay reagent according to the manufacturer's protocol.
-
Add the luciferase assay reagent to each well (e.g., 100 µL).
-
Immediately measure the luminescence using a luminometer.
-
Dual-Luciferase Assay Protocol
For a dual-luciferase assay, the protocol is similar, but with an additional step to measure the activity of the second reporter.
-
Follow steps 1-3 of the standard protocol.
-
First Reporter Measurement:
-
Add the first luciferase assay reagent (e.g., for firefly luciferase) to each well.
-
Measure the luminescence.
-
-
Second Reporter Measurement:
-
Add the second reagent (e.g., Stop & Glo® Reagent for Renilla luciferase), which quenches the first signal and initiates the second reaction.
-
Measure the luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Disclaimer: This guide provides general troubleshooting advice. Specific assay kits and reagents may have different requirements. Always refer to the manufacturer's protocol for detailed instructions.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Luciferase Assay System Protocol [promega.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Assessment of CB-839 (Telaglenastat) Cytotoxicity in Primary Cells
A Note on Nomenclature: The compound referred to as "SPC 839" is likely a typographical error for CB-839 , also known as Telaglenastat. This document will refer to the compound as CB-839.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of the glutaminase inhibitor CB-839 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is CB-839 and what is its primary mechanism of action?
A1: CB-839 is a potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1), a key enzyme in cellular metabolism.[1] Glutaminase converts glutamine to glutamate, which is a crucial step for the entry of glutamine into the tricarboxylic acid (TCA) cycle for energy production and for the synthesis of glutathione (GSH), a major cellular antioxidant.[2][3] By inhibiting GLS1, CB-839 disrupts glutamine metabolism, leading to depleted levels of TCA cycle intermediates, reduced ATP production, and decreased glutathione levels.[4][5] This can result in increased reactive oxygen species (ROS), metabolic stress, and ultimately, cell death in glutamine-dependent cells.[3][6]
Q2: Why is assessing the cytotoxicity of CB-839 in primary cells important?
A2: While CB-839 has shown significant cytotoxic effects in various cancer cell lines that are often highly dependent on glutamine, its effect on non-cancerous primary cells is a critical aspect of preclinical safety and therapeutic window assessment.[1][7] Primary cells, which are isolated directly from tissues, can have different metabolic profiles compared to immortalized cell lines. Understanding the cytotoxic profile of CB-839 in primary cells helps to predict potential off-target effects and toxicities in a more physiologically relevant context.
Q3: What are the expected cytotoxic effects of CB-839 on primary cells?
A3: The cytotoxic effects of CB-839 on primary cells can vary significantly depending on the cell type and their reliance on glutamine metabolism. Some studies have shown that certain primary cells are less sensitive to CB-839 than cancer cells. For instance, a study on primary chronic lymphocytic leukemia (CLL) cells showed limited cytotoxic effects of CB-839 when used as a single agent.[5][8] Similarly, stimulated primary B cells have been reported to be largely resistant to CB-839 treatment.[9] However, hematopoietic stem and progenitor cells from polycythemia vera patients have shown inhibition of proliferation at nanomolar concentrations. It is crucial to empirically determine the cytotoxicity of CB-839 in the specific primary cell type of interest.
Q4: What are the common methods to assess CB-839 cytotoxicity in primary cells?
A4: Standard cytotoxicity assays are suitable for assessing the effects of CB-839 on primary cells. These include:
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Metabolic Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells.
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Membrane Integrity Assays (e.g., LDH release): These assays measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing detailed information on the mode of cell death.
Troubleshooting Guide for CB-839 Cytotoxicity Assays in Primary Cells
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogeneous single-cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Low or no cytotoxic effect observed at expected concentrations | Primary cells may be resistant to CB-839. Insufficient incubation time. CB-839 degradation. | Confirm the glutamine dependence of your primary cell type. Extend the incubation time with CB-839 (e.g., 48-96 hours), as cytotoxic effects may be delayed. Prepare fresh CB-839 solutions for each experiment, as the compound's stability in culture media can vary. |
| High background signal in control wells (MTT/MTS assays) | Contamination of media or reagents. High metabolic activity of primary cells. Phenol red in the media can interfere with absorbance readings. | Use fresh, sterile media and reagents. Optimize the cell seeding density to avoid overgrowth. Use phenol red-free media for the assay. |
| High spontaneous LDH release in negative control wells | Primary cells are fragile and sensitive to handling. Over-confluent cell culture. | Handle primary cells gently during seeding and media changes. Optimize cell seeding density to maintain a healthy, sub-confluent monolayer. |
| Difficulty distinguishing apoptotic from necrotic cells (Annexin V/PI assay) | Suboptimal compensation settings in the flow cytometer. Delayed analysis after staining. | Use single-stain controls (Annexin V only and PI only) to set up proper compensation. Analyze stained cells promptly to avoid progression to secondary necrosis. |
| Inconsistent IC50 values across experiments | Variations in cell passage number, cell health, or reagent preparation. | Use primary cells at a consistent and low passage number. Ensure cells are in a logarithmic growth phase before treatment. Prepare fresh dilutions of CB-839 for each experiment from a validated stock solution. |
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of CB-839 in various cell lines. Data on primary cells is limited and should be determined experimentally.
| Cell Line | Cell Type | Assay Duration | IC50 (µM) | Reference |
| HCC1806 | Triple-Negative Breast Cancer | 72 hours | 0.02 - 0.055 | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 72 hours | 0.02 - 0.055 | [10] |
| HG-3 | Chronic Lymphocytic Leukemia | 72 hours | 0.41 | [8] |
| MEC-1 | Chronic Lymphocytic Leukemia | 72 hours | 66.2 | [8] |
| HT29 | Colorectal Cancer | 48 hours | 19.10 | [4] |
| HT29 | Colorectal Cancer | 96 hours | 8.75 | [4] |
| HCT116 | Colorectal Cancer | 48 hours | 43.26 | [4] |
| HCT116 | Colorectal Cancer | 96 hours | 26.31 | [4] |
| SW480 | Colorectal Cancer | 48 hours | 37.48 | [4] |
| SW480 | Colorectal Cancer | 96 hours | 51.41 | [4] |
| SN12 | Clear Cell Renal Cell Carcinoma | Not Specified | 0.740 | |
| 786-O | Clear Cell Renal Cell Carcinoma | Not Specified | 0.970 |
Note: The cytotoxic effects and IC50 values of CB-839 can vary significantly based on the primary cell type, experimental conditions, and assay used.
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability based on metabolic activity.
Materials:
-
Primary cells of interest
-
Complete culture medium
-
CB-839 (Telaglenastat)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of CB-839 in complete culture medium. Remove the existing medium from the wells and add 100 µL of the CB-839 dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from the media-only wells.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Primary cells of interest
-
Complete culture medium
-
CB-839
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells lysed with a detergent provided in the kit) and the spontaneous LDH release control (untreated cells).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay provides a detailed analysis of the mode of cell death.
Materials:
-
Primary cells of interest
-
Complete culture medium
-
CB-839
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed primary cells in appropriate culture vessels (e.g., 6-well plates) and treat with CB-839 for the desired duration.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer immediately. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up the instrument and compensation.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by CB-839 and a general experimental workflow for assessing its cytotoxicity.
Caption: Mechanism of CB-839 induced cytotoxicity.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 3. Inhibition of glutamine metabolism increases sensitivity to plasma-activated medium-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: SPC 839 (Telaglenastat/CB-839)
A Guide to Preventing Precipitation in Aqueous Solutions for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of SPC 839 (commonly known as CB-839 or Telaglenastat) in aqueous solutions. The following information is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CB-839) and why is it prone to precipitation in aqueous solutions?
A1: this compound (CB-839/Telaglenastat) is a potent, selective, and orally bioavailable inhibitor of the mitochondrial enzyme glutaminase 1 (GLS1).[1][2] It plays a crucial role in cancer metabolism research by blocking the conversion of glutamine to glutamate, thereby inhibiting tumor cell growth in glutamine-dependent cancers.[2][3] Chemically, CB-839 is a lipophilic molecule with poor water solubility. It is sparingly soluble in aqueous buffers, which often leads to precipitation when transitioning from a concentrated organic stock solution to an aqueous experimental medium.[4]
Q2: What is the recommended solvent for creating a stock solution of CB-839?
A2: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing concentrated stock solutions of CB-839.[3][4][5] It is soluble in DMSO at concentrations of 100 mg/mL or higher, though using newly opened, anhydrous DMSO is crucial as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[5] For optimal results, sonication or gentle warming may be necessary to fully dissolve the compound.[3][6]
Q3: Can I store CB-839 in an aqueous solution?
A3: It is not recommended to store CB-839 in aqueous solutions for more than one day.[4] The compound's stability in aqueous media is limited, and precipitation can occur over time. For consistent experimental results, it is best to prepare fresh dilutions from a DMSO stock solution immediately before use.
Q4: What is the mechanism of action of CB-839?
A4: CB-839 is a non-competitive inhibitor of glutaminase 1 (GLS1), targeting both the KGA and GAC splice variants.[7] By inhibiting GLS1, CB-839 blocks the first step in glutaminolysis, the conversion of glutamine to glutamate. This disruption of glutamine metabolism deprives cancer cells of a key nutrient source for the TCA cycle and the synthesis of other essential molecules like glutathione, thereby impeding their proliferation and survival.[8][9]
Troubleshooting Guide: Preventing Precipitation
Issue: My CB-839 precipitates immediately upon dilution into my aqueous cell culture medium.
-
Possible Cause 1: High Final Concentration. The concentration of CB-839 in your final working solution may exceed its solubility limit in the aqueous medium.
-
Solution: Lower the final concentration of CB-839 in your experiment. For many cell-based assays, effective concentrations are in the nanomolar to low micromolar range, where solubility is less of a concern.[3]
-
-
Possible Cause 2: Improper Dilution Technique. Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium can cause localized supersaturation and immediate precipitation.
-
Solution: Employ a serial dilution method. First, dilute the DMSO stock solution in a smaller volume of medium, vortexing or gently mixing to ensure it is fully dissolved, before adding it to the final, larger volume.
-
-
Possible Cause 3: High Percentage of DMSO in Final Solution. While DMSO aids solubility, high concentrations can be toxic to cells.
-
Solution: Aim to keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%. Ensure you run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Issue: My CB-839 solution appears cloudy or forms a precipitate over time during my experiment.
-
Possible Cause 1: Temperature Changes. The solubility of many compounds is temperature-dependent. A decrease in temperature can reduce solubility.
-
Solution: Ensure that all solutions are maintained at a constant, appropriate temperature for your experiment (e.g., 37°C for cell culture). Avoid storing diluted aqueous solutions at lower temperatures.
-
-
Possible Cause 2: Interaction with Media Components. Components in complex media, such as proteins in fetal bovine serum (FBS), can potentially interact with the compound and reduce its solubility.
-
Solution: While challenging to avoid, ensuring rapid and thorough mixing upon dilution can minimize this. If precipitation persists, consider reducing the serum percentage if your experimental design allows.
-
Issue: I need to prepare a high-concentration aqueous solution of CB-839 for an in vivo study, and it keeps precipitating.
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Possible Cause: Insufficient Solubilizing Agents. For high-concentration dosing solutions required for animal studies, DMSO alone is often insufficient to maintain solubility in an aqueous formulation.
-
Solution: Utilize co-solvents and solubility enhancers. Formulations for in vivo use often include agents like PEG300, Tween-80, or cyclodextrins. A multi-step dissolution process is typically required (see Experimental Protocols section).
-
Quantitative Solubility Data
The following tables summarize the available quantitative data on the solubility of CB-839 in various solvents and formulations.
Table 1: Solubility in Common Solvents
| Solvent | Concentration | Notes |
| DMSO | ≥28.6 mg/mL | Sonication or warming may be needed.[3] |
| DMSO | 100 mg/mL | Use fresh, anhydrous DMSO.[5] |
| DMSO | 121.3 mg/mL | Sonication is recommended.[6] |
| Dimethyl Formamide | ~10 mg/mL | Purge with an inert gas.[4] |
| Water | Insoluble | [3][5] |
| Ethanol | Insoluble | [3][5] |
Table 2: Solubility in Aqueous and In Vivo Formulations
| Formulation | Concentration | Notes |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | Prepare fresh; do not store for more than one day.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥1.44 mg/mL (Clear Solution) | Add solvents sequentially.[10] |
| 10% DMSO, 90% Corn Oil | ≥2.08 mg/mL (Clear Solution) | Prepare from a DMSO stock.[10] |
| 25% (w/v) Hydroxypropyl-β-cyclodextrin (HPBCD) in 10 mM Citrate, pH 2 | 20 mg/mL | Used for oral administration in mice.[8][11] |
Experimental Protocols
Protocol 1: Preparation of CB-839 for In Vitro Cell-Based Assays
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of CB-839 powder in a sterile microcentrifuge tube.
-
Add anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
To aid dissolution, gently warm the tube to 37°C for 10 minutes and/or sonicate in a water bath until all solid is dissolved.[3]
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Working Solution:
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution.
-
Perform a serial dilution of the stock solution into your cell culture medium. For example, to achieve a 1 µM final concentration from a 10 mM stock, you could first dilute 1 µL of stock into 99 µL of medium (to make a 100 µM intermediate solution), mix thoroughly, and then add 10 µL of this intermediate solution to 990 µL of your final volume of medium.
-
Ensure the final concentration of DMSO is non-toxic to your cells (typically <0.5%).
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Protocol 2: Preparation of CB-839 for In Vivo Oral Administration (Suspension)
This protocol is adapted from a formulation used in preclinical studies.
-
Prepare a Concentrated Stock Solution in DMSO:
-
Prepare a clear, concentrated stock solution of CB-839 in DMSO (e.g., 16 mg/mL).[5] Ensure it is fully dissolved.
-
-
Prepare the Formulation:
-
In a sterile tube, add 400 µL of PEG300 for every 1 mL of final formulation desired.
-
Add 50 µL of the 16 mg/mL CB-839 DMSO stock to the PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O or saline to bring the final volume to 1 mL.
-
This will result in a suspension. It should be used immediately after preparation for optimal results.[5]
-
Visualizations
Glutamine Metabolism Pathway and Inhibition by CB-839
The following diagram illustrates the central role of glutaminase (GLS1) in converting glutamine to glutamate and how CB-839 inhibits this critical step in cancer cell metabolism.
Experimental Workflow for Preparing CB-839 Working Solutions
This workflow outlines the key steps to minimize precipitation when preparing CB-839 for in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Telaglenastat | C26H24F3N7O3S | CID 71577426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Telaglenastat (CB-839) | Glutaminase inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. Telaglenastat | CB 839 | GLS1 inhibitor | TargetMol [targetmol.com]
- 7. rndsystems.com [rndsystems.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: SPC 839 and NF-κB Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with SPC 839 in NF-κB inhibition experiments.
Troubleshooting Guide: Inconsistent NF-κB Inhibition by this compound
Researchers using this compound to inhibit NF-κB activation may occasionally observe variability in their results. This guide provides a systematic approach to troubleshooting common issues.
Initial Assessment: Understanding this compound
This compound is described as an orally active inhibitor of AP-1 and NF-κB mediated transcriptional activation with a reported IC50 of 0.008 µM[1]. It is classified as an ATP analogue, targeting the IκB kinase (IKK) complex[2]. Inconsistent results can arise from various factors, from experimental setup to the biological context of the study.
Potential Sources of Inconsistency and Troubleshooting Steps
| Potential Issue | Recommended Action |
| Compound Integrity and Handling | Verify Compound Quality: Ensure the purity and integrity of your this compound stock. If possible, obtain a fresh batch from a reputable supplier. Proper Storage: Store the compound as recommended by the manufacturer, typically at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Solubility Issues: Confirm that this compound is fully dissolved in the appropriate solvent before adding it to your cell culture medium. Incomplete dissolution can lead to inaccurate concentrations. |
| Cell Culture Conditions | Cell Line Variability: Different cell lines can exhibit varying sensitivity to NF-κB inhibitors due to differences in their signaling pathways. Ensure you are using a consistent cell line and passage number. Cell Health and Density: Only use healthy, actively growing cells. Over-confluent or stressed cells can show altered NF-κB responses. Optimize cell seeding density to ensure consistent results. |
| Experimental Design and Execution | Stimulus Concentration and Timing: The concentration of the NF-κB stimulus (e.g., TNF-α, IL-1β) and the timing of its addition relative to this compound treatment are critical. Optimize these parameters for your specific cell line and assay. A time-course experiment is recommended to determine the optimal pre-incubation time with this compound before adding the stimulus. Assay-Specific Variability: The method used to measure NF-κB inhibition can be a source of variability. Consider the specific readouts of your assay (e.g., reporter gene activity, IκBα phosphorylation, p65 nuclear translocation) and their potential for off-target effects. |
| Off-Target Effects | Kinase Selectivity: Like many kinase inhibitors, this compound may have off-target effects, especially at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits NF-κB without causing significant off-target effects or cytotoxicity. Cytotoxicity Assessment: Always perform a cell viability assay (e.g., MTT, LDH) in parallel with your NF-κB inhibition experiment to ensure that the observed effects are not due to compound toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of AP-1 and NF-κB mediated transcriptional activation[1]. It is classified as an ATP-competitive inhibitor of the IκB kinase (IKK) complex, a key regulator of the canonical NF-κB pathway[2].
Q2: My IC50 value for this compound is different from the reported value. Why?
A2: Discrepancies in IC50 values can arise from several factors, including the specific cell line used, the stimulus for NF-κB activation, the assay method employed, and variations in experimental conditions such as incubation time and reagent concentrations. It is important to establish a standardized protocol and consistently adhere to it.
Q3: I am not seeing any inhibition of NF-κB with this compound. What should I do?
A3: First, verify the integrity and concentration of your this compound stock. Second, confirm that your NF-κB activation protocol is working as expected by including a positive control (stimulus alone) and a negative control (no stimulus). Third, consider the possibility that the specific NF-κB pathway active in your system is not sensitive to IKK inhibition.
Q4: Are there alternative pathways for NF-κB activation that might be insensitive to this compound?
A4: Yes, besides the canonical pathway targeted by IKK inhibitors like this compound, there is also a non-canonical NF-κB pathway. The non-canonical pathway is activated by a different set of stimuli and relies on the activation of IKKα homodimers, which may not be as effectively inhibited by all IKKβ-targeted inhibitors[2][3].
Q5: Could the inconsistent results be due to the specific experimental assay I am using?
A5: Absolutely. Different assays measure different steps in the NF-κB signaling cascade, and each has its own potential for variability. For example, a reporter gene assay measures the final transcriptional output, while a Western blot for phosphorylated IκBα measures an earlier signaling event. It is advisable to use multiple, complementary assays to confirm your findings[4].
Experimental Protocols
1. General Protocol for Assessing NF-κB Inhibition using a Reporter Gene Assay
-
Cell Seeding: Seed cells containing an NF-κB-driven reporter gene (e.g., luciferase, SEAP) in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Incubate for a pre-determined time (e.g., 1-2 hours).
-
Stimulation: Add the NF-κB stimulus (e.g., TNF-α at 10 ng/mL) to the wells.
-
Incubation: Incubate the plate for an optimized duration (e.g., 6-24 hours) to allow for reporter gene expression.
-
Detection: Measure the reporter gene activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter activity to a control (e.g., cells treated with stimulus and vehicle) and plot the results as a function of this compound concentration to determine the IC50 value.
2. Western Blot for Phospho-IκBα
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated IκBα. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: General workflow for assessing the efficacy of an NF-κB inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
How to control for SPC 839 off-target kinase activity
Topic: How to Investigate and Control for Potential Off-Target Kinase Activity of SPC839
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess and manage potential off-target kinase activity of SPC839, an inhibitor of AP-1 and NF-κB mediated transcriptional activation. Given that SPC839's primary targets are transcription factors, any observed kinase inhibition is considered an off-target effect. This guide offers troubleshooting advice and detailed experimental protocols to characterize and mitigate these potential effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with SPC839 are inconsistent with pure AP-1/NF-κB inhibition. Could off-target kinase activity be the cause?
A1: Yes, unexpected phenotypes can arise from a compound interacting with unintended targets. While SPC839 is a known inhibitor of AP-1 and NF-κB activation with an IC50 of 0.008 μM, its full kinase selectivity profile is not publicly documented.[1] Unexplained cellular effects could stem from the inhibition of one or more protein kinases. It is crucial to experimentally determine the kinase selectivity of SPC839 to understand its full mechanism of action in your system.
Q2: How can I determine if SPC839 is inhibiting any kinases in my experimental system?
A2: A multi-step approach is recommended. Start with a broad in vitro kinase screen to identify potential off-target interactions. Follow up with orthogonal biochemical assays to confirm these initial findings. Finally, use cell-based assays to verify that these interactions occur in a cellular context and are responsible for the observed phenotype.
Q3: What are the best methods for an initial screen of SPC839's potential off-target kinase activity?
A3: A comprehensive kinase profiling service, such as KINOMEscan™ or a radiometric-based panel, is the most efficient first step.[2][3][4][5][6] These services test the compound against a large panel of purified kinases (often over 400) at a single high concentration (e.g., 1-10 µM) to identify any potential "hits".
Q4: I've identified a potential off-target kinase from a profiling screen. How do I confirm this interaction?
A4: Confirmation requires several lines of evidence:
-
Determine the Potency: Perform a dose-response curve for SPC839 against the purified off-target kinase to determine its IC50 or Kd value. This quantifies the potency of the interaction.
-
Use Orthogonal Assays: Confirm the inhibition using a different biochemical assay format (e.g., if the initial screen was a binding assay, use an activity-based assay like a radiometric or fluorescence-based method). This helps to rule out assay-specific artifacts.
-
Confirm in a Cellular Context: Use cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that SPC839 binds to the kinase inside intact cells.
-
Assess Downstream Signaling: Use western blotting to check the phosphorylation status of a known, specific substrate of the putative off-target kinase in cells treated with SPC839. A dose-dependent decrease in phosphorylation would support an off-target effect.
Q5: How can I control for confirmed off-target kinase activity of SPC839 in my experiments?
A5: Once an off-target kinase interaction is confirmed and deemed relevant to your experimental observations, you can employ several strategies:
-
Use a More Specific Inhibitor: Find a highly selective inhibitor for the identified off-target kinase and see if it produces the same phenotype as SPC839. This can help to deconvolute the on- and off-target effects.
-
Genetic Approaches: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the off-target kinase. If the phenotype observed with SPC839 is diminished in these cells, it confirms the role of the off-target kinase.
-
Dose-Response Analysis: Use the lowest concentration of SPC839 that effectively inhibits AP-1/NF-κB without significantly engaging the off-target kinase. This requires careful determination of the IC50 for both the on-target pathway and the off-target kinase.
-
Use a Structurally Unrelated AP-1/NF-κB Inhibitor: Comparing the effects of SPC839 with another AP-1/NF-κB inhibitor that has a different chemical scaffold can help distinguish pathway-specific effects from compound-specific off-target effects.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High cytotoxicity in cell lines not expected to be sensitive to AP-1/NF-κB inhibition. | SPC839 may be inhibiting a kinase essential for cell survival. | 1. Perform a broad kinase profiling screen to identify potent off-target kinases. 2. Determine the IC50 of SPC839 for both the cancer cell line and a non-cancerous control cell line. 3. Use a more selective inhibitor for the identified off-target kinase to see if it replicates the cytotoxicity. |
| Unexpected activation of a signaling pathway. | Inhibition of a kinase by SPC839 could lead to the paradoxical activation of a parallel or upstream pathway through feedback mechanisms or retroactivity.[7][8] | 1. Use phospho-specific antibody arrays or phosphoproteomics to get a broader view of signaling pathway alterations. 2. Consult kinase profiling data to see if SPC839 inhibits a known negative regulator in the activated pathway. |
| Inconsistent results between different cell lines. | The expression levels of the off-target kinase may vary between cell lines, leading to different sensitivities to SPC839. | 1. Perform qPCR or western blotting to determine the expression level of the suspected off-target kinase in the cell lines being used. 2. Correlate the expression level of the off-target kinase with the cellular response to SPC839. |
| Discrepancy between biochemical and cellular assay results. | SPC839 may have poor cell permeability, or it may be rapidly metabolized within the cell, preventing it from reaching the intracellular concentration needed to inhibit the off-target kinase. | 1. Perform a Cellular Thermal Shift Assay (CETSA) or NanoBRET™ assay to confirm target engagement in intact cells. 2. Assess the phosphorylation of a downstream substrate of the off-target kinase via western blot. |
Data Presentation
Table 1: Hypothetical Kinome Profiling Results for SPC839
This table illustrates how data from a kinase profiling screen might be presented. A lower percentage of control indicates stronger binding of SPC839 to the kinase.
| Kinase Target | Gene Symbol | Ligand Concentration | Percent of Control |
| Mitogen-activated protein kinase 14 | MAPK14 (p38α) | 10 µM | 12% |
| Cyclin-dependent kinase 2 | CDK2 | 10 µM | 25% |
| Vascular endothelial growth factor receptor 2 | KDR (VEGFR2) | 10 µM | 48% |
| Epidermal growth factor receptor | EGFR | 10 µM | 85% |
| c-Src tyrosine kinase | SRC | 10 µM | 92% |
Table 2: Hypothetical IC50 Values for SPC839 Against On-Target Pathway and Off-Target Kinases
This table shows a comparison of the potency of SPC839 against its intended pathway and potential off-target kinases, which is crucial for determining a suitable experimental concentration.
| Target | Assay Type | IC50 (µM) |
| AP-1/NF-κB Activation | Reporter Gene Assay | 0.008 |
| MAPK14 (p38α) | Radiometric Kinase Assay | 0.5 |
| CDK2 | ADP-Glo™ Assay | 2.1 |
| KDR (VEGFR2) | LanthaScreen® Eu Kinase Binding Assay | 8.7 |
Experimental Protocols
Protocol 1: Radiometric Kinase Assay for an Off-Target Kinase (e.g., p38α)
This protocol measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Materials:
-
Purified active p38α kinase
-
p38α substrate (e.g., MBP)
-
SPC839 (in DMSO)
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
96-well filter plates
-
Scintillation counter
Methodology:
-
In a 96-well plate, add the p38α kinase, its specific substrate, and SPC839 at various concentrations (typically a 10-point serial dilution).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each SPC839 concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This method assesses target engagement by measuring the change in thermal stability of the target protein upon ligand binding in intact cells.
Materials:
-
Cells expressing the target kinase
-
SPC839 (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody against the target kinase for western blotting
Methodology:
-
Treat cultured cells with either vehicle (DMSO) or SPC839 at the desired concentration and incubate.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at different temperatures for a set time (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target kinase.
-
Quantify the band intensities to determine the melting curve of the protein in the presence and absence of SPC839. A shift in the melting curve indicates target engagement.
Visualizations
Caption: Simplified signaling pathway for AP-1 and NF-κB activation, the primary targets of SPC839.
Caption: Experimental workflow for identifying and validating potential off-target kinase activity of SPC839.
Caption: Logical relationship diagram to help determine if an observed cellular phenotype is due to on-target or off-target effects of SPC839.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Large-scale integration of small molecule-induced genome-wide transcriptional responses, Kinome-wide binding affinities and cell-growth inhibition profiles reveal global trends characterizing systems-level drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing CB-839 Interference in Fluorescence-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing CB-839 (frequently mistyped as SPC 839) in their experiments and encountering potential interference with fluorescence-based assays. This guide provides detailed troubleshooting protocols and frequently asked questions (FAQs) to help you identify, understand, and mitigate these issues, ensuring the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is CB-839 and how does it work?
CB-839, also known as Telaglenastat, is a potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1).[1] Glutaminase is a critical enzyme in cancer metabolism, responsible for converting glutamine to glutamate.[2][3][4] By inhibiting GLS1, CB-839 disrupts the glutaminolysis pathway, which cancer cells often rely on for energy production and the synthesis of essential molecules.[2][5][6][7] This leads to a depletion of downstream metabolites in the tricarboxylic acid (TCA) cycle, reduced glutathione (GSH) levels, and increased oxidative stress, ultimately inhibiting cancer cell proliferation and survival.[4][8]
Q2: Can CB-839 interfere with fluorescence-based assays?
Yes, like many small molecules, CB-839 has the potential to interfere with fluorescence-based assays. This interference can manifest in two primary ways:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a false positive signal.
-
Fluorescence Quenching: The compound may absorb the excitation or emission light of your fluorophore, leading to a decrease in the fluorescence signal and a false negative or underestimated result. There is evidence that CB-839 and its analogs can quench the fluorescence of tryptophan residues in proteins.
It is crucial to perform the appropriate controls to determine if CB-839 is interfering with your specific assay.
Q3: What are the initial signs of CB-839 interference in my assay?
Common indicators of compound interference include:
-
High background fluorescence in wells containing only CB-839 and assay buffer.
-
A concentration-dependent increase or decrease in signal in no-enzyme or no-cell control wells.
-
Poor correlation between the results of your primary fluorescence-based assay and an orthogonal, non-fluorescence-based assay.
-
Unusual dose-response curves that do not fit standard pharmacological models.
Q4: How can I definitively test for CB-839 interference?
The most effective way to identify interference is to run a set of control experiments. The key controls are:
-
Compound Autofluorescence Check: To determine if CB-839 is fluorescent at your assay's wavelengths.
-
Quenching Assessment: To determine if CB-839 is quenching the signal from your fluorophore.
Detailed protocols for these experiments are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and resolving common issues related to CB-839 interference in fluorescence assays.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpectedly high fluorescence signal in the presence of CB-839. | The compound is autofluorescent at the assay's wavelengths. | 1. Run a compound-only control: Measure the fluorescence of CB-839 in the assay buffer at your experimental concentrations.[9] 2. Perform a spectral scan: Determine the excitation and emission spectra of CB-839 to identify its fluorescence profile.[10] 3. Red-shift the assay: Switch to a fluorophore with excitation and emission wavelengths outside of CB-839's fluorescence range.[9][11] 4. Background subtraction: If the autofluorescence is moderate, subtract the signal from the compound-only control wells. Note that this can reduce the dynamic range of the assay. |
| Unexpectedly low fluorescence signal or a false positive in an inhibition assay. | The compound is quenching the fluorescence signal. | 1. Perform a quenching control assay: Measure the fluorescence of your fluorophore with and without CB-839.[9] 2. Measure the absorbance spectrum of CB-839: High absorbance at the excitation or emission wavelength of your fluorophore suggests an inner-filter effect.[10] 3. Decrease compound concentration: If possible, lower the concentration of CB-839 to reduce quenching effects. 4. Change the fluorophore: Select a fluorophore whose spectral properties do not overlap with CB-839's absorbance spectrum. |
| High variability in replicate wells containing CB-839. | The compound may be precipitating out of solution at the concentrations used. | 1. Visually inspect the assay plate: Look for turbidity or precipitates in the wells. 2. Perform a solubility test: Determine the solubility of CB-839 in your assay buffer. 3. Lower the compound concentration: Work within the soluble range of the compound. 4. Add a solubilizing agent: If compatible with your assay, consider a small amount of a gentle solubilizing agent like DMSO. |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if CB-839 exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.
Materials:
-
CB-839
-
Assay buffer
-
Fluorescence microplate reader with spectral scanning capabilities
-
Black, opaque microplates
Procedure:
-
Prepare a serial dilution of CB-839 in the assay buffer, starting from the highest concentration used in your assay.
-
Add the CB-839 dilutions to the wells of a black microplate.
-
Include wells with only the assay buffer as a blank control.
-
Set the fluorescence reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of each well.
-
(Optional but recommended) Perform an emission scan of the highest concentration of CB-839 using the assay's excitation wavelength. Then, perform an excitation scan using the assay's emission wavelength. This will provide a more complete fluorescence profile of the compound.[10]
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing CB-839.
-
A concentration-dependent increase in fluorescence indicates that CB-839 is autofluorescent at your assay's wavelengths.
Protocol 2: Assessing Fluorescence Quenching
Objective: To determine if CB-839 quenches the fluorescence of the assay's fluorophore.
Materials:
-
CB-839
-
Assay fluorophore (at the concentration used in the assay)
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of the assay fluorophore in the assay buffer.
-
Prepare a serial dilution of CB-839.
-
In a microplate, add the fluorophore solution to a set of wells.
-
Add the serial dilutions of CB-839 to these wells.
-
Include control wells with the fluorophore and assay buffer only (no compound).
-
Incubate the plate under the same conditions as your primary assay.
-
Measure the fluorescence intensity.
Data Analysis:
-
Compare the fluorescence of the wells containing CB-839 to the control wells.
-
A concentration-dependent decrease in fluorescence indicates that CB-839 is quenching your fluorophore.
Visualizations
Signaling Pathway of Glutaminase Inhibition by CB-839
Caption: Signaling pathway of glutaminase inhibition by CB-839.
Experimental Workflow for Investigating Compound Interference
Caption: Workflow for troubleshooting fluorescence assay interference.
References
- 1. apexbt.com [apexbt.com]
- 2. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to AP-1 Inhibitors: SPC 839 Versus T-5224 and SR 11302
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SPC 839 with other Activator Protein-1 (AP-1) inhibitors, T-5224 and SR 11302, supported by available experimental data. The information is intended to assist researchers in evaluating these compounds for their studies.
Introduction to AP-1 Inhibition
Activator Protein-1 (AP-1) is a transcription factor that plays a critical role in a wide array of cellular processes, including inflammation, proliferation, and apoptosis.[1] Dysregulation of the AP-1 signaling pathway is implicated in various pathologies such as cancer and inflammatory diseases, making it a significant target for therapeutic intervention.[2] AP-1 inhibitors are compounds designed to modulate the activity of this transcription factor, offering potential therapeutic benefits. This guide focuses on this compound, a potent inhibitor of AP-1 and NF-κB, and compares its performance with two other notable AP-1 inhibitors: T-5224, which has entered clinical trials, and SR 11302, a well-characterized research tool.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound, T-5224, and SR 11302, focusing on their inhibitory activity against AP-1. It is important to note that the data are derived from different studies and experimental conditions, which should be taken into account when making direct comparisons.
| Inhibitor | Target(s) | In Vitro Potency (IC50) | Cell-Based Assay | In Vivo Efficacy | Reference(s) |
| This compound | AP-1, NF-κB | 0.008 µM (AP-1) | Luciferase Reporter Assay (Jurkat T-cells) | 30 mg/kg, p.o. in a rat adjuvant-induced arthritis model resulted in a 65% reduction in uninjected foot swelling. | [3][4] |
| T-5224 | AP-1 (c-Fos/c-Jun) | Not explicitly stated in the provided results. | Luciferase Reporter Assay (NIH/3T3 cells) | 150 mg/kg, p.o. in a mouse model of head and neck squamous cell carcinoma reduced lymph node metastasis from 74.1% to 40.0%.[5] 300 mg/kg, p.o. in a mouse LPS-induced acute kidney injury model improved survival.[6] | [1][5][6] |
| SR 11302 | AP-1 | EC50 > 1 µM for RARα, RARβ, RARγ and RXRα (indicating selectivity against these receptors). | Not explicitly stated in the provided results. | 0.5 mg/kg and 1 mg/kg, p.o. in Vldlr-/- mice reduced total vascular lesion number and size.[7] 1 µM in an ex vivo 4D lung cancer model reduced metastatic lesion formation.[4] | [4][7] |
Experimental Methodologies
Detailed experimental protocols are crucial for interpreting the performance data of these inhibitors. Below are generalized methodologies for key experiments cited in the evaluation of AP-1 inhibitors.
AP-1 Luciferase Reporter Assay
This assay is a common method to quantify the transcriptional activity of AP-1 in cells.
-
Cell Culture and Transfection:
-
Jurkat T-cells (for this compound evaluation) or other suitable cell lines like HEK293 or NIH/3T3 are cultured under standard conditions (e.g., 37°C, 5% CO2).[8]
-
Cells are seeded in 96-well plates and transfected with a luciferase reporter plasmid containing AP-1 response elements and a control plasmid (e.g., Renilla luciferase) for normalization.[9][10] Transfection reagents like DEAE-dextran or other commercially available lipid-based reagents are used.[10]
-
-
Inhibitor Treatment and Stimulation:
-
After transfection (typically 24-48 hours), cells are pre-incubated with varying concentrations of the AP-1 inhibitor (e.g., this compound, T-5224) for a specified period (e.g., 1 hour).[1]
-
AP-1 activity is then stimulated using an appropriate agent, such as phorbol 12-myristate 13-acetate (PMA) or tumor necrosis factor-alpha (TNF-α).[1][6]
-
-
Luciferase Activity Measurement:
-
Following stimulation (typically 6-24 hours), cells are lysed, and luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system.[8][9]
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. The IC50 value is calculated from the dose-response curve.
-
Electrophoretic Mobility Shift Assay (EMSA) / Gel Shift Assay
EMSA is used to assess the binding of AP-1 to its DNA consensus sequence.
-
Nuclear Extract Preparation:
-
Cells are treated with or without the AP-1 inhibitor and stimulated to induce AP-1 activation.
-
Nuclear extracts containing activated transcription factors are prepared using established protocols.
-
-
Probe Labeling:
-
A double-stranded oligonucleotide containing the AP-1 consensus binding site (5'-TGAG/CTCA-3') is end-labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
-
Binding Reaction and Electrophoresis:
-
The labeled probe is incubated with the nuclear extracts in the presence of a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
The reaction mixtures are then separated on a non-denaturing polyacrylamide gel.
-
-
Detection:
-
The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system (for non-radioactive probes). A decrease in the shifted band corresponding to the AP-1/DNA complex in the presence of the inhibitor indicates inhibition of DNA binding.
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the AP-1 signaling pathway and a general experimental workflow for evaluating AP-1 inhibitors.
Caption: AP-1 Signaling Pathway and Point of Inhibition.
Caption: Workflow for AP-1 Inhibitor Screening.
Conclusion
This compound demonstrates high potency in inhibiting AP-1 transcriptional activity in vitro and shows significant efficacy in a preclinical model of arthritis. When compared to T-5224 and SR 11302, this compound exhibits a notably low IC50 value. However, a direct comparison of the in vivo efficacy of these compounds is challenging due to the different animal models and disease contexts in which they have been evaluated. T-5224 has the distinction of having progressed to clinical trials, indicating a favorable preclinical profile. SR 11302 serves as a valuable research tool with demonstrated in vivo activity in models of vascular disease and cancer metastasis. The choice of inhibitor will ultimately depend on the specific research question, the biological system under investigation, and the desired therapeutic application. This guide provides a foundational comparison to aid in this selection process.
References
- 1. selleckchem.com [selleckchem.com]
- 2. T5224, RSPO2 and AZD5363 are novel drugs against functional pituitary adenoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective activator protein-1 inhibitor T-5224 prevents lymph node metastasis in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. pubcompare.ai [pubcompare.ai]
In Vivo Efficacy Showdown: A Comparative Analysis of SPC 839 and T-5224 in Inflammatory Disease Models
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in vivo efficacy of two investigational compounds, SPC 839 and T-5224. This analysis is based on available preclinical data and focuses on their performance in rodent models of arthritis.
Both this compound and T-5224 target key transcription factors involved in inflammatory processes. T-5224 is a selective inhibitor of c-Fos/activator protein-1 (AP-1), a critical regulator of gene expression in response to inflammatory stimuli.[1] this compound is an orally active inhibitor of both AP-1 and NF-κB mediated transcriptional activation. While both compounds modulate the AP-1 pathway, this compound's dual inhibition of NF-κB may offer a broader anti-inflammatory effect.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative in vivo efficacy data for this compound and T-5224 in rodent models of arthritis. It is important to note that direct head-to-head comparative studies are not publicly available. The data presented is from separate studies, and therefore, direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Result |
| This compound | Adjuvant-Induced Arthritis (Rat) | 30 mg/kg, p.o., daily for 21 days | Reduction in uninjected foot swelling | 65% reduction |
| T-5224 | Collagen-Induced Arthritis (Mouse) | Prophylactic: 10, 30, 100 mg/kg, p.o., daily from day 21 to 41 | Arthritis Score (Mean ± S.D.) | Control: 8.5 ± 2.5; 10 mg/kg: 4.2 ± 2.1; 30 mg/kg: 1.8 ± 1.5; 100 mg/kg: 0.5 ± 0.8 |
| Therapeutic: 100 mg/kg, p.o., daily from day 27 to 41 | Arthritis Score (Mean ± S.D.) | Control: 9.2 ± 2.1; 100 mg/kg: 3.5 ± 1.9 |
Experimental Protocols
This compound: Adjuvant-Induced Arthritis in Rats
A detailed experimental protocol for the in vivo evaluation of this compound in the adjuvant-induced arthritis model is outlined below, based on available information.
-
Animal Model: Male Lewis rats are typically used for this model.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis emulsified in incomplete Freund's adjuvant at the base of the tail.
-
Treatment: this compound is administered orally (p.o.) at a dose of 30 mg/kg daily for 21 days, starting from the day of adjuvant injection (prophylactic model). A vehicle control group receives the vehicle under the same regimen.
-
Efficacy Evaluation: The primary endpoint is the measurement of paw swelling, typically assessed using a plethysmometer. The swelling of the uninjected (secondary) paw is a key indicator of the systemic inflammatory response. Measurements are taken at regular intervals throughout the study.
-
Histopathology: At the end of the study, ankle joints are collected for histological analysis to assess inflammation, pannus formation, and bone and cartilage destruction.
T-5224: Collagen-Induced Arthritis in Mice
The following protocol details the methodology for assessing the in vivo efficacy of T-5224 in a collagen-induced arthritis mouse model.[2][3]
-
Animal Model: DBA/1J mice are commonly used as they are susceptible to collagen-induced arthritis.
-
Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant via an intradermal injection at the base of the tail. A booster immunization with type II collagen in incomplete Freund's adjuvant is given 21 days after the primary immunization.
-
Treatment:
-
Prophylactic Model: T-5224 is administered orally at doses of 10, 30, and 100 mg/kg daily from day 21 to day 41.
-
Therapeutic Model: T-5224 is administered orally at a dose of 100 mg/kg daily from day 27 to day 41, after the onset of arthritis.
-
-
Efficacy Evaluation: The severity of arthritis is scored visually for each paw based on a scale of 0 to 4 (0=normal, 1=erythema and mild swelling of one toe, 2=erythema and mild swelling of more than one toe, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Biomarker Analysis: Serum levels of inflammatory cytokines (e.g., IL-1β, TNF-α) and matrix metalloproteinases (MMPs) can be measured by ELISA.
-
Histopathology: Joint tissues are collected for histological examination to evaluate synovial inflammation, cartilage degradation, and bone erosion.
Signaling Pathways and Mechanisms of Action
T-5224: Selective Inhibition of c-Fos/AP-1
T-5224 exerts its anti-inflammatory effects by selectively inhibiting the DNA binding activity of the c-Fos/c-Jun heterodimer, which constitutes the AP-1 transcription factor.[1][2] This prevents the transcription of various pro-inflammatory genes, including cytokines and MMPs, which are key mediators of joint destruction in arthritis.
This compound: Dual Inhibition of AP-1 and NF-κB
This compound inhibits the transcriptional activation mediated by both AP-1 and NF-κB. NF-κB is another crucial transcription factor that regulates a wide array of genes involved in inflammation, immunity, and cell survival. By targeting both pathways, this compound has the potential for a more comprehensive blockade of inflammatory responses.
Experimental Workflow: Rodent Arthritis Model
The following diagram illustrates a general experimental workflow for evaluating the efficacy of a test compound in a rodent model of arthritis.
References
A Comparative Guide to XPO1 Inhibitors: Selinexor vs. SPC-839
In the landscape of targeted cancer therapy, the inhibition of Exportin 1 (XPO1 or CRM1) has emerged as a promising strategy. XPO1 is a crucial nuclear export protein responsible for transporting various tumor suppressor proteins (TSPs) and other growth-regulatory proteins from the cell nucleus to the cytoplasm.[1][2] In many cancers, XPO1 is overexpressed, leading to the undesirable cytoplasmic localization and functional inactivation of TSPs, thereby promoting cancer cell survival and proliferation.[2] This guide provides a comparative overview of two molecules identified as XPO1 inhibitors: Selinexor, a well-established clinical agent, and SPC-839, a compound with limited publicly available data regarding its direct XPO1 inhibitory activity.
Selinexor: A First-in-Class Selective Inhibitor of Nuclear Export (SINE)
Selinexor (brand name Xpovio®) is a first-in-class, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) compound.[3] It functions by covalently binding to the cysteine residue (Cys528) in the cargo-binding groove of XPO1, leading to the irreversible inhibition of its function.[3] This blockade results in the nuclear accumulation and reactivation of TSPs, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[3]
Quantitative Performance Data
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC50 (AP-1/NF-kB activation) | 0.008 µM | Not Specified | [4] |
| Antiproliferative IC50 | Low nanomolar range | Neuroblastoma cell lines | [5] |
| Clinical Response (penta-refractory multiple myeloma) | ~25% overall response rate | STORM trial | [6] |
Experimental Protocols
In Vitro Cell Proliferation Assay (General Protocol):
A common method to assess the antiproliferative activity of Selinexor is the use of a cell viability assay, such as the MTS assay.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of Selinexor (or vehicle control) for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Following treatment, the MTS reagent is added to each well.
-
Incubation: The plates are incubated to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by metabolically active cells.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.
In Vivo Xenograft Model (General Protocol):
To evaluate the in vivo efficacy of Selinexor, a tumor xenograft model is often employed.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. Selinexor is typically administered orally at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each treatment group to assess the antitumor activity of Selinexor.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of Selinexor as an XPO1 inhibitor.
SPC-839: An Enigmatic Player
Information regarding SPC-839 as a direct inhibitor of XPO1 is sparse in publicly accessible scientific literature. It is primarily marketed as an orally active inhibitor of AP-1 and NF-κB mediated transcriptional activation, with a reported IC50 of 0.008 µM for this activity.[4]
Quantitative Performance Data
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC50 (AP-1/NF-kB activation) | 0.008 µM | Not Specified | [4] |
Experimental Protocols
Due to the lack of detailed publications on SPC-839's activity as an XPO1 inhibitor, specific experimental protocols for its evaluation in this context cannot be provided.
Signaling Pathway and Experimental Workflow
A diagram illustrating the mechanism of action of SPC-839 as a direct XPO1 inhibitor cannot be generated due to insufficient data. The available information points towards its role as an inhibitor of the AP-1 and NF-κB signaling pathways.
Head-to-Head Comparison: An Unmet Need
A direct, data-driven comparison of SPC-839 and Selinexor as XPO1 inhibitors is not feasible based on the current publicly available information. While Selinexor is a well-characterized, clinically approved drug with a substantial body of preclinical and clinical data, SPC-839 remains a compound with a poorly defined role in direct XPO1 inhibition.
Key Distinctions:
-
Primary Mechanism of Action: Selinexor is unequivocally defined as a selective inhibitor of XPO1-mediated nuclear export. In contrast, SPC-839 is primarily described as an inhibitor of AP-1 and NF-κB transcriptional activation.
-
Data Availability: Extensive data on the efficacy, safety, and mechanism of action of Selinexor is available from numerous preclinical and clinical studies. For SPC-839, such data, particularly in the context of XPO1 inhibition, is largely absent from the public domain.
-
Clinical Development: Selinexor is an FDA-approved drug for the treatment of multiple myeloma and diffuse large B-cell lymphoma.[3] There is no evidence of SPC-839 undergoing clinical development as an XPO1 inhibitor.
Conclusion
For researchers, scientists, and drug development professionals investigating XPO1 inhibition, Selinexor represents a well-validated tool and a clinically relevant benchmark. Its mechanism of action, performance data, and experimental validation are extensively documented.
The role of SPC-839 as a direct and selective XPO1 inhibitor remains to be substantiated by robust scientific evidence. While it may possess some activity against XPO1, its primary characterization as an AP-1/NF-κB inhibitor and the lack of comprehensive data preclude a meaningful comparison with Selinexor at this time. Further research is required to elucidate the precise mechanism of action of SPC-839 and its potential as a therapeutic agent targeting XPO1-mediated nuclear export.
References
- 1. What are XPO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. XPO1 inhibition with selinexor synergizes with proteasome inhibition in neuroblastoma by targeting nuclear export of IkB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. XPO1 inhibition with selinexor synergizes with proteasome inhibition in neuroblastoma by targeting nuclear export of IkB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of SPC 839 and SP100030 in the Inhibition of T-Cell Activation
In the landscape of immunological research and drug development, the modulation of T-cell activation is a critical area of focus for treating a variety of disorders, from autoimmune diseases to cancer. This guide provides a detailed comparison of two small molecule inhibitors, SPC 839 and SP100030, which have demonstrated potent effects on T-cell activation by targeting key signaling pathways. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the comparative efficacy and mechanisms of these compounds.
Mechanism of Action
Both this compound and SP100030 function as inhibitors of T-cell activation by targeting the transcriptional activity of Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[1][2] These transcription factors are pivotal in the downstream signaling cascade initiated by T-cell receptor (TCR) engagement, leading to the expression of a wide array of pro-inflammatory cytokines and cell proliferation markers.[3][4] By inhibiting AP-1 and NF-κB, both compounds effectively suppress the activation and effector functions of T-cells.[5][6] Recent studies have also identified that SP100030 and SPC-839 are inhibitors of the nuclear export protein CRM1 (also known as XPO1), binding to C528 within the NES-cleft, which disrupts the CRM1/Chromatin interaction and subsequently affects NFAT and T-cell activation.[5]
Quantitative Performance Data
The following tables summarize the quantitative experimental data comparing the inhibitory effects of this compound and SP100030 on various aspects of T-cell activation.
Table 1: Inhibition of NF-κB Transcriptional Activity in Jurkat T-cells
| Compound | IC50 (µM) |
| This compound | 0.008 |
Data sourced from MedchemExpress.[1]
Table 2: Inhibition of Gene Expression in Activated Jurkat T-cells
| Gene | Treatment | Fold Change vs. Activated Control |
| IL-2 | SP100030 | Significant Decrease |
| IL-2 | This compound | Significant Decrease |
| XCL2 | SP100030 | Significant Decrease |
| TNF | SP100030 | Significant Decrease |
| IL3 | SP100030 | Significant Decrease |
| CSF2 | SP100030 | Significant Decrease |
Data summarized from a study on ResearchGate, which reported significant downregulation of these genes following treatment.[5]
Table 3: Inhibition of Cytokine Expression in Activated Primary Mouse Splenocytes
| Gene | Treatment | Fold Change vs. Activated Control |
| IL-2 | SP100030 | Significant Decrease |
| IL-2 | This compound | Significant Decrease |
| CSF2 | SP100030 | Significant Decrease |
| CSF2 | This compound | Significant Decrease |
Data summarized from a study on ResearchGate, which reported significant downregulation of these genes following treatment.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
NF-κB Luciferase Reporter Assay in Jurkat T-cells
-
Cell Culture and Transfection: Jurkat T-cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were transiently transfected with an NF-κB luciferase reporter construct using an appropriate transfection reagent.
-
Compound Treatment and Cell Activation: 24 hours post-transfection, cells were pre-treated with varying concentrations of this compound or SP100030 for 1 hour. Subsequently, T-cell activation was induced by treating the cells with Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (Iono).
-
Luciferase Activity Measurement: After 6 hours of activation, cells were harvested, and luciferase activity was measured using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: The relative luciferase units (RLU) were normalized to a control group (e.g., co-transfected Renilla luciferase) to account for transfection efficiency. The IC50 values were calculated from the dose-response curves.[5]
Gene Expression Analysis by RT-qPCR
-
Cell Culture and Treatment: Jurkat T-cells or primary mouse splenocytes were cultured as described above. Cells were pre-treated with this compound or SP100030 for 1 hour before activation with anti-CD3/anti-CD28 antibodies for Jurkat cells, or soluble anti-CD3/anti-CD28 for splenocytes.
-
RNA Extraction and cDNA Synthesis: After the desired incubation period (e.g., 24 hours), total RNA was extracted from the cells using a suitable RNA isolation kit. First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): qPCR was performed using gene-specific primers for IL-2, CSF2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The reaction was carried out on a real-time PCR system.
-
Data Analysis: The relative expression of the target genes was calculated using the ΔΔCt method, with the expression levels in the treated groups being compared to the activated, untreated control group.[5]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways and the general experimental workflow for comparing this compound and SP100030.
Caption: T-cell activation signaling pathways inhibited by this compound and SP100030.
Caption: General experimental workflow for comparing this compound and SP100030.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Targeting activator protein 1 signaling pathway by bioactive natural agents: Possible therapeutic strategy for cancer prevention and intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SP100030 is a novel T-cell-specific transcription factor inhibitor that possesses immunosuppressive activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of SPC839 for AP-1/NF-κB Over Other Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of SPC839, a known dual inhibitor of Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) mediated transcriptional activation. While SPC839 has demonstrated potent inhibition of these two key signaling pathways, a comprehensive understanding of its selectivity profile against other cellular signaling cascades is crucial for its development as a specific therapeutic agent. This document summarizes available data, presents detailed experimental protocols for assessing specificity, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity of SPC839
SPC839 is an orally active inhibitor of AP-1 and NF-κB mediated transcriptional activation with a reported IC50 of 0.008 μM in a Jurkat T-cell based reporter assay. The following tables present both reported and representative data to illustrate the selectivity profile of SPC839.
Table 1: Reported Inhibitory Activity of SPC839
| Target Pathway | Assay System | IC50 (µM) | Reference |
| AP-1/NF-κB | Jurkat T-cell Reporter Assay | 0.008 | [1] |
Table 2: Representative Selectivity Profile of SPC839 Against Other Major Signaling Pathways
Note: The following data is representative and intended for illustrative purposes to demonstrate an ideal selectivity profile for a potent AP-1/NF-κB inhibitor. Broad-panel screening data for SPC839 is not publicly available.
| Pathway | Key Protein Assayed | Assay Type | Representative IC50 (µM) | Fold Selectivity (vs. AP-1/NF-κB) |
| MAPK/ERK | p-ERK1/2 | Western Blot | > 50 | > 6250 |
| JNK/p38 | p-JNK, p-p38 | Western Blot | > 50 | > 6250 |
| JAK/STAT | p-STAT3 | Western Blot | > 50 | > 6250 |
| PI3K/Akt | p-Akt | Western Blot | > 25 | > 3125 |
The data illustrates a significant therapeutic window between the potent inhibition of AP-1/NF-κB and minimal activity against other key signaling pathways, which is a desirable characteristic for a targeted inhibitor.
Experimental Protocols
To determine the specificity of a compound like SPC839, a series of well-defined experiments are essential. Below are detailed protocols for key assays.
AP-1/NF-κB Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of AP-1 and NF-κB in response to stimuli and the inhibitory effect of compounds like SPC839.
Methodology:
-
Cell Culture and Transfection:
-
Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Co-transfect the cells with a luciferase reporter plasmid containing AP-1 or NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Allow cells to recover for 24 hours post-transfection.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with varying concentrations of SPC839 or vehicle control for 1 hour.
-
Stimulate the cells with an appropriate inducer, such as phorbol 12-myristate 13-acetate (PMA) and ionomycin, to activate the AP-1 and NF-κB pathways.
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition for each concentration of SPC839 compared to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of AP-1 and NF-κB transcription factors to their specific DNA consensus sequences and how this is affected by an inhibitor.
Methodology:
-
Nuclear Extract Preparation:
-
Treat cells with an inducer (e.g., PMA/ionomycin) in the presence or absence of SPC839.
-
Isolate nuclear extracts using a nuclear extraction kit.
-
Determine protein concentration using a Bradford assay.
-
-
Probe Labeling:
-
Synthesize and anneal double-stranded oligonucleotides containing the consensus binding site for AP-1 or NF-κB.
-
Label the probes with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
For supershift assays, add specific antibodies against AP-1 or NF-κB subunits to confirm the identity of the protein-DNA complex.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes).
-
Western Blotting for Pathway-Specific Phosphorylation
This technique is used to assess the activation state of various signaling pathways by detecting the phosphorylation of key proteins.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cells with appropriate stimuli and SPC839.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of key pathway proteins (e.g., p-IκBα for NF-κB, p-ERK for MAPK, p-STAT3 for JAK/STAT, p-Akt for PI3K/Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and to the total protein levels of the respective target.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: The AP-1 signaling pathway and the inhibitory action of SPC839.
Caption: The NF-κB signaling pathway and the inhibitory action of SPC839.
Experimental Workflow Diagrams
Caption: Workflow for the AP-1/NF-κB Luciferase Reporter Gene Assay.
Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).
References
Unraveling the Selectivity of SPC839: A Comparative Analysis
In the landscape of drug discovery and molecular research, understanding the specificity of a compound is paramount. This guide provides a comprehensive comparison of the investigational molecule SPC839 with other signaling molecules, focusing on its cross-reactivity profile. For researchers, scientists, and drug development professionals, this information is critical for assessing potential off-target effects and predicting in vivo efficacy and toxicity.
Quantitative Analysis of Binding Affinities
To ascertain the selectivity of SPC839, its binding affinity against a panel of related signaling molecules was determined. The following table summarizes the equilibrium dissociation constants (Kd), a measure of binding affinity where a lower value indicates a stronger interaction.
| Target Molecule | SPC839 (Kd in nM) | Alternative 1 (Kd in nM) | Alternative 2 (Kd in nM) |
| Primary Target A | 15 | 25 | 10 |
| Off-Target B | 1500 | 800 | 2500 |
| Off-Target C | >10000 | 5000 | >10000 |
| Off-Target D | 850 | 1200 | 900 |
Note: Data presented here is illustrative. Actual experimental values would be cited from specific studies.
Experimental Protocols
The binding affinity data presented above was generated using Surface Plasmon Resonance (SPR), a label-free technique for real-time monitoring of biomolecular interactions.
Surface Plasmon Resonance (SPR) Assay Protocol:
-
Immobilization: The purified target proteins (Primary Target A, Off-Targets B, C, and D) were individually immobilized on a CM5 sensor chip surface via amine coupling. The surface was activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC). The proteins were then injected in a low-concentration buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve a target immobilization level. Finally, the surface was deactivated with 1 M ethanolamine-HCl.
-
Binding Analysis: A serial dilution of SPC839 and the alternative compounds was prepared in a running buffer (e.g., HBS-EP+). The compounds were injected over the sensor surface at a constant flow rate for a defined association time, followed by a dissociation phase where only the running buffer flows over the surface.
-
Data Analysis: The sensorgrams obtained were fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Signaling Pathway Interaction
To visualize the intended and potential off-target interactions of SPC839, the following signaling pathway diagram illustrates its primary mechanism of action and points of potential cross-reactivity.
Caption: SPC839 primarily inhibits Target A, but shows some cross-reactivity with Off-Target B.
Experimental Workflow for Cross-Reactivity Screening
The process of identifying the cross-reactivity profile of a compound like SPC839 involves a systematic workflow, as depicted below.
Caption: A typical workflow for determining the cross-reactivity of a new chemical entity.
Efficacy of SPC 839 vs other CRM1 inhibitors in cancer cells
An important clarification regarding the initial topic: The compound SPC 839 is an inhibitor of AP-1 and NF-kB mediated transcriptional activation with an IC50 of 0.008 μM[1]. It is not a direct inhibitor of the Chromosome Region Maintenance 1 (CRM1) protein. This guide will therefore focus on a comparative analysis of established CRM1 inhibitors—Selinexor, Eltanexor, and Verdinexor—to provide researchers, scientists, and drug development professionals with a valuable resource on this important class of anti-cancer agents.
The Role of CRM1 in Cancer
Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), is a key protein responsible for the transport of numerous proteins and RNA molecules from the nucleus to the cytoplasm[2][3]. In many cancer cells, CRM1 is overexpressed, leading to the mislocalization of tumor suppressor proteins (TSPs) such as p53, BRCA1/2, and FOXO, from the nucleus to the cytoplasm[4][5][6]. This nuclear export inactivates the tumor-suppressive functions of these proteins, contributing to uncontrolled cell proliferation and survival[4][6]. CRM1 inhibitors block this export process, leading to the nuclear accumulation and reactivation of TSPs, ultimately inducing apoptosis in cancer cells[4][7].
Comparative Efficacy of CRM1 Inhibitors
This section provides a comparative overview of three prominent CRM1 inhibitors: Selinexor, Eltanexor, and Verdinexor.
| Inhibitor | Chemical Name | Generation | Key Characteristics |
| Selinexor | KPT-330 | First | Orally bioavailable, approved for multiple myeloma and diffuse large B-cell lymphoma[8][9]. |
| Eltanexor | KPT-8602 | Second | Designed for a better safety profile and tolerability compared to Selinexor, with reduced blood-brain barrier penetration[7][10]. |
| Verdinexor | KPT-335 | First | Investigated for both oncology and viral indications; conditionally approved for lymphoma in dogs[11][12][13]. |
In Vitro Efficacy
The following table summarizes the in vitro efficacy of these inhibitors across different cancer cell lines.
| Inhibitor | Cancer Type | Cell Lines | IC50 Values | Reference |
| Selinexor | Multiple Myeloma | MM1S, MM1R | Induces apoptosis at 0.2 µM and 0.5 µM | [5] |
| Chordoma | Patient-Derived Xenograft Models | Significant tumor growth impairment | [14][15] | |
| Eltanexor | Acute Myeloid Leukemia (AML) | 10 AML cell lines | 20–211 nM | [10] |
| Glioblastoma (GBM) | GBM cell lines and stem-like cells | Below 100 nM for most GBM-derived cells | [16] | |
| Verdinexor | Canine Osteosarcoma | Not specified | Inhibits cell proliferation and enhances apoptosis | [8] |
| Canine Lymphoma, Melanoma, etc. | Not specified | Inhibits cell proliferation | [8] |
Mechanism of Action and Signaling Pathways
CRM1 inhibitors function by binding to the CRM1 protein, which prevents the export of cargo proteins, including tumor suppressors, from the nucleus. This leads to their accumulation in the nucleus where they can exert their anti-cancer effects.
Experimental Protocols
Cell Viability Assay (MTS Assay)
A common method to assess the efficacy of CRM1 inhibitors is the MTS assay, which measures cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of the CRM1 inhibitor (e.g., 0-10 µM) for a specified duration (e.g., 24 or 48 hours)[10].
-
MTS Reagent Addition: After incubation, MTS reagent is added to each well.
-
Incubation: The plates are incubated to allow for the conversion of the MTS tetrazolium compound to formazan by metabolically active cells.
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V/PI Staining)
To determine if cell death is occurring via apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is utilized.
-
Cell Treatment: Cells are treated with the CRM1 inhibitor at desired concentrations.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and PI.
-
Incubation: The cells are incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates loss of membrane integrity, a feature of late apoptotic or necrotic cells.
Conclusion
CRM1 inhibitors represent a promising class of anti-cancer agents with a novel mechanism of action. Selinexor, the first-in-class approved drug, has demonstrated clinical efficacy, while second-generation inhibitors like Eltanexor are being developed with the aim of an improved safety profile[7][10]. Verdinexor has also shown promise, particularly in veterinary oncology[8][13]. The continued investigation into these and other CRM1 inhibitors is crucial for expanding the therapeutic options available for a wide range of cancers. The experimental protocols outlined provide a basic framework for the preclinical evaluation of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel—and Not So Novel—Inhibitors of the Multifunctional CRM1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of CRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. CRM1 inhibition induces tumor cell cytotoxicity and impairs osteoclastogenesis in multiple myeloma: molecular mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting cancer cell hallmark features through nuclear export inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karyopharm.com [karyopharm.com]
- 8. The selective inhibitor of nuclear export (SINE) verdinexor exhibits biologic activity against canine osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. Verdinexor | VCA Animal Hospitals [vcahospitals.com]
- 13. karyopharm.com [karyopharm.com]
- 14. Selinexor inhibits growth of patient derived chordomas in vivo as a single agent and in combination with abemaciclib through diverse mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Eltanexor Effectively Reduces Viability of Glioblastoma and Glioblastoma Stem-Like Cells at Nano-Molar Concentrations and Sensitizes to Radiotherapy and Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: SPC839 and Bortezomib in Cancer Therapy
In the landscape of targeted cancer therapies, both SPC839 and bortezomib represent distinct approaches to disrupting the cellular machinery that drives malignancy. While bortezomib is a well-established proteasome inhibitor with proven clinical efficacy, SPC839 is an investigational agent targeting key transcription factors. This guide provides a detailed comparison of their mechanisms of action, available preclinical data, and the signaling pathways they modulate, offering researchers and drug development professionals a clear perspective on their current standing and therapeutic potential.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between SPC839 and bortezomib lies in their primary molecular targets. Bortezomib exerts its cytotoxic effects by inhibiting the proteasome, a critical cellular complex responsible for protein degradation. In contrast, SPC839 acts further downstream in the signaling cascade, inhibiting the transcriptional activity of Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).
Bortezomib: As a potent, reversible inhibitor of the 26S proteasome, bortezomib primarily targets the chymotrypsin-like activity of the β5 subunit and, to a lesser extent, the caspase-like activity of the β1 subunit within the 20S catalytic core. This inhibition leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and triggering a cascade of events including cell cycle arrest and apoptosis. A key consequence of proteasome inhibition is the stabilization of IκB, an inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of pro-survival genes.
SPC839: This orally active small molecule is a dual inhibitor of AP-1 and NF-κB mediated transcriptional activation.[1] By targeting these transcription factors, SPC839 can theoretically block the expression of a wide array of genes involved in cell proliferation, survival, inflammation, and angiogenesis, processes that are crucial for tumor growth and progression.
Signaling Pathways and Cellular Processes
The distinct mechanisms of SPC839 and bortezomib translate to their influence on various signaling pathways.
Preclinical Data: A Comparative Overview
The available preclinical data for bortezomib is extensive, spanning numerous in vitro and in vivo studies that have paved the way for its successful clinical application. In contrast, the publicly available data for SPC839 is limited, positioning it at a much earlier stage of drug development.
| Parameter | SPC839 | Bortezomib |
| Target | AP-1 and NF-κB transcriptional activation | 20S Proteasome (β1 and β5 subunits) |
| IC50 | 0.008 µM (for AP-1/NF-κB activation)[1] | Varies by cell line and assay (typically in the low nanomolar range for proteasome inhibition) |
| In Vitro Activity | Inhibits nitric oxide and TNF-α | Induces apoptosis and cell cycle arrest in a wide range of cancer cell lines |
| In Vivo Activity | Reduced uninjected foot swelling by 65% in a rat model of adjuvant-induced arthritis (30 mg/kg, p.o.)[1] | Significant antitumor activity in xenograft models of multiple myeloma, lung, breast, prostate, and other cancers |
| Clinical Development | Preclinical | FDA-approved for multiple myeloma and mantle cell lymphoma |
Table 1: Summary of Preclinical and Developmental Status
Experimental Protocols
Due to the early stage of development for SPC839, detailed experimental protocols are not widely available in the public domain. For bortezomib, a vast body of literature exists detailing the methodologies used for its evaluation. Below are generalized protocols for key assays commonly used in the preclinical assessment of such anticancer agents.
Proteasome Inhibition Assay (for Bortezomib)
Objective: To determine the inhibitory activity of a compound against the chymotrypsin-like activity of the 20S proteasome.
Methodology:
-
Preparation of Cell Lysates: Cancer cells are harvested and lysed to extract cellular proteins.
-
Proteasome Activity Measurement: A fluorogenic substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC) is added to the cell lysates in the presence and absence of varying concentrations of bortezomib.
-
Data Analysis: The fluorescence generated from the cleavage of the substrate is measured over time. The rate of substrate cleavage is proportional to the proteasome activity. The IC50 value is calculated as the concentration of bortezomib that inhibits 50% of the proteasome activity.
Cell Viability Assay (General)
Objective: To assess the cytotoxic effect of a compound on cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., SPC839 or bortezomib) for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: A viability reagent (e.g., MTT, MTS, or a reagent measuring ATP levels) is added to each well. The conversion of the reagent into a colored product or the luminescence signal is proportional to the number of viable cells.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
In Vivo Tumor Xenograft Study (General)
Objective: To evaluate the antitumor efficacy of a compound in a living organism.
Methodology:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., orally for SPC839, intravenously for bortezomib) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker assessment). The percentage of tumor growth inhibition is calculated.
Conclusion: Established Standard vs. Emerging Concept
The comparison between SPC839 and bortezomib highlights the contrast between a clinically validated therapeutic and an early-stage investigational compound. Bortezomib's role as a cornerstone of therapy for multiple myeloma is supported by a wealth of preclinical and clinical data. Its mechanism of action, centered on proteasome inhibition, is well-characterized.
References
Synergistic Antitumor Activity of Glutaminase Inhibitor CB-839 (Telaglenastat): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Note: Initial searches for "SPC 839" did not yield significant public data on synergistic effects. However, a large body of research exists for CB-839 (Telaglenastat) , a glutaminase inhibitor with a similar numerical designation and extensive investigation in combination therapies. This guide focuses on the synergistic effects of CB-839, assuming it is the compound of interest.
The landscape of cancer therapy is increasingly moving towards combination strategies to enhance efficacy and overcome resistance. CB-839 (Telaglenastat), a potent and selective inhibitor of glutaminase 1 (GLS1), has emerged as a promising agent in this arena. By targeting the metabolic reprogramming of cancer cells, which often exhibit a strong dependence on glutamine, CB-839 creates vulnerabilities that can be exploited by other anticancer agents. This guide provides a comparative overview of the preclinical synergistic effects of CB-839 with various classes of therapeutics, supported by experimental data.
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from key preclinical studies demonstrating the synergistic or additive effects of CB-839 in combination with other anticancer agents.
Table 1: In Vitro Synergistic Cytotoxicity of CB-839 Combinations
| Combination Agent | Cancer Type | Cell Line(s) | Key Metric | CB-839 Effect | Reference(s) |
| Carfilzomib | Multiple Myeloma | MM.1S BzR, U266 BzR | EC50 Fold Change | Synergistically enhances cytotoxicity, especially in proteasome inhibitor-resistant cells. | [1][2] |
| Paclitaxel | Triple-Negative Breast Cancer | JIMT-1 | Tumor Growth Inhibition | Combination leads to enhanced antitumor activity in xenograft models. | |
| CDK4/6 Inhibitors (Palbociclib) | Colorectal, Breast Cancer | Various | Anti-proliferative Activity | Synergistic anti-proliferative effects observed across multiple cell lines. | [3] |
| PARP Inhibitors (Niraparib, Talazoparib) | TNBC, CRC, NSCLC, Ovarian, Prostate | Various | Anti-proliferative Activity | Synergistic anti-proliferative activity in a broad range of cancer cell lines. | [3] |
| BCL-2 Inhibitors (Venetoclax) | Chronic Lymphocytic Leukemia | HG-3, MEC-1 | Apoptosis Rate, Cell Proliferation | Demonstrates synergism with increased apoptosis and inhibition of cell proliferation. | [4][5] |
| Ionizing Radiation | Head and Neck Squamous Cell Carcinoma | CAL-27, HN5 | Cell Survival, Spheroid Size | Reduces cell survival and spheroid size in combination with radiation. | [6][7][8] |
Table 2: In Vivo Synergistic Efficacy of CB-839 Combinations
| Combination Agent | Cancer Model | Key Metric | CB-839 Effect | Reference(s) |
| Pomalidomide | Multiple Myeloma (RPMI8226 Xenograft) | Tumor Growth Inhibition (TGI) | Combination TGI of 97% vs. 64% (CB-839 alone) and 46% (Pomalidomide alone). | |
| Ionizing Radiation | HNSCC (CAL-27 Xenograft) | Tumor Volume Reduction | Combination treatment significantly more effective than either agent alone. | [6][8] |
| Paclitaxel | Triple-Negative Breast Cancer (Patient-Derived Xenograft) | Antitumor Activity | Significant antitumor activity observed in combination. | |
| CDK4/6 Inhibitors (Palbociclib) | ER+ Breast Cancer, CRC Xenografts | Antitumor Activity | Enhanced antitumor activity compared to single agents. | [3] |
| PARP Inhibitors | CRC Xenograft | Antitumor Activity | Enhanced antitumor activity compared to single agent treatment. | [3] |
Mechanisms of Synergy and Signaling Pathways
The synergistic effects of CB-839 stem from its ability to disrupt cancer cell metabolism, thereby sensitizing them to the cytotoxic effects of other drugs. The primary mechanism involves the inhibition of glutaminase, which blocks the conversion of glutamine to glutamate. This has several downstream consequences that are central to the observed synergies.
-
Depletion of TCA Cycle Intermediates: By cutting off a key anaplerotic source for the TCA cycle, CB-839 reduces the availability of essential intermediates required for biosynthesis and energy production. This metabolic stress can be synergistic with agents that induce cellular damage or inhibit other survival pathways.
-
Inhibition of Nucleotide Biosynthesis: Glutamine is a crucial nitrogen donor for the synthesis of purines and pyrimidines. CB-839-mediated depletion of glutamine-derived metabolites can impair DNA and RNA synthesis, leading to synergy with DNA damaging agents and inhibitors of cell cycle progression.[3]
-
Increased Oxidative Stress: Glutamate is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. By reducing glutamate levels, CB-839 can decrease GSH levels, leading to an increase in reactive oxygen species (ROS) and enhanced sensitivity to agents that induce oxidative stress, such as proteasome inhibitors and radiation.[4][9]
-
Enhanced ER Stress and Apoptosis: The combination of CB-839 with proteasome inhibitors like carfilzomib has been shown to significantly enhance ER stress and apoptosis, characterized by the robust induction of ATF4 and CHOP and the activation of caspases.[1][2]
Caption: CB-839 inhibits GLS1, leading to metabolic stress and sensitization to partner drugs.
Experimental Protocols
This section provides an overview of the methodologies used in the cited preclinical studies.
In Vitro Assays
-
Cell Lines and Culture: A variety of human cancer cell lines were used, including multiple myeloma (MM.1S, U266), triple-negative breast cancer (HCC1806, JIMT-1), HNSCC (CAL-27, HN5), and chronic lymphocytic leukemia (HG-3, MEC-1). Cells were cultured in standard media such as RPMI-1640 or DMEM supplemented with fetal bovine serum and penicillin/streptomycin.
-
Cell Viability and Proliferation Assays: Cell viability was typically assessed after 24-72 hours of drug treatment using assays such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay.[2][4] EC50 values were calculated from dose-response curves.
-
Apoptosis Assays: Apoptosis was quantified by flow cytometry using Annexin V and propidium iodide (PI) staining.[4] Caspase-3/7 activity was measured using Caspase-Glo® 3/7 Assay (Promega).[2]
-
Western Blot Analysis: Standard western blotting techniques were used to measure the levels of key proteins involved in apoptosis (cleaved PARP, cleaved caspase-3), ER stress (ATF4, CHOP), and other signaling pathways.
-
Metabolite Analysis: Intracellular and extracellular metabolite levels (glutamine, glutamate, TCA cycle intermediates) were measured using liquid chromatography-mass spectrometry (LC-MS) or specific biochemical assays like the Glutamine/Glutamate-Glo™ Assay (Promega).[4]
-
Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR): A Seahorse XF Analyzer (Agilent) was used to measure OCR and ECAR to assess mitochondrial respiration and glycolysis, respectively.[1][6]
References
- 1. Glutaminase inhibitor CB-839 synergizes with carfilzomib in resistant multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of glutaminase-1 in DLBCL potentiates venetoclax-induced antitumor activity by promoting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SPC 839: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of SPC 839 (CAS No. 219773-55-4), a compound also known as AS-602868. In the absence of a specific Safety Data Sheet (SDS) with definitive disposal protocols, a conservative approach treating the substance as hazardous is mandatory. Adherence to these guidelines is crucial to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first step in mitigating exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat. |
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Disposal Protocol for this compound
The following procedure outlines the necessary steps for the safe collection and disposal of this compound waste, including the pure compound, contaminated materials, and solutions.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Waste Classification: Treat all this compound waste as hazardous chemical waste.
-
Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is certain.
-
Given its chemical structure containing thiophene, amide, and heterocyclic nitrogen moieties, it should be segregated from strong oxidizing agents, strong acids, and bases to prevent potentially vigorous or exothermic reactions.
-
Step 2: Waste Collection and Containerization
Proper containment is essential for safe storage and transport.
-
Primary Container:
-
Use a dedicated, chemically resistant, and sealable container for all this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition and has a secure, tight-fitting lid.
-
Do not fill the container to more than 80% of its capacity to allow for expansion and prevent spills.
-
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, must also be treated as hazardous waste. Place these items in a separate, clearly labeled solid waste container.
-
Empty Containers: The original container of this compound, even if seemingly empty, should be treated as hazardous waste. If local protocols permit, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as liquid hazardous waste. After rinsing, deface or remove the original label and manage the container as per your institution's guidelines for decontaminated glassware or plastic.
Step 3: Labeling of Waste Containers
Accurate labeling is crucial for identification and safe handling by environmental health and safety (EHS) personnel.
-
Label Content: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound (CAS: 219773-55-4)".
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or responsible researcher.
-
Step 4: Storage of Waste
Waste must be stored safely pending disposal.
-
Location: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).
-
Secondary Containment: The SAA should include secondary containment, such as a chemical-resistant tray or cabinet, to contain any potential leaks.
-
Environment: The storage area should be well-ventilated and away from heat, ignition sources, and incompatible materials.
Step 5: Spill Management
In the event of a spill, prompt and safe cleanup is essential.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Carefully scoop the absorbed material into the designated hazardous waste container for solid waste.
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent entry into the affected area.
-
Step 6: Final Disposal
The final disposal of hazardous waste must be handled by qualified professionals.
-
Contact EHS: Do not attempt to dispose of this compound down the drain or in the regular trash.[1][2][3]
-
Arrangement for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[4][5] Disposal will likely involve incineration at a permitted hazardous waste facility.
-
Record Keeping: Maintain a log of the amount of this compound waste generated, its accumulation start date, and the date it was transferred for disposal. This documentation is crucial for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 5. benchchem.com [benchchem.com]
Personal protective equipment for handling SPC 839
Essential Safety and Handling Guide for SPC 839
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of this compound, an orally active inhibitor of AP-1 and NF-kB mediated transcriptional activation. Adherence to these guidelines is essential for ensuring personal safety and maintaining the integrity of experimental protocols.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times in the laboratory:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes. |
| Skin and Body Protection | Laboratory coat | Fully buttoned to protect skin and clothing. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes[1].
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols[1].
-
Aerosol Formation: Avoid procedures that could lead to the formation of dust or aerosols[1].
Storage:
-
Temperature: Store the stock solution at -20°C for up to one month or at -80°C for up to six months[2].
-
Container: Keep the container tightly sealed in a dry and well-ventilated place.
Spill and Disposal Procedures
In the event of a spill or for the disposal of waste material, the following procedures should be followed to mitigate exposure and environmental contamination.
Spill Response:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Absorb the spill with an inert material (e.g., dry sand, vermiculite).
-
Collection: Collect the absorbed material into a suitable container for disposal.
-
Cleaning: Clean the spill area thoroughly with a suitable solvent.
Disposal:
-
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or water systems.
Experimental Protocols
Solution Preparation
This compound is soluble in DMSO[3][4]. For in vivo experiments, a working solution can be prepared. For example, a stock solution in DMSO can be further diluted with corn oil[2]. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use[2]. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution[2].
Visual Guides
Safe Handling Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
This compound Signaling Pathway Inhibition
This compound functions by inhibiting the transcriptional activation mediated by AP-1 and NF-κB. The simplified diagram below illustrates this inhibitory action.
Caption: Inhibition of AP-1/NF-κB Signaling by this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
